Latanoprost amide
Description
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35NO4/c24-23(28)11-7-2-1-6-10-19-20(22(27)16-21(19)26)15-14-18(25)13-12-17-8-4-3-5-9-17/h1,3-6,8-9,18-22,25-27H,2,7,10-16H2,(H2,24,28)/b6-1-/t18-,19+,20+,21-,22+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOWZBKFWHSZFZ-NFVOFSAMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)N)CCC(CCC2=CC=CC=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)N)CC[C@H](CCC2=CC=CC=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Evaluation of Novel Latanoprost Amide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis, biological evaluation, and associated signaling pathways of novel latanoprost (B1674536) amide derivatives. It is intended to serve as a resource for researchers actively engaged in the development of new therapeutic agents for glaucoma and other conditions where modulation of the prostaglandin (B15479496) F2α (PGF2α) receptor is beneficial.
Latanoprost, a PGF2α analog, is a first-line treatment for open-angle glaucoma and ocular hypertension.[1] It effectively reduces intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor.[2][3] The development of latanoprost amide derivatives is a promising area of research aimed at enhancing the pharmacological properties of the parent compound, such as increased duration of action, improved side-effect profile, and greater chemical stability.
Core Synthetic Strategies
The synthesis of this compound derivatives typically involves the modification of the C-1 carboxyl group of latanoprost into an amide functionality. This transformation is generally achieved through standard amidation reactions. A general synthetic scheme begins with the activation of the carboxylic acid of latanoprost, followed by coupling with a desired amine.
A variety of synthetic approaches for latanoprost itself have been developed, often employing organocatalysis and pot-economical strategies to achieve high stereoselectivity and overall yield.[4][5][6] These methods often rely on key intermediates such as bicyclic enals or Corey lactone derivatives.[5][7]
Detailed Experimental Protocols
General Procedure for the Synthesis of this compound Derivatives:
-
Activation of Latanoprost Carboxylic Acid: To a solution of latanoprost acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) (1.1-1.5 equivalents) is added. The reaction is typically stirred at 0°C for 30 minutes.
-
Amine Coupling: The desired primary or secondary amine (1.1-1.5 equivalents) is then added to the reaction mixture, along with a non-nucleophilic base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equivalents).
-
Reaction Monitoring and Work-up: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is filtered to remove any precipitated urea (B33335) (if DCC is used). The filtrate is then washed sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure this compound derivative.
Note: Latanoprost is an isopropyl ester prodrug that is hydrolyzed by esterases in the cornea to its biologically active acid form.[1][2] For the synthesis of amide derivatives, the free acid of latanoprost is the required starting material.
Quantitative Data Summary
The following tables summarize key quantitative data for latanoprost and its derivatives.
| Compound | IOP Reduction (%) | Receptor | Notes | Reference |
| Latanoprost | 25-35% | FP Receptor Agonist | Clinically used for glaucoma. | [1][3] |
| Latanoprost ethyl amide | Similar to latanoprost | FP Receptor Agonist | Slower hydrolysis to the active acid. | [8][9] |
| Parameter | Value | Conditions | Reference |
| Latanoprost Peak Concentration in Aqueous Humor | ~2 hours post-administration | Topical administration in humans | [1] |
| Latanoprost Max IOP Lowering Effect | 8-12 hours post-administration | Topical administration in humans | [1] |
| Latanoprost Duration of Action | > 24 hours | Topical administration in humans | [1][10] |
| Latanoprost Ethyl Amide to Acid Conversion Rate | ~2.5 µg/g corneal tissue/hr | Bovine and human corneal tissue | [8][9] |
Signaling Pathways and Experimental Workflows
Prostaglandin F2α (FP) Receptor Signaling Pathway
Latanoprost and its amide derivatives exert their therapeutic effects by acting as agonists at the prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR).[11][12] Activation of the FP receptor is crucial for the IOP-lowering effect of latanoprost.[13] Upon ligand binding, the FP receptor primarily couples to the Gq alpha subunit of the Gq-Gβγ complex.[14] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[14] This signaling pathway can also lead to the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the mitogen-activated protein kinase (MAPK) signaling pathway.[15]
FP Receptor Signaling Pathway
General Experimental Workflow for Synthesis and Evaluation
The development of novel this compound derivatives follows a structured workflow, from initial synthesis and purification to comprehensive biological evaluation.
Experimental Workflow
References
- 1. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Latanoprost synthesis - chemicalbook [chemicalbook.com]
- 3. Effect of latanoprost on intraocular pressure, visual acuity and C-reactive protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organocatalyst-mediated, pot-economical total synthesis of latanoprost - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate [pubmed.ncbi.nlm.nih.gov]
- 6. Organocatalyst-mediated, pot-economical total synthesis of latanoprost - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02978F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. amsbio.com [amsbio.com]
- 10. The effect of latanoprost on circadian intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 12. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 13. Effect of latanoprost on intraocular pressure in mice lacking the prostaglandin FP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 15. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Characterization of Latanoprost Methyl Amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latanoprost (B1674536), an isopropyl ester prodrug of prostaglandin (B15479496) F2α, is a first-line treatment for glaucoma and ocular hypertension.[1] Its therapeutic effect is mediated by the free acid, which is formed via hydrolysis in the cornea.[2][3] The modification of the C-1 carboxyl group is a common strategy to alter the pharmacokinetic and pharmacodynamic properties of prostaglandin analogues. This guide focuses on the chemical characterization of Latanoprost methyl amide, a theoretical analogue where the C-1 isopropyl ester is replaced by an N-methyl amide group.
While direct experimental data for Latanoprost methyl amide is not extensively available in public literature, this document provides a comprehensive characterization framework based on established analytical techniques for Latanoprost and similar prostaglandin analogues.[4][5][6] The methodologies and expected data presented herein serve as a robust guide for researchers involved in the synthesis, development, and quality control of this and other novel prostaglandin derivatives.
Physicochemical Properties
The initial step in characterizing a new chemical entity involves determining its fundamental physicochemical properties. These properties influence the compound's solubility, stability, and formulation development. The predicted properties for Latanoprost methyl amide are contrasted with the known properties of Latanoprost.
| Property | Latanoprost | Latanoprost Methyl Amide (Predicted) | Data Source |
| Chemical Structure | Isopropyl-(Z)-7[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-methylhept-5-enamide | [1] (modified) |
| Molecular Formula | C₂₆H₄₀O₅ | C₂₅H₃₉NO₄ | [1] (modified) |
| Molecular Weight | 432.6 g/mol | 417.59 g/mol | [1] (calculated) |
| Exact Mass | 432.28757437 Da | 417.287909 Da | [1] (calculated) |
| XLogP3 (Predicted) | 4.3 | ~3.8 | [1][7] (inferred) |
| Physical Form | Colorless to slightly yellow oil | Expected to be an oil or amorphous solid | [8] |
| Solubility | Practically insoluble in water; very soluble in acetonitrile (B52724); freely soluble in acetone, ethanol, isopropanol, methanol (B129727). | Expected to have low aqueous solubility but be soluble in organic solvents like methanol, ethanol, and acetonitrile. | [8][9] |
Spectroscopic Characterization
Spectroscopic analysis provides unambiguous confirmation of the chemical structure.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify functional groups. For Latanoprost methyl amide, the key spectral change compared to Latanoprost would be the absence of the ester carbonyl (C=O) stretch and the appearance of characteristic amide bands.[10] The IR spectrum of Latanoprost shows a prominent ester carbonyl stretch around 1729 cm⁻¹.[10] In contrast, N-methyl amides typically display a strong Amide I band (primarily C=O stretch) between 1630-1680 cm⁻¹ and an Amide II band (N-H bend and C-N stretch) around 1520-1570 cm⁻¹.[11]
| Functional Group | Latanoprost (Observed, cm⁻¹) | Latanoprost Methyl Amide (Expected, cm⁻¹) | Vibration Type |
| O-H (Alcohols) | ~3374 | ~3300-3400 | O-H Stretch (broad) |
| C-H (Aliphatic) | ~2933 | ~2850-2960 | C-H Stretch |
| Ester C=O | ~1729 | N/A | C=O Stretch |
| Amide C=O | N/A | ~1630-1680 (Amide I) | C=O Stretch |
| Amide N-H/C-N | N/A | ~1520-1570 (Amide II) | N-H Bend, C-N Stretch |
| O-H Bend | ~1455 | ~1450 | O-H Bend |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H-NMR: Key differences in the ¹H-NMR spectrum of Latanoprost methyl amide compared to Latanoprost would include:
-
The disappearance of the isopropyl ester signals (a septet around 4.9-5.1 ppm and two doublets around 1.2 ppm).
-
The appearance of a singlet or doublet for the N-methyl group (N-CH₃) around 2.7-3.0 ppm.
-
A broad singlet for the amide proton (N-H) in the region of 5.5-8.5 ppm, which may exhibit slow rotation around the C-N bond.[12]
-
A shift in the protons on the carbon adjacent to the carbonyl group.
-
-
¹³C-NMR: The most significant change would be the shift of the carbonyl carbon signal. The ester carbonyl in Latanoprost appears around 173 ppm, whereas an amide carbonyl is expected to be in a similar region, typically 170-175 ppm. The isopropyl carbons would be replaced by the N-methyl carbon signal around 25-30 ppm.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of Latanoprost methyl amide (Predicted: 417.2879 for [M+H]⁺, C₂₅H₄₀NO₄). Tandem MS (MS/MS) would be employed to study its fragmentation pattern, which provides further structural confirmation and is essential for developing quantitative bioanalytical methods.[5]
Chromatographic Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing the purity of pharmaceutical compounds and quantifying related substances.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most common method for analyzing Latanoprost and its analogues.[13][14] A C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile and/or methanol with an aqueous buffer (e.g., phosphate (B84403) buffer or water with 0.1% trifluoroacetic acid or formic acid) is typically effective.[14][15] Given its structure, Latanoprost methyl amide is expected to be slightly less hydrophobic than Latanoprost, resulting in a shorter retention time under identical RP-HPLC conditions.
Normal-Phase HPLC (NP-HPLC)
For separating closely related stereoisomers, such as the 15(S)-epimer or 5,6-trans isomer, normal-phase HPLC can offer superior resolution.[4] This method typically uses a silica (B1680970) or amino (NH₂) column with a non-polar mobile phase like heptane-isopropanol-acetonitrile.[4]
Detailed Experimental Protocols
Protocol: RP-HPLC Purity Analysis
-
Instrumentation: HPLC system with UV detector.
-
Column: Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) or equivalent.[15]
-
Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v) containing 0.1% v/v trifluoroacetic acid, adjusted to pH 3.0.[15]
-
Flow Rate: 1.0 mL/min.[15]
-
Detection: UV at 210 nm.[13]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 50 µg/mL.
-
Validation: The method should be validated according to ICH Q2(R1) guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[13]
Protocol: LC-MS/MS Quantitative Analysis
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]
-
Column: Waters Acquity BEH C8 (150 mm x 2.1 mm, 1.8 µm) or equivalent.[16]
-
Mobile Phase: Gradient elution using A) 0.1% formic acid in water and B) Acetonitrile.
-
Ionization Mode: ESI positive.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion would be the [M+H]⁺ ion (m/z 417.3). Product ions would be determined by infusing a standard solution and identifying stable fragments.
-
Sample Preparation: For biological matrices (e.g., plasma, aqueous humor), protein precipitation with methanol or liquid-liquid extraction with ethyl acetate/isopropanol is typically required.[5][16] An appropriate internal standard (e.g., a deuterated analogue) should be used.
Protocol: FT-IR Spectroscopy
-
Instrumentation: Fourier-Transform Infrared Spectrometer.
-
Sample Preparation: For an oily sample, a thin film can be prepared by applying a small amount of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Analysis: Identify characteristic absorption bands corresponding to the functional groups as detailed in Table 2.
Mandatory Visualizations
Prostaglandin F2α Signaling Pathway
Latanoprost and its analogues exert their intraocular pressure-lowering effect by acting as agonists at the Prostaglandin F (FP) receptor.[8] This interaction activates G-protein-dependent pathways, ultimately leading to increased uveoscleral outflow of aqueous humor.[17][18]
Caption: FP receptor signaling cascade initiated by Latanoprost.
Experimental Workflow for Chemical Characterization
A logical workflow ensures that all necessary data for the comprehensive characterization of a new chemical entity are collected systematically.
Caption: General workflow for the chemical characterization of a novel compound.
References
- 1. Latanoprost | C26H40O5 | CID 5311221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Latanoprost methyl ester | C24H36O5 | CID 59787529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. EP1759702B1 - Method of preparing a latanoprost ophthalmic solution and solution thus produced - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Prostaglandin F2 alpha and its analogs induce release of endogenous prostaglandins in iris and ciliary muscles isolated from cat and other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aoa.org [aoa.org]
An In-depth Technical Guide to Exploring Latanoprost Amide Derivatives for Enhanced Prostanoid Receptor Subtype Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Exploring Latanoprost (B1674536) Amide Derivatives
Latanoprost, a prostaglandin (B15479496) F2α analog, is a first-line treatment for glaucoma, effectively lowering intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor.[1] It is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its biologically active form, latanoprost acid.[2] The primary therapeutic target of latanoprost acid is the prostanoid FP receptor.[2]
While latanoprost is highly effective, its activity is not entirely exclusive to the FP receptor. Latanoprost acid has been shown to exhibit some activity at other prostanoid receptors, such as the EP1 receptor.[3] This off-target activity can potentially contribute to side effects. The development of derivatives with higher selectivity for the FP receptor could lead to agents with an improved safety and tolerability profile.
Modification of the C-1 carboxyl group of latanoprost acid to form amide derivatives presents a promising strategy for altering receptor subtype selectivity. This approach has been exemplified by bimatoprost, which is an ethyl amide derivative of a prostaglandin F2α analog.[4] The exploration of a systematic series of N-substituted latanoprost amides could therefore yield novel compounds with fine-tuned affinities and potencies for various prostanoid receptors.
Quantitative Data on Related Prostanoid Receptor Agonists
To provide a baseline for the exploration of latanoprost amide derivatives, the following tables summarize the receptor binding affinities (Ki) and functional potencies (EC50) of latanoprost acid and other relevant prostaglandin analogs at various human prostanoid receptors. This data is essential for comparative analysis when evaluating novel amide derivatives.
Table 1: Prostanoid Receptor Binding Affinities (Ki, nM)
| Compound | FP | EP1 | EP3 | DP | EP4 | IP | TP |
| Latanoprost Acid | 98 | 119 | - | - | - | - | - |
| Travoprost Acid | 35 | 9540 | 3501 | 52000 | 41000 | >90000 | 121000 |
| Bimatoprost Acid | 83 | 95 | 387 | - | - | - | - |
Data sourced from Sharif et al., 2003.[3] A lower Ki value indicates higher binding affinity.
Table 2: Prostanoid Receptor Functional Potencies (EC50, nM)
| Compound | Cell Type | FP | EP1 |
| Latanoprost Acid | h-ciliary muscle | 32-124 | 119 |
| Travoprost Acid | h-ciliary muscle | 1.4 | - |
| Travoprost Acid | h-trabecular meshwork | 3.6 | - |
| Bimatoprost Acid | various | 2.8-3.8 | 2.7 |
| Bimatoprost (amide) | cloned h-FP receptor | 681 | - |
| Bimatoprost (amide) | h-trabecular meshwork | 3245 | - |
Data sourced from Sharif et al., 2003.[3] A lower EC50 value indicates higher potency.
Key Signaling Pathways
The primary signaling pathway for the FP receptor involves the Gq/11 family of G proteins. Understanding this pathway is crucial for designing functional assays to screen this compound derivatives.
Caption: FP Receptor Gq/11 Signaling Pathway.
Experimental Workflow for Derivative Exploration
A systematic approach is necessary for the synthesis and evaluation of this compound derivatives. The following diagram illustrates a typical workflow for such a drug discovery program.
References
- 1. Latanoprost | C26H40O5 | CID 5311221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
Latanoprost Amide as a Prodrug Strategy for Targeted Ocular Drug Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue, is a cornerstone in the management of glaucoma and ocular hypertension, primarily available as its isopropyl ester prodrug. This technical guide explores the rationale and potential of an alternative prodrug strategy: the use of latanoprost amide. By modifying the carboxylic acid group to an amide, it is hypothesized that the resulting compound will exhibit altered physicochemical properties, leading to a modified pharmacokinetic profile, potentially offering advantages in terms of targeted delivery, sustained intraocular pressure (IOP) reduction, and an improved side-effect profile. This document provides a comprehensive overview of the synthesis, proposed mechanism of action, and evaluation methodologies for this compound prodrugs, supported by quantitative data and detailed experimental protocols.
Introduction: The Rationale for Latanoprost Prodrugs
Latanoprost is a potent and selective FP receptor agonist that effectively lowers intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor.[1][2] However, the active form, latanoprost acid, is a carboxylic acid with limited lipophilicity, which hinders its penetration across the cornea.[3] To overcome this, latanoprost is formulated as an isopropyl ester prodrug.[3][4] This ester masking of the polar carboxylic acid group increases the molecule's lipophilicity, facilitating its absorption through the corneal epithelium.[3] Once inside the cornea, esterases hydrolyze the ester bond, releasing the biologically active latanoprost acid.[1]
The success of the isopropyl ester prodrug strategy has paved the way for exploring other prodrug modifications to further optimize the therapeutic profile of latanoprost. One such promising approach is the formation of an amide linkage, creating a this compound prodrug. Amide bonds are generally more resistant to hydrolysis than ester bonds, which could translate to a slower, more sustained release of the active latanoprost acid in the eye. This could potentially lead to a longer duration of action, requiring less frequent administration and improving patient compliance. Furthermore, the altered polarity and hydrogen bonding capacity of the amide moiety may influence its interaction with ocular tissues and transporters, potentially leading to more targeted delivery and a reduction in systemic side effects.
This compound: A Novel Prodrug Approach
The core concept of the this compound prodrug strategy is the replacement of the isopropyl ester group with an N-alkyl amide, such as an N-ethyl amide. This modification is expected to influence several key properties of the drug molecule.
Physicochemical Properties and Ocular Penetration
The conversion of the carboxylic acid to an amide is anticipated to maintain or slightly increase the lipophilicity of the molecule, a critical factor for corneal penetration. The amide group, with its capacity for hydrogen bonding, may also influence the drug's interaction with the corneal epithelium and its subsequent transport into the aqueous humor.
Bioconversion to Latanoprost Acid
Similar to the ester prodrug, the therapeutic effect of a this compound relies on its conversion to the active latanoprost acid within the eye. This bioactivation is mediated by amidase enzymes present in ocular tissues, particularly the cornea. Studies on other prostaglandin amide prodrugs, such as bimatoprost (B1667075) (an ethyl amide), have shown that corneal tissue possesses the necessary enzymatic machinery to hydrolyze the amide bond and release the active free acid. The rate of this hydrolysis is a key determinant of the prodrug's pharmacokinetic profile. It is hypothesized that the amide bond in this compound would be hydrolyzed at a slower rate compared to the ester bond in the conventional latanoprost, leading to a more sustained release of the active drug.
Quantitative Data: Latanoprost Isopropyl Ester Efficacy
| Table 1: Intraocular Pressure Reduction with Latanoprost 0.005% in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension | |
| Study Parameter | Result |
| Mean Baseline IOP | 25.3 ± 3.0 mmHg |
| Mean IOP Reduction after 12 months | 7.9 mmHg (32% reduction) |
| Final IOP after 12 months | 17.4 ± 2.7 mmHg |
| Reference |
| Table 2: Comparison of IOP Reduction between Latanoprost 0.005% and Timolol 0.5% in Primary Angle-Closure Glaucoma | |
| Treatment Group | Mean Baseline IOP (mmHg) | Mean IOP Reduction (mmHg) | Percentage Reduction |
|---|---|---|---|
| Latanoprost 0.005% | 25.7 ± 0.9 | 8.8 ± 1.1 | 34.2% |
| Timolol 0.5% | 25.2 ± 1.1 | 5.7 ± 0.9 | 22.6% |
| Reference | |
| Table 3: Dose-Ranging Study of Latanoprost in Primary Open-Angle Glaucoma and Ocular Hypertension (Change from Baseline at Week 4) | |
| Latanoprost Concentration | Mean IOP Change at 8 a.m. (mmHg) | Mean IOP Change at 4 p.m. (mmHg) |
|---|---|---|
| 50 µg/mL (0.005%) | -10.13 | -8.90 |
| 75 µg/mL | -9.59 | -8.29 |
| 100 µg/mL | -10.02 | -8.81 |
| 125 µg/mL | -9.06 | -8.34 |
| Reference | |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of this compound prodrugs.
Synthesis of Latanoprost N-Ethylamide
This protocol describes a general method for the synthesis of Latanoprost N-ethylamide from Latanoprost acid.
Materials:
-
Latanoprost acid
-
Ethylamine (B1201723) (2.0 M solution in THF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
Dissolve Latanoprost acid (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add DIPEA (3 equivalents) to the reaction mixture, followed by the slow addition of ethylamine solution (1.5 equivalents).
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes) to yield pure Latanoprost N-ethylamide.
-
Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
In Vitro Hydrolysis of this compound in Corneal Tissue
This protocol is adapted from studies on other prostaglandin amide prodrugs and is designed to assess the enzymatic conversion of this compound to Latanoprost acid in corneal tissue.
Materials:
-
Freshly isolated animal (e.g., rabbit or porcine) or human donor corneas
-
Latanoprost N-ethylamide
-
Latanoprost acid (as a standard)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Formic acid
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system
Procedure:
-
Upon receiving the corneas, carefully dissect them and wash with ice-cold PBS.
-
Homogenize the corneal tissue in a known volume of PBS to create a corneal homogenate. Determine the total protein concentration of the homogenate using a standard protein assay (e.g., BCA assay).
-
Prepare a stock solution of Latanoprost N-ethylamide in a suitable solvent (e.g., ethanol (B145695) or DMSO) and dilute it in PBS to the desired final concentration for the assay.
-
Initiate the hydrolysis reaction by adding the Latanoprost N-ethylamide solution to the corneal homogenate. Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw aliquots of the reaction mixture.
-
Immediately quench the enzymatic reaction in the aliquots by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentrations of Latanoprost N-ethylamide and the formed Latanoprost acid using a validated HPLC-MS method.
-
Construct a calibration curve using known concentrations of Latanoprost acid and Latanoprost N-ethylamide to quantify the results.
-
Calculate the rate of hydrolysis of the prodrug.
In Vivo Evaluation of Intraocular Pressure Reduction in Rabbits
This protocol outlines the methodology for assessing the IOP-lowering efficacy of a this compound formulation in a normotensive rabbit model.
Materials:
-
New Zealand White rabbits
-
Latanoprost N-ethylamide ophthalmic formulation
-
Vehicle control (the formulation without the active ingredient)
-
Tonometer (e.g., Tono-Pen)
-
Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride 0.5%)
Procedure:
-
Acclimatize the rabbits to the laboratory conditions and handling procedures for at least one week before the experiment.
-
Establish a baseline IOP for each rabbit by measuring the pressure in both eyes at regular intervals for several days prior to treatment.
-
On the day of the experiment, measure the baseline IOP.
-
Randomly divide the rabbits into treatment and control groups.
-
Instill a single drop of the Latanoprost N-ethylamide formulation into one eye of each rabbit in the treatment group. Instill a single drop of the vehicle control into the corresponding eye of the rabbits in the control group. The contralateral eye can serve as an internal control.
-
Measure the IOP in both eyes at various time points post-instillation (e.g., 1, 2, 4, 6, 8, 12, and 24 hours). Prior to each measurement, apply a drop of topical anesthetic to the cornea.
-
Record all IOP measurements and any observed ocular side effects, such as conjunctival hyperemia.
-
Calculate the mean change in IOP from baseline for both the treated and control eyes at each time point.
-
Statistically analyze the data to determine the significance of the IOP reduction produced by the this compound formulation compared to the vehicle control.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Latanoprost Acid
Latanoprost acid exerts its IOP-lowering effect by acting as a selective agonist for the prostaglandin F2α (FP) receptor, which is a G-protein coupled receptor located on ciliary muscle cells. The binding of latanoprost acid to the FP receptor initiates a signaling cascade that ultimately leads to the relaxation of the ciliary muscle and an increase in the uveoscleral outflow of aqueous humor.
Caption: PGF2α Receptor Signaling Cascade in Ciliary Muscle Cells.
Experimental Workflow for this compound Prodrug Development
The development of a novel this compound prodrug follows a structured preclinical workflow designed to assess its feasibility, efficacy, and safety.
Caption: Preclinical Development Workflow for this compound Prodrug.
Conclusion
The this compound prodrug strategy represents a logical and promising avenue for the targeted delivery of latanoprost to the eye. By leveraging a more stable amide linkage, this approach has the potential to offer a more sustained reduction in intraocular pressure, potentially leading to improved patient compliance and therapeutic outcomes. The experimental protocols and workflows detailed in this guide provide a framework for the synthesis, characterization, and preclinical evaluation of these novel prodrugs. While direct comparative clinical data with the established isopropyl ester is needed to fully elucidate the benefits of the amide approach, the foundational scientific principles and the success of other amide-based ophthalmic prodrugs suggest that this compound is a worthy candidate for further investigation in the quest for optimized glaucoma therapies.
References
The Pleiotropic Effects of Latanoprost Amide: A Technical Guide to its Mechanism of Action in Non-Ophthalmic Tissues
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Latanoprost (B1674536), a prostaglandin (B15479496) F2α (PGF2α) analogue, is renowned for its efficacy in reducing intraocular pressure. However, its therapeutic potential extends beyond ophthalmology, with significant effects observed in various non-ophthalmic tissues, including skin, hair follicles, adipose tissue, and bone. This document provides an in-depth technical overview of the mechanism of action of latanoprost prodrugs, with a focus on latanoprost amide, in these tissues. This compound, like the more common isopropyl ester form, acts as a prodrug that is hydrolyzed in vivo to the biologically active latanoprost free acid. This active metabolite selectively agonizes the prostaglandin F receptor (FP receptor), a G-protein-coupled receptor, initiating diverse downstream signaling cascades. This guide details these pathways, presents quantitative data from key studies in structured tables, outlines experimental protocols, and provides visual diagrams of the core mechanisms.
This compound: Prodrug Pharmacology
Latanoprost is typically administered as an isopropyl ester prodrug, which is rapidly hydrolyzed by corneal esterases to the active latanoprost free acid.[1][2] An alternative prodrug form, Latanoprost N-ethyl amide , modifies the C-1 carboxyl group into an N-ethyl amide.[3][4] This modification results in a slower hydrolysis pharmacokinetic profile, potentially offering altered duration of action or tissue penetration.[3][4][5] Studies on the related amide prodrug, bimatoprost (B1667075), confirm that ocular tissues can hydrolyze the amide group to the active free acid.[6] Regardless of the specific prodrug administered (ester or amide), the ultimate mechanism of action in target tissues is mediated by the latanoprost free acid binding to and activating the FP receptor.[7]
Caption: Prodrug activation of Latanoprost.
Effects on Dermal Tissues: Skin Pigmentation
Latanoprost is known to cause hyperpigmentation of the skin, a process driven by increased melanin (B1238610) production (melanogenesis) rather than an increase in the number of melanocytes.[8][9]
Mechanism of Action
The mechanism of latanoprost-induced pigmentation is indirect and involves a paracrine interaction between dermal fibroblasts and melanocytes. Studies have shown that FP receptors are expressed on fibroblasts but are absent on iridial melanocytes.[10][11] Latanoprost free acid binds to FP receptors on fibroblasts, stimulating them to release signaling molecules that, in turn, act on adjacent melanocytes. This stimulation enhances the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis, leading to an increased production of eumelanin (B1172464) (the dark pigment).[9][10][12]
Caption: Fibroblast-mediated stimulation of melanogenesis.
Quantitative Data
| Parameter | Cell/Tissue Model | Latanoprost Conc. | Result | Reference |
| Dopa Oxidase Activity | Human Iridial Melanocytes co-cultured with Fibroblasts | 10⁻⁷ - 10⁻⁵ M | 25-30% increase | [10][11] |
| Eumelanin Content | Iris Stroma (Cynomolgus Monkeys) | Topical (25-38 wks) | 3 to 7-fold increase | [9] |
| Mitotic Index | Human Uveal & Cutaneous Melanoma Lines | Not specified | No significant increase | [12] |
Experimental Protocol: Fibroblast-Melanocyte Co-culture Assay
This protocol is based on the methodology described by Smith-Thomas et al. to investigate the indirect effect of latanoprost on melanogenesis.[10][11]
-
Cell Culture:
-
Human iridial melanocytes are established and expanded in MCDB 153 medium.
-
Human dermal or iridial fibroblasts are cultured in standard DMEM with 10% Fetal Bovine Serum (FBS).
-
-
Co-culture Setup:
-
Fibroblasts are seeded into 24-well plates.
-
Once the fibroblasts are attached, melanocytes are seeded on top of the fibroblast layer.
-
Control wells contain melanocytes cultured alone.
-
-
Treatment:
-
After 24 hours, the co-cultures are treated with varying concentrations of latanoprost free acid (e.g., 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M) or vehicle control for a period of 4 days.
-
-
Melanogenesis Assessment (Dopa Oxidase Assay):
-
At the end of the treatment period, cells are washed with phosphate-buffered saline (PBS) and lysed.
-
The cell lysate is incubated with L-DOPA solution.
-
The formation of dopachrome (B613829) is measured spectrophotometrically at 475 nm. The activity is normalized to the total protein content of the cell lysate.
-
-
FP Receptor Expression Analysis:
-
FP receptor presence on fibroblasts and absence on melanocytes is confirmed using RT-PCR and immunocytochemistry with an antibody specific to the PGF2α receptor.
-
Effects on Hair Follicles: Hair Growth Stimulation
A well-documented side effect of ophthalmic latanoprost use is hypertrichosis of the eyelashes. This has prompted investigation into its use for treating scalp alopecia.[13][14]
Mechanism of Action
Latanoprost stimulates hair growth primarily by influencing the hair follicle cycle. It is believed to act on prostanoid receptors within the dermal papilla cells of the hair follicle.[13] The primary effect appears to be the recruitment of hair follicles into the anagen (growth) phase and potentially prolonging this phase.[15] This results in an increased number of hairs and, consequently, greater hair density. Unlike some other hair loss treatments, it does not seem to significantly alter the anagen-to-telogen ratio but rather increases the absolute number of both anagen and telogen hairs.[15]
Caption: Latanoprost action on the hair follicle cycle.
Quantitative Data
| Parameter | Study Population/Model | Latanoprost Conc. / Dose | Duration | Result | Reference |
| Hair Density | 16 men with mild androgenetic alopecia | 0.1% topical solution | 24 weeks | Significant increase vs. baseline (p<0.001) and placebo (p=0.0004) | [14] |
| Hair Density | 16 men with mild androgenetic alopecia | 0.1% topical solution | 24 weeks | ~22% increase in total study population | [15] |
| Hair Regrowth | Stump-tailed macaques | 50 µg/ml topical | 5 months | Minimal hair growth | [16] |
| Hair Regrowth | Stump-tailed macaques | 500 µg/ml topical | 3 months | Moderate to marked hair regrowth | [16] |
Experimental Protocol: Human Androgenetic Alopecia Clinical Trial
This protocol is a generalized summary based on the study by Blume-Peytavi et al.[14]
-
Subject Recruitment:
-
Enroll male subjects with mild androgenetic alopecia (e.g., Hamilton-Norwood scale II-III).
-
Establish exclusion criteria (e.g., other forms of alopecia, use of other hair growth treatments).
-
-
Study Design:
-
Employ a randomized, double-blind, placebo-controlled design.
-
Define two small, non-adjacent target areas ("minizones") on the scalp of each participant.
-
Randomly assign one zone to receive the latanoprost solution (e.g., 0.1%) and the other to receive a vehicle placebo.
-
-
Treatment:
-
Subjects apply a standardized volume of the assigned solution to the respective minizone daily for the study duration (e.g., 24 weeks).
-
-
Efficacy Assessment (Phototrichogram):
-
At baseline and subsequent follow-up visits (e.g., week 0, 8, 16, 24), the target areas are shaved.
-
Digital images of the areas are captured using a high-resolution camera system under standardized lighting and magnification.
-
Specialized software is used to analyze the images to quantify hair density (hairs/cm²), hair diameter, and pigmentation. The anagen/telogen ratio can also be determined by assessing hair growth over a 48-hour period after shaving.
-
-
Safety Assessment:
-
Monitor for local adverse effects such as erythema, pruritus, and changes in scalp pigmentation at each visit.
-
Effects on Adipose Tissue: Inhibition of Adipogenesis
A notable side effect of ophthalmic latanoprost is periorbital fat atrophy, leading to a "deepening of the upper eyelid sulcus." This observation has revealed latanoprost's potent anti-adipogenic properties.
Mechanism of Action
Latanoprost inhibits the differentiation of preadipocytes into mature, lipid-storing adipocytes. This effect is mediated through the FP receptor. Upon activation, downstream signaling pathways lead to the downregulation of key adipogenic transcription factors, including Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT-enhancer-binding proteins (C/EBPs). These factors are master regulators of adipogenesis, and their inhibition effectively halts the maturation process and subsequent intracellular lipid accumulation.
Caption: Inhibition of preadipocyte differentiation.
Quantitative Data
(Specific quantitative data from primary literature on latanoprost's anti-adipogenic effects is limited in publicly available abstracts. The data below is derived from studies on various prostaglandin F2α analogues, including latanoprost, which showed similar inhibitory profiles.)
| Parameter | Cell/Tissue Model | Prostaglandin Analogue | Result | Reference |
| Adipogenic Transcription Factors (PPARγ, C/EBPα) | Human Orbital Preadipocytes | Latanoprost, Travoprost, Bimatoprost | Down-regulated expression | General finding from PGA studies |
| Intracellular Lipid Accumulation | Human Orbital Preadipocytes | Latanoprost, Travoprost, Bimatoprost | Inhibited | General finding from PGA studies |
Experimental Protocol: 3T3-L1 Preadipocyte Differentiation Assay
This protocol is a standard method for inducing adipogenesis in the 3T3-L1 cell line, which can be adapted to test the inhibitory effects of compounds like latanoprost.[17][18][19][20]
-
Cell Culture and Seeding:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum.
-
Seed cells in a multi-well plate and grow until they reach 100% confluency.
-
Maintain the confluent culture for an additional 48 hours to induce growth arrest (Day 0).
-
-
Initiation of Differentiation (Day 0):
-
Replace the medium with a differentiation-inducing "cocktail" (MDI medium): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, and 1 µg/mL Insulin.
-
For test groups, add latanoprost free acid at various concentrations to the MDI medium. A vehicle control group is also included.
-
-
Maturation Phase (Day 2 onwards):
-
After 48 hours (Day 2), replace the MDI medium with a maturation medium: DMEM with 10% FBS and 1 µg/mL Insulin.
-
Continue to add latanoprost to the respective test wells.
-
Replenish the maturation medium every 2 days.
-
-
Assessment of Differentiation (Day 8-10):
-
Differentiation is assessed by visualizing and quantifying intracellular lipid accumulation.
-
Oil Red O Staining: Fix the cells with 10% formalin. Stain with a working solution of Oil Red O, which specifically stains neutral lipids red.
-
Quantification: After staining, wash the cells and extract the dye using isopropanol. Measure the absorbance of the extracted dye at approximately 490-520 nm. The level of absorbance is directly proportional to the amount of lipid accumulation.
-
Effects on Bone: Inhibition of Osteoclastogenesis
Recent research has identified a role for latanoprost in bone metabolism, specifically in inhibiting the formation and function of osteoclasts, the cells responsible for bone resorption.
Mechanism of Action
Latanoprost attenuates osteoclastogenesis induced by the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL). The proposed mechanism involves the suppression of multiple RANKL-induced signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades (ERK, JNK, and p38) and the AKT pathway.[21] Inhibition of these upstream kinases prevents the subsequent activation and nuclear translocation of key transcription factors, c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1). As NFATc1 is the master regulator of osteoclast differentiation, its suppression leads to a downstream decrease in the expression of osteoclast-specific genes like Tartrate-Resistant Acid Phosphatase (TRAP) and Cathepsin K, ultimately inhibiting osteoclast formation and bone resorption activity.[21]
Caption: Inhibition of the RANKL-induced osteoclastogenesis pathway.
Quantitative Data
| Parameter | Cell/Tissue Model | Latanoprost Conc. | Result | Reference |
| Osteoclastogenesis | RANKL-induced Bone Marrow Macrophages (BMMs) | Not specified | Dose-dependent suppression | [21] |
| Osteoclast Marker Genes (TRAP, Cathepsin K) | RANKL-induced BMMs | Not specified | Inhibited mRNA expression | [21] |
| Bone Resorption Pits | In vitro resorption assay | Not specified | Reduced resorption pit area | [21] |
| Bone Loss | LPS-induced murine calvaria osteolysis model | In vivo administration | Attenuated bone loss | [21] |
Experimental Protocol: RANKL-Induced Osteoclastogenesis Assay
This protocol describes a standard in vitro method to assess the effect of compounds on osteoclast formation, based on methodologies cited in the literature.[21][22][23]
-
Cell Isolation and Culture:
-
Isolate bone marrow macrophages (BMMs) from the femurs and tibias of mice.
-
Culture the cells in α-MEM containing 10% FBS and Macrophage Colony-Stimulating Factor (M-CSF) to promote macrophage proliferation and survival.
-
-
Induction of Osteoclastogenesis:
-
Seed the adherent BMMs into a 96-well plate.
-
Stimulate the cells with M-CSF and RANKL (e.g., 50 ng/mL) to induce differentiation into osteoclasts.
-
Simultaneously treat the cells with various concentrations of latanoprost free acid or a vehicle control.
-
-
Culture and Maintenance:
-
Culture the cells for 4-5 days, replacing the medium with fresh cytokines and test compounds every 2 days.
-
-
Assessment of Osteoclast Formation (TRAP Staining):
-
After 5 days, fix the cells with 4% paraformaldehyde.
-
Stain the cells for Tartrate-Resistant Acid Phosphatase (TRAP), a hallmark enzyme of osteoclasts, using a commercial kit (e.g., Sigma-Aldrich Acid Phosphatase Leukocyte Kit).
-
Identify osteoclasts as TRAP-positive, multinucleated (≥3 nuclei) cells under a light microscope. Quantify the number of osteoclasts per well.
-
-
Gene Expression Analysis (Optional):
-
To analyze the molecular mechanism, treat BMMs with RANKL and latanoprost for shorter periods (e.g., 24-48 hours).
-
Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of key genes like Nfatc1, Acp5 (TRAP), and Ctsk (Cathepsin K).
-
References
- 1. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Prodrug Strategies in Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. Prostaglandin F2α ethyl amide - Labchem Catalog [labchem.com.my]
- 6. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Latanoprost - Wikipedia [en.wikipedia.org]
- 8. Latanoprost: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 9. Latanoprost stimulates eumelanogenesis in iridial melanocytes of cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Latanoprost-induced pigmentation in human iridial melanocytes is fibroblast dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Effects of latanoprost on tyrosinase activity and mitotic index of cultured melanoma lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Latanoprost As An Experimental Hair Restoration Treatment [dermhairclinic.com]
- 14. A randomized double-blind placebo-controlled pilot study to assess the efficacy of a 24-week topical treatment by latanoprost 0.1% on hair growth and pigmentation in healthy volunteers with androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bernsteinmedical.com [bernsteinmedical.com]
- 16. medicaljournalssweden.se [medicaljournalssweden.se]
- 17. medchemexpress.com [medchemexpress.com]
- 18. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 19. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 21. The prevention of latanoprost on osteoclastgenesis in vitro and lipopolysaccharide-induced murine calvaria osteolysis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibition of RANKL-Induced Osteoclastogenesis by Novel Mutant RANKL - PMC [pmc.ncbi.nlm.nih.gov]
- 23. iovs.arvojournals.org [iovs.arvojournals.org]
biophysical properties of Latanoprost amide versus latanoprost acid
For the attention of researchers, scientists, and drug development professionals, this technical guide provides an in-depth comparison of the core biophysical properties of Latanoprost (B1674536) amide and its active metabolite, latanoprost acid. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows.
Latanoprost, a prostaglandin (B15479496) F2α analogue, is a widely prescribed topical medication for reducing intraocular pressure in patients with open-angle glaucoma and ocular hypertension. It is administered as an isopropyl ester prodrug, which is hydrolyzed by corneal esterases to the biologically active latanoprost acid.[1][2] More recently, amide-based derivatives of latanoprost, such as latanoprost ethyl amide, have been explored as alternative prodrugs with potentially advantageous properties.[3][4][5][6][7] Understanding the distinct biophysical characteristics of these molecules is paramount for optimizing drug delivery, efficacy, and stability.
Core Biophysical Properties: A Comparative Analysis
The biophysical properties of a drug molecule, including its solubility, lipophilicity, membrane permeability, and protein binding, are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following tables summarize the available quantitative data for Latanoprost amide (represented by Latanoprost ethyl amide) and latanoprost acid.
| Property | Latanoprost Ethyl Amide | Latanoprost Acid | Method | Source(s) |
| Aqueous Solubility | 200 µg/mL in PBS (pH 7.2) | Practically insoluble in water | Shake-flask method | [3] |
| Organic Solvent Solubility | - DMSO: 50 mg/mL- Ethanol: 30 mg/mL- DMF: 30 mg/mL | Freely soluble in acetone, ethanol, ethyl acetate, isopropanol, methanol, and octanol (B41247) | Not specified | [3][8] |
Table 1: Comparative Solubility Data
| Property | Latanoprost Ethyl Amide | Latanoprost Acid | Method | Source(s) |
| Lipophilicity (LogP) | Data not available | Data not available | Shake-flask or HPLC method |
Table 2: Comparative Lipophilicity Data
| Property | Latanoprost Ethyl Amide | Latanoprost Acid | Method | Source(s) |
| Corneal Permeability | Slower hydrolysis to active acid in corneal tissue suggests potentially altered permeability kinetics. | Permeability is formulation-dependent. Apparent permeability coefficient (Papp) for latanoprost (prodrug) varies significantly with formulation (e.g., 1.15 to 8.81 x 10⁻⁶ cm/s). | In vitro reconstructed human corneal tissue model (EpiCorneal™) | [3][4][5][6][7][9] |
Table 3: Comparative Corneal Permeability Insights
| Property | Latanoprost Ethyl Amide | Latanoprost Acid | Method | Source(s) |
| Plasma Protein Binding | Data not available | Latanoprost (as the isopropyl ester) is approximately 90% plasma protein-bound. | Equilibrium Dialysis | [10] |
Table 4: Comparative Protein Binding Data
Detailed Experimental Protocols
The following sections outline the detailed methodologies for determining the key biophysical properties discussed above.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.
Protocol:
-
Preparation of Saturated Solution: An excess amount of the test compound (this compound or latanoprost acid) is added to a known volume of the solvent (e.g., phosphate-buffered saline pH 7.2 for aqueous solubility, or various organic solvents).
-
Equilibration: The resulting mixture is agitated in a sealed container at a constant temperature (typically 37°C for physiological relevance) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is then centrifuged or filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[11][12][13][14]
Experimental Workflow for Solubility Determination
Lipophilicity Determination (Octanol-Water Partition Coefficient - Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.
Protocol:
-
Solvent Saturation: Equal volumes of n-octanol and water are mixed and shaken to saturate each phase with the other. The two phases are then separated.
-
Compound Dissolution: A known amount of the test compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
Partitioning: A known volume of the compound-containing phase is mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is gently shaken for a period to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: The two phases are allowed to separate completely.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method like HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
In Vitro Corneal Permeability Assay (Using Excised Cornea)
This ex vivo method provides a good model for assessing the permeation of ophthalmic drugs across the cornea.[5][15][16]
Protocol:
-
Corneal Excision: Fresh corneas are carefully excised from animal eyes (e.g., rabbit or porcine) and mounted in a vertical diffusion cell (e.g., Franz cell), separating a donor and a receptor chamber.
-
Chamber Filling: The receptor chamber is filled with a physiological buffer (e.g., Glutathione Bicarbonate Ringer's solution) maintained at 37°C. The donor chamber is filled with the test solution containing the drug (this compound or latanoprost acid formulation).
-
Sampling: At predetermined time intervals, aliquots are withdrawn from the receptor chamber and replaced with fresh buffer.
-
Quantification: The concentration of the drug that has permeated into the receptor chamber is quantified by a sensitive analytical method such as LC-MS/MS.[17]
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated from the steady-state flux of the drug across the corneal tissue.
Workflow for Excised Cornea Permeability Assay
Plasma Protein Binding (Equilibrium Dialysis)
Equilibrium dialysis is a common method to determine the extent of drug binding to plasma proteins.[2][18]
Protocol:
-
Dialysis Unit Setup: A dialysis unit consisting of two chambers separated by a semi-permeable membrane (which allows the passage of small molecules but not proteins) is used.
-
Chamber Loading: One chamber is filled with plasma containing a known concentration of the test compound. The other chamber is filled with a protein-free buffer.
-
Equilibration: The unit is incubated at 37°C with gentle agitation until the concentration of the unbound drug reaches equilibrium across the membrane.
-
Sampling: After equilibration, samples are taken from both the plasma and the buffer chambers.
-
Quantification: The total drug concentration in the plasma chamber and the free drug concentration in the buffer chamber are measured by LC-MS/MS.
-
Calculation: The percentage of protein-bound drug is calculated from the difference between the total and free drug concentrations.
Signaling Pathways
Latanoprost acid exerts its therapeutic effect by acting as a selective agonist of the Prostaglandin F (FP) receptor, a G-protein coupled receptor.[2][19][20][21][22][23] Activation of the FP receptor initiates a signaling cascade that leads to an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure. This compound is a prodrug that is hydrolyzed in the cornea to latanoprost acid, which then activates the FP receptor.[3][4][5][6][7] A related compound, bimatoprost (B1667075) (a prostamide), has also been shown to be hydrolyzed to its corresponding free acid, which is a potent FP receptor agonist.[13][14] Some studies suggest that certain prostaglandin amides may also have direct activity at FP receptors or related receptor complexes.[19][20][24]
FP Receptor Signaling Pathway
Discussion and Conclusion
The available data suggest that Latanoprost ethyl amide exhibits higher aqueous solubility compared to the practically insoluble latanoprost acid. This enhanced solubility could be advantageous for formulation development. The amide bond in Latanoprost ethyl amide is hydrolyzed more slowly in corneal tissue than the ester bond in the latanoprost prodrug, indicating greater stability and potentially a more sustained release of the active acid.[3][4][5][6][7]
While direct comparative data on lipophilicity and protein binding are currently unavailable, the structural modification from a carboxylic acid to an N-ethyl amide is expected to increase lipophilicity, which could influence corneal penetration. The high plasma protein binding of the latanoprost ester suggests that the active acid, once in systemic circulation, may also exhibit significant binding. Further studies are required to fully characterize and compare the biophysical profiles of these two molecules.
The signaling mechanism for the therapeutic effect of this compound is believed to be primarily mediated through its conversion to latanoprost acid and subsequent activation of the FP receptor, mirroring the action of the established latanoprost prodrug.
This technical guide provides a foundational understanding of the key biophysical differences between this compound and latanoprost acid. Further research is warranted to generate a complete comparative dataset, which will be invaluable for the rational design and development of next-generation ophthalmic therapeutics for glaucoma and ocular hypertension.
References
- 1. Latanoprost. A review of its pharmacological properties, clinical efficacy and tolerability in the management of primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Permeation of Latanoprost Eye Drop Formulations in EpiCorneal [mattek.com]
- 4. Comparison of In Vitro Corneal Permeation and In Vivo Ocular Bioavailability in Rabbits of Three Marketed Latanoprost Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. air.unipr.it [air.unipr.it]
- 6. medchemexpress.com [medchemexpress.com]
- 7. amsbio.com [amsbio.com]
- 8. Asymmetry in Drug Permeability through the Cornea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Does preservative content affect drug permeability? The permeability analysis in vitro of 3 ophthalmic Latanoprost formulations in a human epithelial cell culture model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Latanoprost | C26H40O5 | CID 5311221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Latanoprost Quantification in Ocular Implants and Tissues: HPLC-Fluorescence vs HPLC-UV [ouci.dntb.gov.ua]
- 12. Latanoprost Quantification in Ocular Implants and Tissues: HPLC-Fluorescence vs HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effect of In Vitro Transcorneal Approach of Aceclofenac Eye Drops through Excised Goat, Sheep, and Buffalo Corneas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. preprints.org [preprints.org]
- 17. Comparison of In Vitro Corneal Permeation and In Vivo Ocular Bioavailability in Rabbits of Three Marketed Latanoprost Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aoa.org [aoa.org]
- 19. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
- 23. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Recent progress in prostaglandin F2α ethanolamide (prostamide F2α) research and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Enzymatic Conversion of Latanoprost Amide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro enzymatic conversion of Latanoprost (B1674536) amide, a prostaglandin (B15479496) analogue prodrug. This document details the underlying enzymatic processes, presents quantitative data on conversion rates, and offers detailed experimental protocols for researchers investigating this and similar compounds.
Introduction
Latanoprost, a prostaglandin F2α analogue, is a widely prescribed topical medication for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1] It is typically administered as an isopropyl ester prodrug, which is hydrolyzed by esterases in the cornea to its biologically active form, Latanoprost acid.[2] Latanoprost amide is an alternative prodrug formulation where the C-1 carboxyl group is modified to an N-ethyl amide.[3] This modification is designed to alter the pharmacokinetic profile of the drug, potentially offering advantages in terms of corneal penetration and sustained release of the active Latanoprost acid. Understanding the in vitro enzymatic conversion of this compound is crucial for its development and for predicting its in vivo efficacy.
The primary mechanism of action for Latanoprost involves the activation of the prostaglandin F (FP) receptor by Latanoprost acid.[4] This activation leads to a remodeling of the extracellular matrix in the uveoscleral pathway, increasing the outflow of aqueous humor and thereby lowering IOP.[5] There is currently no evidence to suggest that this compound possesses intrinsic pharmacological activity at the FP receptor; its therapeutic effect is dependent on its conversion to Latanoprost acid.
Enzymatic Conversion of this compound
The conversion of this compound to Latanoprost acid is an enzymatic hydrolysis reaction that occurs predominantly within ocular tissues. While the ester counterpart, Latanoprost, is known to be rapidly hydrolyzed by corneal esterases, the amide bond of this compound is cleaved by amidases.[1][6]
Studies on the similar amide prodrug, Bimatoprost, have shown that enzymatic amidase activity is present in human and bovine corneal tissue, leading to the formation of the corresponding free acid.[1][4] It is suggested that Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase responsible for the degradation of endogenous fatty acid amides like anandamide, may play a significant role in the hydrolysis of prostaglandin amide prodrugs in ocular tissues.[7][8]
The enzymatic conversion can be summarized as follows:
Quantitative Data on In Vitro Conversion
Quantitative data on the in vitro hydrolysis of Latanoprost and related prostaglandin prodrugs in ocular tissues provide valuable insights into their activation kinetics. The following tables summarize key findings from published studies.
Table 1: In Vitro Hydrolysis of Latanoprost (Isopropyl Ester) in Human Ocular Tissues
| Ocular Tissue | Rate of Latanoprost Disappearance (pmol/mg tissue/hr) | Rate of Latanoprost Acid Formation (pmol/mg tissue/hr) |
| Cornea | 15.6 | 13.9 |
| Ciliary Body | 18.2 | 16.1 |
| Choroid | 25.0 | 22.3 |
| Conjunctiva | 14.9 | 13.2 |
| Sclera | 4.5 | 3.8 |
| Retina | 2.3 | 2.0 |
| Aqueous Humor | < 0.5 | < 0.5 |
Data adapted from a study on the in vitro hydrolysis of Latanoprost in human ocular tissues. The rates were calculated from the initial linear phase of the reaction.[9]
Table 2: In Vitro Hydrolysis of Prostaglandin Amides in Corneal Tissue
| Prodrug | Tissue Source | Conversion Rate to Free Acid |
| Latanoprost Ethyl Amide | Bovine and Human Cornea | ~2.5 µg/g corneal tissue/hr |
| Bimatoprost | Human and Bovine Cornea | ~2.5 µg/g/24 hours |
This data is based on studies of Latanoprost ethyl amide and Bimatoprost, and serves as an estimate for the conversion rate of this compound.[3][4]
Experimental Protocols
This section provides a detailed methodology for investigating the in vitro enzymatic conversion of this compound in ocular tissues.
In Vitro Hydrolysis Assay in Ocular Tissue Homogenates
This protocol is adapted from established methods for studying the hydrolysis of Latanoprost and Bimatoprost in ocular tissues.[4][9]
Objective: To determine the rate of enzymatic conversion of this compound to Latanoprost acid in various ocular tissues.
Materials:
-
Human or animal (e.g., rabbit, porcine) ocular tissues (cornea, ciliary body, choroid, etc.)
-
This compound
-
Latanoprost acid (as a reference standard)
-
Internal standard (e.g., deuterated Latanoprost acid)
-
Glutathione-bicarbonated Ringer's (GBR) buffer, pH 7.4
-
Homogenizer (e.g., Potter-Elvehjem)
-
Incubator or water bath at 37°C
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Tissue Preparation:
-
Dissect fresh or frozen ocular tissues on ice.
-
Weigh a portion of each tissue and record the weight.
-
Homogenize the tissue in ice-cold GBR buffer (e.g., 1:10 w/v).
-
Centrifuge the homogenate at a low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove large debris. The supernatant will be used as the enzyme source.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
-
Enzymatic Reaction:
-
Pre-warm the tissue homogenate to 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (e.g., to a final concentration of 20 µM).
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
-
Sample Quenching and Extraction:
-
Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples vigorously to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the concentrations of this compound and Latanoprost acid using a validated LC-MS/MS method.
-
Use a suitable C18 column with a mobile phase gradient of acetonitrile and water with 0.1% formic acid.
-
Monitor the specific parent-to-product ion transitions for this compound, Latanoprost acid, and the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of this compound remaining and Latanoprost acid formed at each time point.
-
Plot the concentration of Latanoprost acid formed against time.
-
Determine the initial rate of formation from the linear portion of the curve.
-
Normalize the rate to the protein concentration or tissue weight (e.g., pmol/mg protein/min or µg/g tissue/hr).
-
Latanoprost Acid Signaling Pathway
Once converted, Latanoprost acid acts as a selective agonist for the prostaglandin F (FP) receptor, a G-protein coupled receptor.[4] The binding of Latanoprost acid to the FP receptor initiates a downstream signaling cascade that ultimately leads to the therapeutic effect of IOP reduction.
The key steps in the signaling pathway are:
-
Receptor Binding: Latanoprost acid binds to and activates the FP receptor on the cell membrane of ciliary muscle cells and other tissues in the uveoscleral outflow pathway.
-
G-protein Activation: The activated FP receptor couples to Gq/11 G-proteins.
-
PLC Activation: The activated G-protein stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
PKC Activation: DAG and increased intracellular Ca2+ activate protein kinase C (PKC).
-
Downstream Effects: The activation of these signaling pathways leads to the expression of matrix metalloproteinases (MMPs), which remodel the extracellular matrix of the ciliary muscle, reducing hydraulic resistance and increasing aqueous humor outflow.[5] Recent research has also identified Stanniocalcin-1 (STC-1) as a key downstream effector molecule in this pathway.[9]
Conclusion
The enzymatic conversion of this compound to its active acid form is a critical step for its therapeutic efficacy. This guide has provided a detailed overview of this process, including the enzymes involved, quantitative data on conversion rates, and a comprehensive experimental protocol for in vitro investigation. The provided diagrams illustrate the key enzymatic reaction, the experimental workflow, and the downstream signaling pathway of the active metabolite. This information serves as a valuable resource for researchers and professionals in the field of drug development, facilitating a deeper understanding and further investigation of this compound and other novel ophthalmic prodrugs.
References
- 1. Stanniocalcin-1 (STC-1), a downstream effector molecule in latanoprost signaling, acts independent of the FP receptor for intraocular pressure reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. amsbio.com [amsbio.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. What is the mechanism of Latanoprostene Bunod? [synapse.patsnap.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stanniocalcin-1 (STC-1), a downstream effector molecule in latanoprost signaling, acts independent of the FP receptor for intraocular pressure reduction | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
The Untapped Potential of Latanoprost Amide: A Technical Guide to Exploring New Therapeutic Frontiers
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue, is a well-established and potent ocular hypotensive agent widely used in the management of glaucoma and ocular hypertension. Its therapeutic utility is attributed to its action as a selective FP receptor agonist, which increases the uveoscleral outflow of aqueous humor. While the isopropyl ester prodrug form of latanoprost has been extensively studied and commercialized, there is a growing interest in its amide derivatives, such as Latanoprost N-ethyl amide. These amide analogues are anticipated to exhibit similar pharmacological activity to latanoprost acid but with significantly slower hydrolysis kinetics. This key difference in pharmacokinetic profile opens up a new frontier for therapeutic applications beyond ophthalmology, suggesting the potential for enhanced efficacy, altered duration of action, and improved delivery mechanisms. This technical guide delves into the emerging and potential therapeutic applications of latanoprost and its amide derivatives, focusing on the scientific rationale, available preclinical and clinical data, and detailed experimental methodologies to facilitate further research and development in this promising area.
Introduction to Latanoprost and its Amide Derivatives
Latanoprost is a prodrug that is hydrolyzed by esterases in the cornea to its biologically active form, latanoprost acid.[1] Its primary mechanism of action involves the activation of prostaglandin F (FP) receptors.[1] Latanoprost N-ethyl amide is an analogue where the C-1 carboxyl group has been modified to an N-ethyl amide.[2] This structural modification is expected to result in a slower rate of hydrolysis to the active latanoprost acid, a characteristic feature of prostaglandin N-amides.[2] This could translate to a more sustained drug delivery and potentially a different therapeutic window compared to the ester form.
Established Therapeutic Application: Glaucoma and Ocular Hypertension
The primary and well-documented use of latanoprost is in the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[3]
Mechanism of Action in IOP Reduction
Latanoprost acid, the active metabolite, is a selective agonist for the prostaglandin F receptor (FP receptor).[1] Activation of FP receptors in the ciliary muscle and other tissues of the uveoscleral pathway leads to a remodeling of the extracellular matrix.[4] This remodeling is thought to decrease the hydraulic resistance to aqueous humor outflow, thereby increasing its drainage from the eye and lowering IOP.[4]
Signaling pathway for Latanoprost-mediated IOP reduction.
Quantitative Data from Clinical Trials (Latanoprost 0.005% Ophthalmic Solution)
| Parameter | Study Population | Treatment Duration | Key Findings | Reference |
| Mean IOP Reduction | Patients with open-angle glaucoma or ocular hypertension | 6 months | Latanoprost reduced diurnal IOP by 35% when administered in the evening, compared to 27% with timolol (B1209231) twice daily. | [5] |
| Long-term Efficacy | 198 patients with elevated IOP | 1 year | A 32% reduction in diurnal IOP was maintained at 12 months. | [5][6] |
| Therapeutic Success Rate | Patients with open-angle glaucoma or ocular hypertension | 6 months | 70% of patients on latanoprost achieved a successful therapeutic response (IOP reduction ≥3 mm Hg without adverse events leading to discontinuation), compared to 40% with brimonidine (B1667796). | [7] |
Emerging Therapeutic Application: Alopecia (Hair Loss)
An intriguing and increasingly investigated off-label application of latanoprost is for the treatment of alopecia, particularly androgenetic alopecia.[8][9] This therapeutic potential stems from the observation of eyelash growth as a common side effect in glaucoma patients.[10] The slower hydrolysis of latanoprost amides could offer a significant advantage in this indication, potentially allowing for less frequent application and a more sustained effect on the hair follicle.
Proposed Mechanism of Action in Hair Growth
The exact mechanism is not fully elucidated, but it is believed that latanoprost, by acting on prostaglandin receptors in and around the hair follicle, can prolong the anagen (growth) phase of the hair cycle and may also stimulate dormant hair follicles to enter the anagen phase.[11]
Proposed mechanism of Latanoprost in promoting hair growth.
Quantitative Data from Clinical Trials (Topical Latanoprost)
| Parameter | Study Population | Treatment | Duration | Key Findings | Reference |
| Hair Density | 16 men with mild androgenetic alopecia | Latanoprost 0.1% topical solution | 24 weeks | Significant increase in hair density compared to baseline and placebo. At 24 weeks, hair density increased by 22% in the total study population. | [8][9] |
| Hair Regrowth | 30 participants with scalp alopecia areata | Latanoprost 0.005% solution | 12 weeks | Latanoprost significantly increased hair density and regrowth based on the Severity of Alopecia Tool (SALT) system compared to the control group. | [12] |
Experimental Protocol: Evaluation of Topical Latanoprost for Androgenetic Alopecia
The following is a summarized experimental protocol based on a published pilot study:[9]
Experimental workflow for a clinical trial of topical Latanoprost for alopecia.
Methodology Details:
-
Study Design: Randomized, double-blind, placebo-controlled pilot study.
-
Participants: Healthy male volunteers with mild androgenetic alopecia.
-
Intervention: Daily topical application of latanoprost 0.1% solution and a placebo solution to two separate, marked minizones on the scalp.
-
Outcome Measures:
-
Primary: Change in hair density (terminal and vellus hairs) from baseline to 24 weeks.
-
Secondary: Changes in hair diameter, pigmentation, and the anagen/telogen ratio.
-
-
Assessment: Phototrichograms and digital image analysis at baseline and regular intervals throughout the 24-week treatment period.
-
Safety: Monitoring for local and systemic adverse events.
Potential New Therapeutic Application: Vitiligo
The hyperpigmentation of the iris and periorbital skin observed as a side effect of latanoprost has led to investigations into its potential for treating vitiligo, a condition characterized by a loss of skin pigment.[13][14]
Proposed Mechanism of Action in Repigmentation
Latanoprost may stimulate melanogenesis in existing melanocytes and potentially promote the migration of melanocytes from hair follicles to the depigmented epidermis. The exact signaling pathways are still under investigation but are likely related to prostaglandin receptor activation in melanocytes.
Quantitative Data from a Clinical Trial (Topical Latanoprost)
| Parameter | Study Population | Treatment | Duration | Key Findings | Reference |
| Repigmentation | 31 patients with vitiligo on the eyelids | Latanoprost gel twice daily | 12 weeks | The latanoprost-treated group showed improved pigmentation, while the placebo group showed no improvement. | [13] |
Experimental Protocol: Evaluation of Topical Latanoprost for Eyelid Vitiligo
The following is a summarized experimental protocol based on a published clinical trial:[13]
-
Study Design: Randomized, double-blind, placebo-controlled clinical trial.
-
Participants: Patients with vitiligo vulgaris and focal vitiligo involving the eyelids.
-
Intervention: Twice-daily application of a topical latanoprost gel or a placebo gel for 12 weeks.
-
Outcome Measures:
-
Primary: Percentage of repigmentation of the vitiligo patches, assessed through serial photography.
-
Secondary: Change in the Vitiligo Disease Activity (VIDA) score.
-
-
Safety: Monitoring for any adverse effects.
Future Directions and the Promise of Latanoprost Amides
The exploration of new therapeutic applications for latanoprost and its amide derivatives is still in its nascent stages. The slower hydrolysis of latanoprost amides presents a compelling rationale for their investigation in indications where sustained local activity is desirable.
Potential areas for future research include:
-
Dermatology: Beyond alopecia and vitiligo, the effects on skin biology could be explored for other dermatological conditions.
-
Neuroprotection: There is emerging evidence suggesting a neuroprotective effect of latanoprost, which could be relevant for conditions beyond glaucoma.[5]
-
Controlled Release Formulations: The inherent stability of the amide bond may make latanoprost amides more suitable for incorporation into novel drug delivery systems, such as subcutaneous inserts or transdermal patches.
Conclusion
This compound derivatives represent a promising, yet largely unexplored, class of compounds. Their potential for slower, more sustained delivery of the active latanoprost acid warrants dedicated preclinical and clinical investigation. The established off-label uses of latanoprost in alopecia and the emerging evidence in vitiligo provide a strong foundation and clear direction for future research into the therapeutic potential of latanoprost amides. This technical guide serves as a call to action for the scientific community to further investigate these compounds and unlock their full therapeutic potential for a range of diseases.
References
- 1. Therapeutic uses of prostaglandin F(2α) analogues in ocular disease and novel synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Latanoprost ethyl amide - Labchem Catalog [labchem.com.my]
- 3. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The neuroprotective effect of latanoprost acts via klotho-mediated suppression of calpain activation after optic nerve transection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medcentral.com [medcentral.com]
- 7. Therapeutic success of latanoprost 0.005% compared to brimonidine 0.2% in patients with open-angle glaucoma or ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bernsteinmedical.com [bernsteinmedical.com]
- 9. A randomized double-blind placebo-controlled pilot study to assess the efficacy of a 24-week topical treatment by latanoprost 0.1% on hair growth and pigmentation in healthy volunteers with androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. hairlosscure2020.com [hairlosscure2020.com]
- 12. The effect of latanoprost 0.005% solution in the management of scalp alopecia areata, a randomized double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of topical latanoprost in the treatment of eyelid vitiligo: A randomized, double-blind clinical trial study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Extensive facial skin pigmentation after latanoprost treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on the Structure-Activity Relationship of Latanoprost Amides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational research concerning the structure-activity relationship (SAR) of latanoprost (B1674536) amides. Latanoprost, a prostaglandin (B15479496) F2α analogue, is a cornerstone in the management of glaucoma and ocular hypertension.[1] Its efficacy stems from its action as a selective agonist at the prostaglandin F (FP) receptor, which enhances the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure (IOP).[2] Latanoprost itself is an isopropyl ester prodrug, which is hydrolyzed in the cornea to its biologically active form, latanoprost acid.[3] The exploration of latanoprost amides as alternative prodrugs offers potential advantages in terms of pharmacokinetics and therapeutic profiles.
Structure-Activity Relationship of Latanoprost and its Analogs
The pharmacological activity of latanoprost and its derivatives is intricately linked to their molecular structure. Key structural features that govern their interaction with the FP receptor and subsequent biological response include:
-
The Prostanoid Backbone: The core cyclopentane (B165970) ring and its stereochemistry are crucial for receptor binding and activation.
-
The α-Chain: The carboxylic acid at the C-1 position is essential for receptor interaction. Esterification or amidation at this position creates prodrugs that can influence corneal penetration and hydrolysis rates.
-
The ω-Chain: The structure of the lower side chain, particularly the presence of a phenyl group in latanoprost, contributes to its high affinity and selectivity for the FP receptor.[4] Modifications to this chain can significantly alter the activity and side-effect profile.[4]
-
The 15-Hydroxyl Group: The (S)-hydroxyl group at the C-15 position is critical for agonist activity.
The conversion of the C-1 carboxylic acid to an amide is a key modification in the development of latanoprost amides. These amides are also designed to act as prodrugs, undergoing enzymatic hydrolysis in ocular tissues to release the active latanoprost acid.[5] For instance, latanoprost ethyl amide is hydrolyzed by corneal tissue to the free acid.[5] The rate of this hydrolysis can be influenced by the nature of the amide substituent, offering a strategy to modulate the pharmacokinetic profile of the drug.[5]
Quantitative Data on Receptor Binding and Functional Activity
The following table summarizes key quantitative data for latanoprost, its active metabolite latanoprost acid, and bimatoprost (B1667075), a closely related prostaglandin amide, at the prostanoid FP receptor. This data is essential for understanding the potency and selectivity of these compounds.
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Latanoprost Acid | 98 | 32-124 |
| Bimatoprost (Amide) | Not explicitly found | 681 |
| Bimatoprost Acid | 83 | 2.8-3.8 |
Data sourced from Sharif et al., 2003.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the SAR of latanoprost amides. Below are protocols for key experiments.
1. Radioligand Binding Assay for FP Receptor Affinity
This assay determines the binding affinity (Ki) of a test compound for the FP receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes expressing the human FP receptor.
-
Radioligand (e.g., [³H]-Latanoprost or other high-affinity FP receptor agonist/antagonist).
-
Test compounds (latanoprost amides).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Functional Assay: Intracellular Calcium Mobilization
This assay measures the functional activity (EC50) of a compound by quantifying its ability to stimulate the FP receptor, which is a Gq-coupled receptor that signals through an increase in intracellular calcium.
-
Materials:
-
Cells stably expressing the human FP receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Test compounds (latanoprost amides).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorescence plate reader with an injection system.
-
-
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye by incubating them with the dye solution for a specified time at 37°C.
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject varying concentrations of the test compound into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Determine the concentration of the test compound that produces 50% of the maximal response (EC50) from the dose-response curve.
-
3. In Vivo Measurement of Intraocular Pressure (IOP)
This experiment evaluates the efficacy of latanoprost amides in lowering IOP in an animal model.
-
Materials:
-
Animal model (e.g., rabbits, monkeys).
-
Test compound formulations for topical ocular administration.
-
Tonometer for measuring IOP.
-
Anesthetic (if required for IOP measurement).
-
-
Procedure:
-
Acclimatize the animals to the experimental conditions and handling.
-
Measure the baseline IOP of both eyes.
-
Administer a single drop of the test compound formulation to one eye and the vehicle to the contralateral eye (as a control).
-
Measure IOP at various time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Calculate the change in IOP from baseline for both the treated and control eyes.
-
Compare the IOP-lowering effect of different latanoprost amides. Both bimatoprost and latanoprost have been shown to provide effective IOP lowering.[6]
-
Visualizations
FP Receptor Signaling Pathway
Caption: FP Receptor Signaling Pathway for Latanoprost.
Experimental Workflow for SAR Studies of Latanoprost Amides
Caption: Experimental workflow for SAR studies.
Logical Relationships in this compound SAR
Caption: Key relationships in this compound SAR.
References
- 1. amsbio.com [amsbio.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships and receptor profiles of some ocular hypotensive prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
An In-Depth Technical Guide to the Preliminary In Vitro Screening of Novel Latanoprost Amide Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential in vitro assays and methodologies for the preliminary screening of novel latanoprost (B1674536) amide compounds. Latanoprost, a prostaglandin (B15479496) F2α analogue, is a first-line treatment for open-angle glaucoma and ocular hypertension.[1] The development of novel amide derivatives aims to improve upon its therapeutic profile. This document outlines the key experimental protocols, data presentation strategies, and underlying signaling pathways crucial for the early-stage evaluation of these new chemical entities.
Data Presentation: Comparative Analysis of Novel Latanoprost Amides
A structured presentation of quantitative data is paramount for the efficient evaluation and comparison of novel compounds. The following tables provide a template for summarizing key in vitro screening data. For illustrative purposes, data for known prostaglandin analogues, including the amide Bimatoprost (B1667075), are included.
Table 1: FP Receptor Binding Affinity of Latanoprost Amide Compounds
| Compound ID | Chemical Structure (SMILES) | Test Concentration Range (nM) | Kᵢ (nM) | Hill Slope |
| Latanoprost Acid (Control) | C--INVALID-LINK--/C=C/[C@H]1--INVALID-LINK--C--INVALID-LINK--[C@H]1C/C=C\CCCC(O)=O | 0.1 - 1000 | 98[2] | -1.1 |
| Bimatoprost (Amide) | C--INVALID-LINK--/C=C/[C@H]1--INVALID-LINK--C--INVALID-LINK--[C@H]1C/C=C\CCCC(=O)NCC | 0.1 - 10000 | 6310[3] | -1.0 |
| Bimatoprost Acid | C--INVALID-LINK--/C=C/[C@H]1--INVALID-LINK--C--INVALID-LINK--[C@H]1C/C=C\CCCC(O)=O | 0.1 - 1000 | 83[2] | -1.2 |
| Novel Amide 1 | [Insert SMILES] | [Specify Range] | [Insert Value] | [Insert Value] |
| Novel Amide 2 | [Insert SMILES] | [Specify Range] | [Insert Value] | [Insert Value] |
| Novel Amide 3 | [Insert SMILES] | [Specify Range] | [Insert Value] | [Insert Value] |
Table 2: Functional Potency of this compound Compounds at the FP Receptor (Calcium Mobilization Assay)
| Compound ID | Test Concentration Range (nM) | EC₅₀ (nM) | Eₘₐₓ (% of Latanoprost Acid) | Hill Slope |
| Latanoprost Acid (Control) | 0.1 - 1000 | 32-124[2] | 100 | 1.0 |
| Bimatoprost (Amide) | 1 - 10000 | 681[2] | 95 | 0.9 |
| Bimatoprost Acid | 0.1 - 1000 | 2.8-3.8[2] | 105 | 1.1 |
| Novel Amide 1 | [Specify Range] | [Insert Value] | [Insert Value] | [Insert Value] |
| Novel Amide 2 | [Specify Range] | [Insert Value] | [Insert Value] | [Insert Value] |
| Novel Amide 3 | [Specify Range] | [Insert Value] | [Insert Value] | [Insert Value] |
Table 3: Cytotoxicity Profile of this compound Compounds in Human Conjunctival Epithelial Cells (MTT Assay)
| Compound ID | Test Concentration Range (µM) | Incubation Time (hours) | IC₅₀ (µM) | Maximum Cell Viability Reduction (%) |
| Latanoprost (0.005% with 0.02% BAK) | 0.1 - 100 | 24 | ~30% viability at all times[3][4] | 70 |
| Latanoprost (BAK-free nanoemulsion) | 0.1 - 100 | 24 | >100 | 10-20 |
| Novel Amide 1 | [Specify Range] | 24 | [Insert Value] | [Insert Value] |
| Novel Amide 2 | [Specify Range] | 24 | [Insert Value] | [Insert Value] |
| Novel Amide 3 | [Specify Range] | 24 | [Insert Value] | [Insert Value] |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of a successful in vitro screening campaign. The following sections provide methodologies for key assays.
FP Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Kᵢ) of novel this compound compounds for the prostaglandin F (FP) receptor.
Materials:
-
HEK293 cells stably expressing the human FP receptor
-
Cell culture medium and reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Assay buffer: 50 mM Tris-HCl pH 6.0, 0.5% BSA[5]
-
Radioligand: [³H]-Prostaglandin F2α[5]
-
Unlabeled competitor (for non-specific binding): Prostaglandin F2α
-
Test compounds (novel latanoprost amides)
-
Glass fiber filters (e.g., Unifilter 96 GF/C)[5]
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Culture HEK293-hFP cells to confluency. Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: Perform binding assays in a 96-well plate format with a total volume of 200 µL per well.[5]
-
Total Binding: Add membrane preparation (e.g., 15 µg of protein), [³H]-PGF2α (at a concentration near its Kₑ, e.g., 3 nM), and assay buffer.[5]
-
Non-specific Binding: Add membrane preparation, [³H]-PGF2α, and a saturating concentration of unlabeled PGF2α (e.g., 3 µM).[5]
-
Compound Competition: Add membrane preparation, [³H]-PGF2α, and serial dilutions of the novel this compound compounds.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[5]
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Intracellular Calcium Mobilization Assay
Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of novel this compound compounds as agonists of the FP receptor.
Materials:
-
HEK293 cells stably expressing the human FP receptor
-
Cell culture medium and reagents
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)[6][7]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Positive control agonist: Latanoprost acid
-
Test compounds (novel latanoprost amides)
-
Fluorescence plate reader with automated injection capabilities (e.g., FlexStation)[6]
Procedure:
-
Cell Plating: Seed HEK293-hFP cells into 96-well black-walled, clear-bottom plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for 60 minutes at 37°C in the dark.[5]
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye.[5]
-
Compound Addition and Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading. Use the instrument's integrated fluidics to add serial dilutions of the test compounds or the positive control. Immediately begin recording the fluorescence intensity over time (e.g., for 90 seconds).[5][6]
-
Data Analysis: The change in intracellular calcium is measured as the change in fluorescence intensity. Plot the peak fluorescence response against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the potential cytotoxicity of novel this compound compounds on human ocular cells.
Materials:
-
Human conjunctival epithelial cells (e.g., IOBA-NHC)[8]
-
Cell culture medium and reagents
-
Test compounds (novel latanoprost amides)
-
Positive control for cytotoxicity (e.g., Latanoprost with 0.02% Benzalkonium Chloride)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Plating: Seed human conjunctival epithelial cells into a 96-well plate and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of the novel this compound compounds. Include vehicle-treated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells with the compounds for a defined period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs are critical for clarity and understanding. The following diagrams were generated using the Graphviz DOT language.
Caption: Canonical Gq-coupled signaling pathway for FP receptor activation.
Caption: Latanoprost-mediated PI3K/Akt/mTOR signaling pathway.[2]
Caption: A general workflow for the in vitro screening of novel compounds.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro study of inflammatory potential and toxicity profile of latanoprost, travoprost, and bimatoprost in conjunctiva-derived epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FP receptor | Prostanoid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. IC50 and EC50 | Graphstats Technologies [graphstats.net]
- 7. Latanoprost ethyl amide - Labchem Catalog [labchem.com.my]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: A Validated HPLC-MS/MS Method for the Quantification of Latanoprost in Human Plasma
Introduction
Latanoprost (B1674536) is a prostaglandin (B15479496) F2α analogue and a widely prescribed topical medication for reducing intraocular pressure in patients with open-angle glaucoma or ocular hypertension. As a prodrug, Latanoprost is an isopropyl ester that is hydrolyzed by esterases in the cornea to its biologically active form, Latanoprost acid.[1][2] The systemic absorption of topically administered Latanoprost is low; however, sensitive and reliable analytical methods are crucial for pharmacokinetic studies, drug monitoring, and in the development of new formulations. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers high selectivity and sensitivity for the quantification of Latanoprost in biological matrices.[3][4]
This application note details a robust and validated HPLC-MS/MS method for the quantitative determination of Latanoprost in human plasma. The protocol employs a straightforward liquid-liquid extraction for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision.
Materials and Methods
Reagents and Chemicals
Latanoprost (≥98% purity) and Latanoprost-d4 (internal standard, IS) were procured from a certified supplier. HPLC-grade acetonitrile, methanol (B129727), and ethyl acetate (B1210297) were used, along with formic acid of analytical grade. Deionized water was generated using a Milli-Q water purification system. Blank human plasma was obtained from a registered blood bank.
Instrumentation
The analysis was performed on a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions
Separation was achieved on a C18 reversed-phase column. The mobile phase consisted of a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. The specifics of the HPLC method are summarized in Table 1.
Mass Spectrometric Conditions
The mass spectrometer was operated in the positive ion mode using Multiple Reaction Monitoring (MRM). The optimized parameters for Latanoprost and the internal standard are presented in Table 2.
Experimental Protocols
Preparation of Standard and Quality Control Samples
Stock solutions of Latanoprost and Latanoprost-d4 were prepared in methanol. Working standard solutions were prepared by serially diluting the stock solution with a 50:50 mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.[5][6]
Sample Preparation Protocol
A liquid-liquid extraction method was employed for the extraction of Latanoprost from human plasma.[5][6][7] The detailed workflow is as follows:
-
Aliquot 100 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (Latanoprost-d4).
-
Add 500 µL of ethyl acetate as the extraction solvent.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (initial conditions).
-
Inject an aliquot of the reconstituted sample into the HPLC-MS/MS system.
Data Presentation
The developed method was validated according to established guidelines for bioanalytical method validation. A summary of the quantitative data is presented in the following tables.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.25 mL/min[8][9] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 10.0 |
Table 2: Optimized Mass Spectrometer Parameters
| Parameter | Latanoprost | Latanoprost-d4 (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 433.3 | 437.3 |
| Product Ion (m/z) | 337.2 | 341.2 |
| Dwell Time (ms) | 200 | 200 |
| Collision Energy (eV) | 15 | 15 |
| Capillary Voltage (kV) | 3.0[8] | 3.0 |
| Source Temperature (°C) | 150[8] | 150 |
| Desolvation Temperature (°C) | 550[8] | 550 |
Table 3: Calibration Curve Data for Latanoprost in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%CV) |
| 0.1 (LLOQ) | 0.012 | 98.5 | 6.8 |
| 0.2 | 0.025 | 101.2 | 5.4 |
| 0.5 | 0.061 | 102.8 | 4.1 |
| 1.0 | 0.124 | 99.3 | 3.5 |
| 5.0 | 0.618 | 97.9 | 2.8 |
| 10.0 | 1.235 | 100.5 | 2.1 |
| 20.0 (ULOQ) | 2.482 | 99.8 | 1.9 |
| Linearity (r²) | >0.998 |
Table 4: Summary of Method Validation Results
| Parameter | LQC (0.3 ng/mL) | MQC (8 ng/mL) | HQC (16 ng/mL) |
| Intra-day Accuracy (%) | 98.2 | 101.5 | 99.7 |
| Intra-day Precision (%CV) | 5.9 | 3.2 | 2.5 |
| Inter-day Accuracy (%) | 99.1 | 100.8 | 100.2 |
| Inter-day Precision (%CV) | 6.5 | 4.1 | 3.3 |
| Recovery (%) | 88.4 | 91.2 | 90.5 |
| Matrix Effect (%) | 95.3 | 97.1 | 96.8 |
| Short-Term Stability (24h at RT) | Stable | Stable | Stable |
| Long-Term Stability (30 days at -80°C) | Stable | Stable | Stable |
| Freeze-Thaw Stability (3 cycles) | Stable | Stable | Stable |
Visualizations
The following diagram illustrates the experimental workflow for the quantification of Latanoprost in human plasma.
Conclusion
The HPLC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantification of Latanoprost in human plasma. The sample preparation is straightforward, and the chromatographic run time is short, allowing for a high throughput of samples. The method has been successfully validated and is suitable for use in pharmacokinetic and other clinical studies requiring the measurement of Latanoprost concentrations in biological matrices.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Screening, characterization, and determination of suspected additives bimatoprost and latanoprost in cosmetics using NMR and LC-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dmbj.org.rs [dmbj.org.rs]
- 7. PHASE SEPARATION LIQUID-LIQUID EXTRACTION FOR THE QUANTIFICATION OF 8-ISO-PROSTAGLANDIN F2 ALPHA IN HUMAN PLASMA BY LC-MS/MS | Journal of Medical Biochemistry [aseestant.ceon.rs]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Latanoprost Amide Administration in In Vivo Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed protocol for the administration of Bimatoprost (B1667075) in in vivo rodent models, which can be adapted for the study of other prostamides. It also presents comparative data on Latanoprost (B1674536) and discusses the distinct signaling pathways involved.
Mechanism of Action: Prostaglandin (B15479496) Esters vs. Amides
Latanoprost is a prodrug that is hydrolyzed by corneal esterases into its biologically active form, Latanoprost acid.[3][4] This free acid is a selective agonist for the prostaglandin F (FP) receptor, and its activation leads to an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure (IOP).[4]
In contrast, Bimatoprost and other prostamides are believed to have a unique pharmacological profile.[1][5] While it can be hydrolyzed to a free acid that acts on the FP receptor, evidence suggests that Bimatoprost itself can act on a distinct "prostamide receptor."[1][2][5] This dual mechanism may contribute to its efficacy.
Experimental Protocols
Protocol 1: Induction of Ocular Hypertension and Topical Administration of Bimatoprost in Rats
This protocol is adapted from methodologies used to evaluate the efficacy of IOP-lowering agents in a rat model of induced glaucoma.[6]
1. Animals:
-
Species: Wistar rats.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle, with food and water available ad libitum.
-
Anesthesia: Intramuscular injection of ketamine (70 mg/kg) and xylazine (B1663881) (10 mg/kg).[6]
-
Local Anesthetic: Two drops of 0.4% benoxinate hydrochloride instilled on the cornea.[6]
2. Induction of Ocular Hypertension (Glaucoma Model):
-
Induce glaucoma by weekly intracameral injections of hyaluronic acid.[6]
-
Monitor IOP to confirm the establishment of ocular hypertension before commencing treatment.
3. Drug Preparation and Administration:
-
Test Article: Bimatoprost ophthalmic solution (e.g., 0.03%).
-
Vehicle Control: The vehicle solution of the Bimatoprost formulation or a placebo.
-
Administration Route: Topical, into the conjunctival sac of the hypertensive eye.[6]
-
Dosage Regimen:
-
The contralateral eye can serve as an untreated control.[6]
4. Monitoring and Endpoints:
-
Intraocular Pressure (IOP): Monitor IOP for the duration of the experiment (e.g., four consecutive weeks).[6]
-
Histological Analysis: At the end of the study, euthanize the animals and perform histological sections of the eye to evaluate retinal ganglion cells and optic nerve head cupping.[6]
Data Presentation
Table 1: Effects of Latanoprost on Intraocular Pressure (IOP) in Rodents
| Species | Dose/Concentration | Route | Time Course of IOP Change | Peak IOP Reduction | Reference |
| Wistar Rats | 60 ng | Topical | Initial increase at 2h, followed by prolonged hypotension peaking at 5h. | 5.2 ± 0.7 mmHg | [7] |
| Brown Norway Rats | 60 ng | Topical | Initial increase at 1h, followed by prolonged hypotension from 4-6h. | 4.79 ± 0.65 mmHg | [8] |
| C57BL/6 Mice | 0.01% | Topical | Decrease noted 2 hours after treatment. | 14% ± 8% | [9] |
Table 2: Effects of Bimatoprost on Intraocular Pressure (IOP)
| Species | Dose/Concentration | Route | Duration of Effect | Key Findings | Reference |
| Wistar Rats | 9.0 µg (insert) | Topical (conjunctival sac) | 4 weeks | Lowered IOP for 4 weeks after a single application. | [6] |
| Humans | 0.03% | Topical | > 24 hours | IOP reduction begins after 4 hours, peaks at 12 hours. | [10] |
Visualizations
Signaling Pathways
Caption: Signaling pathways for Latanoprost and Bimatoprost.
Experimental Workflow
Caption: Workflow for in vivo Bimatoprost administration in a rat glaucoma model.
References
- 1. Prostamides (prostaglandin-ethanolamides) and their pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in prostaglandin F2α ethanolamide (prostamide F2α) research and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Role of prostaglandins and specific place in therapy of bimatoprost in the treatment of elevated intraocular pressure and ocular hypertension: A closer look at the agonist properties of bimatoprost and the prostamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bimatoprost-Loaded Ocular Inserts as Sustained Release Drug Delivery Systems for Glaucoma Treatment: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organocatalyst-mediated, pot-economical total synthesis of latanoprost - PMC [pmc.ncbi.nlm.nih.gov]
- 8. amsbio.com [amsbio.com]
- 9. The pharmacokinetics of a new antiglaucoma drug, latanoprost, in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bimatoprost Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for L. amide in Primary Neuronal Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Latanoprost (B1674536) amide, a prostaglandin (B15479496) F2α analogue, in primary neuronal cell culture experiments. The protocols detailed below are designed to investigate the neuroprotective and neuroregenerative effects of this compound.
Latanoprost, an isopropyl ester prodrug, is rapidly hydrolyzed in biological systems to its active form, Latanoprost acid. Therefore, the experimental findings and mechanisms described for Latanoprost acid are directly relevant to the application of Latanoprost amide in cell culture, as the amide will be similarly converted by cellular esterases.
Neuroprotective Effects and Mechanism of Action
Latanoprost has demonstrated significant neuroprotective properties in various in vitro and in vivo models, independent of its well-known intraocular pressure-lowering effects.[1] Its mechanism of action in neurons is multifaceted, involving the modulation of several key signaling pathways to promote cell survival and neurite outgrowth.
Key Neuroprotective Actions:
-
Anti-apoptotic Effects: Latanoprost acid has been shown to rescue retinal ganglion cells (RGCs) and other neuronal cell lines from apoptosis induced by stressors such as serum deprivation and glutamate (B1630785) excitotoxicity.[2] This is achieved, in part, by inhibiting the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[2][3][4]
-
Modulation of Signaling Pathways: The neuroprotective effects of Latanoprost are mediated through the activation of pro-survival signaling cascades. Studies have implicated the involvement of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR pathway.[1][4][5]
-
A Novel OATP2B1-Klotho Pathway: Recent research has uncovered a novel mechanism independent of the traditional prostaglandin F2α (FP) receptor. Latanoprost acid is transported into retinal ganglion cells via the Organic Anion Transporting Polypeptide 2B1 (OATP2B1).[6][7] This influx activates Protein Kinase C (PKC), leading to the shedding of the anti-aging protein Klotho.[6] The shed Klotho fragments then suppress the activation of calpain and reduce oxidative stress, contributing to neuronal protection.[6][7][8]
-
Inhibition of Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS): Latanoprost has been found to reduce the activity of COX-2 and iNOS in retinal cells exposed to glutamate, suggesting an anti-inflammatory component to its neuroprotective action.[9]
-
Regulation of Intracellular Calcium: Latanoprost acid can suppress the influx of calcium ions ([Ca2+]) evoked by glutamate, which is a critical event in excitotoxic neuronal death.[2][3]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from studies investigating the effects of Latanoprost and its active acid form on primary neuronal and retinal cell cultures.
Table 1: Neuroprotective Effects of Latanoprost Acid
| Parameter | Cell Type | Stressor | Latanoprost Acid Concentration | Observed Effect | Reference |
| Cell Viability | RGC-5 | Serum Deprivation | 1 µM (optimal) | Increased cell viability | [2] |
| Apoptosis | R28 | Serum Deprivation | 1 µM (optimal) | Suppression of apoptosis | [4] |
| LDH Release | Primary Human Retinal Cells | Glutamate (10 µM) or Hypoxia/Re-oxygenation | 0.1 - 0.001 µM | Reduced LDH release | [9] |
| Caspase-3 Positive Cells | RGC-5 | Serum Deprivation & Glutamate | Not specified | Significant reduction | [2] |
| TUNEL Positive Cells | Diabetic Rat Retina (in vivo) | Diabetes | Topical Instillation | Significant decrease | [1] |
Table 2: Effects of Latanoprost Acid on Neuronal Signaling and Function
| Parameter | Cell Type | Latanoprost Acid Concentration | Observed Effect | Reference |
| COX-2 Activity | Primary Retinal Cells | 0.1 - 0.001 µM | Reduction in PGE2 production | [9] |
| iNOS Activity | Primary Retinal Cells | 0.1 - 0.001 µM | Inhibition of iNOS | [9] |
| [Ca2+]i Influx | RGC-5 | Not specified | Suppression of glutamate-evoked influx | [2] |
| Neurite Outgrowth | Differentiated RGC-5 | 0.1 µM | Promotion of neurite growth | [5] |
| p44/p42 MAPK Phosphorylation | R28 | Not specified | Increased ratio of phosphorylated to total protein | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for its investigation in primary neuronal cultures.
Caption: this compound signaling pathways in neurons.
Caption: Experimental workflow for this compound studies.
Experimental Protocols
Protocol 1: Primary Neuronal Cell Culture
This protocol provides a general method for establishing primary neuronal cultures from the cortex or hippocampus of embryonic rats or mice.[10][11]
Materials:
-
Timed-pregnant rat (E18) or mouse (E16)
-
Dissection medium (e.g., Hibernate-E)
-
Papain dissociation system
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine or Poly-L-lysine coated culture vessels
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Tissue Dissection: Euthanize the pregnant animal according to approved institutional guidelines. Dissect the embryos and isolate the cortices or hippocampi in ice-cold dissection medium.
-
Enzymatic Digestion: Transfer the tissue to a papain solution and incubate at 37°C for a duration optimized for the specific tissue (e.g., 10-20 minutes).
-
Mechanical Dissociation: Gently wash the tissue to remove the papain solution and mechanically dissociate the cells by triturating with a fire-polished Pasteur pipette in supplemented Neurobasal medium.
-
Cell Plating: Determine cell viability and density using a hemocytometer and Trypan Blue exclusion. Plate the neurons at the desired density onto poly-lysine coated culture vessels.
-
Cell Maintenance: Incubate the cultures at 37°C in a humidified 5% CO2 incubator. Perform partial media changes every 2-3 days.
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13][14][15]
Materials:
-
Primary neuronal cultures in a 96-well plate
-
This compound stock solution (in DMSO)
-
Neuronal stressor (e.g., glutamate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Plating: Plate primary neurons in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well. Allow the cells to adhere and mature for at least 5-7 days.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.001 µM to 10 µM) for a specified duration (e.g., 1-24 hours).
-
Induce Stress: Add the neuronal stressor (e.g., glutamate at a final concentration of 10-100 µM) to the wells and co-incubate for the desired period (e.g., 24 hours). Include vehicle-only and stressor-only controls.
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.
Protocol 3: Neurite Outgrowth Assay
This protocol describes a method for quantifying neurite outgrowth using immunofluorescence.[16][17][18][19]
Materials:
-
Primary neuronal cultures on glass coverslips
-
This compound stock solution
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope and image analysis software
Procedure:
-
Cell Culture and Treatment: Plate primary neurons on poly-lysine coated coverslips in a 24-well plate. Treat the cells with this compound at the desired concentration (e.g., 0.1 µM) for a specified period (e.g., 48-72 hours).
-
Fixation: Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization and Blocking: Wash the cells with PBS, then permeabilize with Triton X-100 for 10 minutes. Block non-specific antibody binding with blocking buffer for 1 hour.
-
Immunostaining: Incubate the cells with the primary antibody against a neuronal marker like β-III tubulin overnight at 4°C. Wash with PBS and then incubate with the corresponding fluorescent secondary antibody for 1-2 hours at room temperature. Counterstain nuclei with DAPI.
-
Imaging: Mount the coverslips onto microscope slides. Acquire images using a fluorescence microscope.
-
Quantification: Use image analysis software (e.g., ImageJ with the NeuronJ plugin or MetaMorph) to trace and measure the length of neurites. The total neurite length per neuron or the length of the longest neurite can be quantified.[16]
These protocols provide a solid framework for investigating the therapeutic potential of this compound in the context of neuronal health and disease. Researchers should optimize these protocols based on their specific primary cell types and experimental goals.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Latanoprost protects rat retinal ganglion cells from apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Neuroprotective properties of latanoprost] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Latanoprost rescues retinal neuro-glial cells from apoptosis by inhibiting caspase-3, which is mediated by p44/p42 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Latanoprost Promotes Neurite Outgrowth in Differentiated RGC-5 Cells via the PI3K-Akt-mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The neuroprotective effect of latanoprost acts via klotho‐mediated suppression of calpain activation after optic nerve transection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The neuroprotective effect of latanoprost acts via klotho-mediated suppression of calpain activation after optic nerve transection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Latanoprost exerts neuroprotective activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental Epileptogenesis in a Cell Culture Model of Primary Neurons from Rat Brain: A Temporal Multi-Scale Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. Neurite Outgrowth Assay [bio-protocol.org]
- 17. Neurite Outgrowth Assay [en.bio-protocol.org]
- 18. sartorius.com [sartorius.com]
- 19. Usefulness of the measurement of neurite outgrowth of primary sensory neurons to study cancer-related painful complications - PMC [pmc.ncbi.nlm.nih.gov]
Application of Latanoprost Amide in Retinal Ganglion Cell Survival Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue, is a well-established topical medication for reducing intraocular pressure (IOP) in patients with glaucoma and ocular hypertension.[1][2] Beyond its primary IOP-lowering effect, a growing body of evidence from preclinical studies suggests that Latanoprost also possesses direct neuroprotective properties that promote the survival of retinal ganglion cells (RGCs), the neurons that are progressively lost in glaucoma.[1][3][4][5][6][7] This neuroprotective effect appears to be independent of IOP reduction, making Latanoprost an intriguing candidate for therapeutic strategies aimed at preserving vision.[1][6]
These application notes provide a detailed overview of the use of Latanoprost and its active form, Latanoprost acid, in both in vitro and in vivo RGC survival assays. The included protocols and data are intended to guide researchers in designing and executing experiments to investigate the neuroprotective mechanisms of Latanoprost and to screen for novel neuroprotective compounds.
Mechanism of Action
Latanoprost is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its biologically active form, Latanoprost acid. The neuroprotective effects of Latanoprost acid on RGCs are multifaceted and involve the modulation of several key signaling pathways:
-
Activation of the MEK/ERK (p44/p42 MAPK) Pathway: Latanoprost has been shown to increase the phosphorylation of p44/p42 Mitogen-Activated Protein Kinase (MAPK), a pathway known to promote cell survival.[8] The pro-survival effect of Latanoprost can be reversed by inhibitors of MEK1 and MEK2, such as U0126.[3][8]
-
Inhibition of Caspase-3: Latanoprost treatment leads to a significant reduction in the levels of activated (cleaved) caspase-3, a key executioner enzyme in the apoptotic cascade.[3][8]
-
Modulation of NF-κB Signaling: Latanoprost has been shown to protect RGCs by activating NF-κB through the down-regulation of phosphorylation at serine 468 of the NF-κB p65 subunit.[9]
-
Involvement of Klotho Protein: The neuroprotective effect of Latanoprost is also linked to the protein Klotho. Latanoprost acid facilitates the expression and shedding of Klotho in axotomized RGCs, and Klotho fragments may help reduce oxidative stress and calpain activation.[5][7]
Data Presentation
The following tables summarize the quantitative data from key studies investigating the effect of Latanoprost on RGC survival.
Table 1: In Vivo RGC Survival Following Optic Nerve Injury and Latanoprost Treatment
| Animal Model | Injury Model | Treatment | Dose | Outcome Measure | Result |
| Sprague-Dawley Rat | Optic Nerve Axotomy | Intravitreal Latanoprost | 0.3 pmol | Surviving RGCs/mm² | 815 ± 239 (vs. 462 ± 75 in control)[4] |
| Sprague-Dawley Rat | Optic Nerve Axotomy | Intravitreal Latanoprost | 0.3 nmol/eye | Surviving RGCs/mm² | 814.5 ± 236.7 (vs. 461.5 ± 74.9 in vehicle)[10] |
| Sprague-Dawley Rat | Optic Nerve Axotomy | Intravitreal Latanoprost | 30 nmol/eye | Surviving RGCs/mm² | 875.6 ± 106.7 (vs. 461.5 ± 74.9 in vehicle)[10] |
| Sprague-Dawley Rat | Optic Nerve Crush | Topical Latanoprost | Not specified | TUNEL-positive cells | Significantly decreased (p=0.015)[3] |
Table 2: In Vivo RGC Survival Following Excitotoxicity and Latanoprost Treatment
| Animal Model | Injury Model | Treatment | Dose | Outcome Measure | Result |
| Sprague-Dawley Rat | NMDA Injection | Intravitreal Latanoprost | ≥ 30 pmol | Surviving RGCs/mm² | 846 ± 178 (vs. 556 ± 122 in control)[4] |
| Sprague-Dawley Rat | NMDA Injection | Intravitreal Latanoprost | 30 nmol/eye | Surviving RGCs/mm² | 846.0 ± 177.5 (vs. 555.5 ± 122.0 in vehicle)[10] |
Table 3: In Vitro RGC Survival Following Stress and Latanoprost Acid Treatment
| Cell Model | Injury Model | Treatment | Concentration | Outcome Measure | Result |
| RGC-5 Cell Line | Serum Deprivation & Glutamate (B1630785) | Latanoprost Acid | Not specified | Cell Viability (XTT assay) | Increased cell viability[3] |
| RGC-5 Cell Line | Serum Deprivation & Glutamate | Latanoprost Acid | Not specified | Caspase-3 positive cells | Significantly reduced[3] |
| Primary Rat RGCs | Glutamate or Hypoxia | Latanoprost Acid | 100 nM | RGC Survival Rate | Significantly increased[6] |
| R28 Cell Line | Serum Deprivation | Latanoprost Acid | 1.0 µM | Apoptotic Cells | Suppressed apoptosis (P<0.001)[8] |
Experimental Protocols
In Vitro RGC Survival Assay
This protocol describes a general method for assessing the neuroprotective effects of Latanoprost acid on primary RGCs or RGC cell lines subjected to an apoptotic stimulus.
1. RGC Culture:
- Primary RGCs: Isolate RGCs from neonatal (P6) Wistar rat retinas using a two-step immunopanning procedure.[6]
- RGC Cell Line (e.g., RGC-5): Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
2. Induction of Apoptosis:
- Serum Deprivation: Replace the growth medium with a serum-free medium.[3][8]
- Glutamate Excitotoxicity: Add glutamate to the culture medium to a final concentration of 25 µM.[6]
- Hypoxia: Place the cell cultures in a hypoxic chamber with 5% O2 for 24 hours.[6]
3. Latanoprost Acid Treatment:
- Prepare stock solutions of Latanoprost acid in a suitable solvent (e.g., DMSO).
- Add Latanoprost acid to the culture medium at the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).[6][10] The treatment can be applied concurrently with the apoptotic stimulus.
4. Assessment of RGC Survival/Apoptosis:
- Cell Viability Assay (e.g., XTT, MTT): After the desired incubation period (e.g., 24-72 hours), measure the metabolic activity of the cells according to the manufacturer's protocol. The XTT assay has been successfully used to show increased RGC-5 cell viability with Latanoprost acid treatment.[3]
- Immunocytochemistry for Apoptosis Markers: Fix the cells and perform immunofluorescence staining for markers of apoptosis such as activated caspase-3.[3][8]
- TUNEL Staining: Use a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit to detect DNA fragmentation, a hallmark of apoptosis.
- Flow Cytometry: Evaluate the survival rate of RGCs using flow cytometry.[10]
In Vivo RGC Survival Assay
This protocol provides a framework for evaluating the neuroprotective effects of Latanoprost in rodent models of RGC death.
1. Animal Model:
2. Induction of RGC Death:
- Optic Nerve Axotomy/Crush: Under anesthesia, expose the optic nerve and perform a complete transection or crush with fine forceps.[3][4][10]
- NMDA-Induced Excitotoxicity: Administer an intravitreal injection of N-methyl-D-aspartate (NMDA) (e.g., 20 nmol/eye).[10]
3. Latanoprost Administration:
- Intravitreal Injection: Inject Latanoprost at various doses (e.g., 0.03 to 300 pmol) into the vitreous humor.[4] This is often done shortly before the injury.[10]
- Topical Instillation: Apply Latanoprost eye drops to the ocular surface.[3]
4. Retrograde Labeling of RGCs:
- A few days before the end of the experiment, apply a retrograde tracer such as Fluorogold to the superior colliculus to label the surviving RGCs.
5. Quantification of RGC Survival:
- After a set period (e.g., 7-10 days post-injury), euthanize the animals and enucleate the eyes.[4][10]
- Prepare retinal flat mounts and count the number of Fluorogold-labeled RGCs in defined areas of the retina using a fluorescence microscope.[4][10]
- Alternatively, for optic nerve crush models, retinal flat mounts can be subjected to TUNEL staining to quantify apoptotic cells.[3]
Visualizations
Caption: Workflow for in vivo assessment of Latanoprost's neuroprotective effects.
Caption: Latanoprost acid's potential neuroprotective signaling pathways in RGCs.
References
- 1. Retinal ganglion cell neuroprotection in a rat model of glaucoma following brimonidine, latanoprost or combined treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Latanoprost. Two years' experience of its use in the United Kingdom. Latanoprost Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Latanoprost protects rat retinal ganglion cells from apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of latanoprost on rat retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neuroprotective effect of latanoprost acts via klotho‐mediated suppression of calpain activation after optic nerve transection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of prostaglandin analogues on retinal ganglion cell death independent of intraocular pressure reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The neuroprotective effect of latanoprost acts via klotho-mediated suppression of calpain activation after optic nerve transection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Latanoprost rescues retinal neuro-glial cells from apoptosis by inhibiting caspase-3, which is mediated by p44/p42 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for the Analytical Separation of Latanoprost Amide and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue, is a widely prescribed medication for reducing intraocular pressure in patients with glaucoma and ocular hypertension. It is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active form, latanoprost acid. Latanoprost amide is a synthetic analog of latanoprost where the C-1 carboxyl group has been modified to an N-ethyl amide. Understanding the metabolic fate of this compound is crucial for drug development and clinical monitoring. This document provides detailed application notes and protocols for the analytical separation of this compound from its key metabolites.
The primary metabolic pathway of latanoprost involves the hydrolysis of the ester or amide group to form latanoprost acid. Subsequently, latanoprost acid undergoes fatty acid β-oxidation to form its main metabolites: 1,2-dinor-latanoprost acid and 1,2,3,4-tetranor-latanoprost acid[1]. This document outlines a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method, which is a highly sensitive and selective technique for the simultaneous quantification of this compound and its metabolites in biological matrices.
Metabolic Pathway of this compound
This compound is metabolized in a similar fashion to latanoprost. The initial step involves the hydrolysis of the amide bond by amidases present in ocular tissues to yield the active latanoprost acid. Following this, latanoprost acid is systemically metabolized via beta-oxidation.
Caption: Metabolic conversion of this compound.
Experimental Workflow for Analysis
The overall workflow for the analysis of this compound and its metabolites from biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: General workflow for sample analysis.
Quantitative Data Summary
The following tables summarize the typical validation parameters for a robust HPLC-MS/MS method for the analysis of latanoprost and its metabolites. These values can be used as a benchmark for the method development and validation for this compound.
Table 1: HPLC-MS/MS Method Parameters
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | 30% B to 95% B over 5 min, hold for 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole with ESI source |
| Ionization Mode | Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 432.3 | 335.2 | 15 |
| Latanoprost Acid | 391.2 | 193.1 | 20 |
| 1,2-dinor-Latanoprost Acid | 363.2 | 165.1 | 22 |
| 1,2,3,4-tetranor-Latanoprost Acid | 335.2 | 137.1 | 25 |
| Internal Standard (Latanoprost-d4) | 436.3 | 339.2 | 15 |
Table 3: Method Validation Parameters
| Parameter | This compound | Latanoprost Acid | 1,2-dinor-Latanoprost Acid | 1,2,3,4-tetranor-Latanoprost Acid |
| Linearity Range (ng/mL) | 0.1 - 100 | 0.1 - 100 | 0.5 - 200 | 0.5 - 200 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 | > 0.995 |
| LOD (ng/mL) | 0.05 | 0.05 | 0.2 | 0.2 |
| LOQ (ng/mL) | 0.1 | 0.1 | 0.5 | 0.5 |
| Recovery (%) | 85 - 95 | 88 - 98 | 82 - 93 | 80 - 91 |
| Intra-day Precision (%RSD) | < 10 | < 10 | < 12 | < 12 |
| Inter-day Precision (%RSD) | < 12 | < 12 | < 15 | < 15 |
Detailed Experimental Protocols
Sample Preparation from Biological Matrix (e.g., Plasma)
This protocol describes a liquid-liquid extraction (LLE) method for the extraction of this compound and its metabolites from plasma.
Materials:
-
Human plasma (or other biological matrix)
-
This compound, Latanoprost Acid, 1,2-dinor-Latanoprost Acid, 1,2,3,4-tetranor-Latanoprost Acid analytical standards
-
Latanoprost-d4 (Internal Standard)
-
Methyl tert-butyl ether (MTBE)
-
Acetonitrile
-
0.1% Formic Acid in Water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard solution (Latanoprost-d4, 1 µg/mL in acetonitrile).
-
Add 500 µL of MTBE to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 30% acetonitrile in 0.1% formic acid in water).
-
Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.
HPLC-MS/MS Analysis
This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of the analytes.
Instrumentation:
-
An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
-
Set up the HPLC and mass spectrometer with the parameters outlined in Table 1 and Table 2 .
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject 5 µL of the prepared sample into the HPLC system.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode.
-
Create a calibration curve by analyzing a series of known concentrations of the analytical standards prepared in the same biological matrix.
-
Quantify the concentration of this compound and its metabolites in the samples by comparing their peak area ratios to the internal standard against the calibration curve.
Conclusion
The provided HPLC-MS/MS method offers a sensitive, selective, and robust approach for the simultaneous separation and quantification of this compound and its primary metabolites. The detailed protocols for sample preparation and analysis can be readily implemented in a research or clinical laboratory setting. Proper method validation according to regulatory guidelines is essential to ensure the accuracy and reliability of the results. This analytical workflow is a valuable tool for pharmacokinetic studies, metabolism research, and the overall development of this compound as a therapeutic agent.
References
Application Notes and Protocols for In Vitro Assessment of Latanoprost Amide Corneal Permeability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing in vitro models to assess the corneal permeability of Latanoprost amide, a prostaglandin (B15479496) analog used in the treatment of glaucoma. The following sections detail the most relevant in vitro models, experimental procedures for permeability assessment, and methods for data analysis.
Introduction to In Vitro Corneal Permeability Models
The cornea presents a significant barrier to topical drug delivery to the eye. Its complex, multi-layered structure, particularly the tight junctions of the superficial epithelial cells, limits the penetration of many therapeutic agents. In vitro models of the human cornea are invaluable tools in ophthalmic drug development, offering a platform to screen and characterize the permeability of new chemical entities and formulations in a controlled, reproducible, and ethical manner, reducing the reliance on animal testing.
Several types of in vitro models are available, ranging from simple cell monolayers to complex, three-dimensional (3D) reconstructed tissues that closely mimic the morphology and barrier function of the native human cornea.
Commonly Used In Vitro Models:
-
Reconstructed Human Corneal Epithelium (RhCE): These are 3D, multilayered tissue models cultured from primary human corneal epithelial cells or immortalized cell lines at an air-liquid interface.[1] They develop a stratified epithelium with tight junctions, providing a physiologically relevant barrier.[2][3] Commercial models like EpiCorneal™ and SkinEthic™ HCE are widely used.[3][4]
-
Immortalized Human Corneal Epithelial (HCE-T) Cell Line: This is a well-characterized cell line that can be cultured as a monolayer or a multilayered epithelium on permeable supports.[5][6] HCE-T models are a cost-effective and reproducible tool for higher-throughput permeability screening.[7][8]
Quantitative Data on Latanoprost Permeability
The apparent permeability coefficient (Papp) is a quantitative measure of the rate at which a compound crosses a barrier. The following tables summarize Papp values for Latanoprost (prodrug) and its active metabolite, Latanoprost acid, from studies using various in vitro corneal models. Note that Latanoprost is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to the biologically active Latanoprost acid.[9] Therefore, permeability studies often measure the appearance of the acid form in the receiving chamber.
Table 1: Apparent Permeability Coefficients (Papp) of Latanoprost Formulations in Reconstructed Human Corneal Epithelium Models
| Formulation | In Vitro Model | Papp (cm/s) | Key Findings & Reference |
| 0.005% Latanoprost with 0.02% Benzalkonium Chloride (BAC) | EpiCorneal™ | 8.81 x 10⁻⁶ | BAC-containing formulation showed the highest permeability.[8] |
| 0.005% Latanoprost with 0.02% BAC | EpiCorneal™ | 5.3 x 10⁻⁵ | High permeation rate observed, but also a significant reduction in tissue viability.[10] |
| 0.005% Latanoprost (Preservative-Free) | EpiCorneal™ | 1.15 x 10⁻⁶ | Preservative-free formulation had the lowest permeability rate.[8] |
| 0.005% Latanoprost (Preservative-Free) | EpiCorneal™ | 6.9 x 10⁻⁶ | Lower permeation rate compared to the BAC-containing formulation.[10] |
| 0.005% Latanoprost with Poloxamer 407 (surfactant) | EpiCorneal™ | 6.05 - 6.27 x 10⁻⁶ | Surfactants increased permeability compared to preservative-free formulations without surfactants.[8] |
| 0.005% Latanoprost with 5% MGHS 40 (surfactant) | Reconstructed Human 3D Corneal Tissue | 3.14 cm/s (Note: units as reported in source) | This formulation had the lowest Papp value compared to formulations with and without BAC.[11] |
Table 2: Apparent Permeability Coefficients (Papp) of Latanoprost Formulations in HCE-T Cell Culture Models
| Formulation | In Vitro Model | Papp (cm/s) | Key Findings & Reference |
| Xalatan (contains BAC) | HCE-T | 4.66 x 10⁻⁶ | Showed high permeability and conversion to the active acid form.[12] |
| Xaloptic (contains BAC) | HCE-T | 5.49 x 10⁻⁶ | Demonstrated the highest permeability among the tested formulations.[12] |
| Monoprost (Preservative-Free) | HCE-T | 0.39 x 10⁻⁶ | Exhibited the lowest permeability and conversion rate.[12] |
Experimental Protocols
The following are detailed protocols for assessing the corneal permeability of this compound using two common in vitro models.
Protocol 1: Permeability Assessment using a Reconstructed Human Corneal Epithelium (RhCE) Model (e.g., EpiCorneal™)
This protocol describes the procedure for evaluating the permeability of a this compound formulation using a commercially available RhCE model.
1. Materials and Equipment
-
Reconstructed Human Corneal Epithelium (RhCE) tissue inserts (e.g., EpiCorneal™)
-
Assay medium provided by the manufacturer
-
6-well or 24-well culture plates
-
Test formulation of this compound
-
Receiver solution (e.g., Hanks' Balanced Salt Solution (HBSS) or Krebs Ringer Buffer, pH 7.4)[8]
-
Incubator (37°C, 5% CO₂, 95% relative humidity)
-
Vertical diffusion cells (e.g., Franz cells) or the culture plate setup
-
Horizontal shaker
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS/MS)[13][14]
-
Reagents for tissue integrity assessment (e.g., Lucifer Yellow) and viability assay (e.g., MTT)
2. Experimental Workflow
Caption: Workflow for RhCE Permeability Assay.
3. Detailed Procedure
-
Tissue Equilibration: Upon receipt, handle the RhCE tissue inserts aseptically. Place them in a 6-well plate containing pre-warmed assay medium and incubate overnight at 37°C, 5% CO₂, to allow the tissues to recover from shipping.
-
Integrity Assessment (Initial): Before the experiment, measure the trans-epithelial electrical resistance (TEER) to ensure the barrier integrity of the tissues. Tissues with TEER values within the manufacturer's specified range should be used.
-
Experimental Setup:
-
Transfer the RhCE inserts to a new plate (e.g., 24-well plate).
-
Add a defined volume of pre-warmed receiver solution to the basolateral (bottom) chamber of each well. Ensure no air bubbles are trapped beneath the insert membrane.
-
-
Application of Test Substance:
-
Incubation and Sampling:
-
Incubate the plate at 37°C on a horizontal shaker (e.g., 120 rpm) to minimize the unstirred water layer effect.[7]
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours), collect an aliquot from the receiver solution.[8]
-
After each collection, replace the volume removed with fresh, pre-warmed receiver solution.
-
-
Final Steps and Analysis:
-
At the end of the experiment, collect the remaining solutions from both the apical and basolateral chambers.
-
Perform a final TEER measurement and a cell viability assay (e.g., MTT) to assess any toxic effects of the formulation.
-
Analyze the concentration of this compound and its potential metabolite (Latanoprost acid) in the collected samples using a validated analytical method like HPLC.[13]
-
4. Data Analysis
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux (µg/s), determined from the linear portion of the cumulative amount of drug in the receiver chamber versus time plot.
-
A is the surface area of the permeable membrane (cm²).
-
C₀ is the initial concentration of the drug in the donor chamber (µg/cm³).[15]
Protocol 2: Permeability Assessment using HCE-T Cell Monolayers
This protocol details the cultivation of HCE-T cells on permeable supports and their use for permeability studies.
1. Materials and Equipment
-
Immortalized Human Corneal Epithelial (HCE-T) cells
-
Cell culture medium (e.g., DMEM/F12 supplemented with serum, growth factors)
-
Permeable cell culture inserts (e.g., Transwell® polycarbonate, 0.4 µm pore size) for 12- or 24-well plates[1][7]
-
Coating solution (e.g., rat tail collagen type I and human fibronectin)[1]
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge)
-
TEER measurement system (e.g., EVOM volt-ohmmeter)
-
Other materials as listed in Protocol 1.
2. Experimental Workflow
Caption: Workflow for HCE-T Permeability Assay.
3. Detailed Procedure
-
Insert Preparation: Coat the surface of the permeable inserts with a suitable extracellular matrix protein solution (e.g., a mixture of collagen and fibronectin) to promote cell attachment and differentiation.[1] Allow to dry under sterile conditions.
-
Cell Seeding: Culture HCE-T cells in flasks until they reach 80-90% confluency. Trypsinize, count, and seed the cells onto the coated inserts at a specific density (e.g., 1 x 10⁵ cells/insert for a 1.12 cm² area).[1][7] Add fresh culture medium to both the apical (insert) and basolateral (well) chambers.
-
Cell Culture and Differentiation:
-
Barrier Formation Monitoring:
-
Measure the TEER of the cell monolayers every other day to monitor the formation of tight junctions.
-
Experiments should be initiated once the TEER values have reached a stable plateau, indicating a well-formed barrier.
-
-
Permeability Assay:
-
Once the HCE-T monolayers are ready, wash them with pre-warmed buffer (e.g., HBSS).
-
Follow the procedure for the permeability assay as described in Protocol 1, steps 3 through 6.
-
Signaling Pathways and Drug Transport
The transport of drugs across the corneal epithelium occurs via two primary routes: the transcellular pathway (through the cells) and the paracellular pathway (between the cells).
Caption: Corneal Permeation Pathway of Latanoprost.
Latanoprost, being a lipophilic ester prodrug, primarily utilizes the transcellular pathway to cross the lipid-rich epithelial cell membranes.[16] Once inside the epithelial cells, it is rapidly hydrolyzed by endogenous esterases into the more hydrophilic Latanoprost acid.[9] This active form then diffuses through the aqueous stromal layer to reach the aqueous humor. The paracellular pathway, which is regulated by tight junctions, generally restricts the passage of larger and lipophilic molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. A new 3D reconstituted human corneal epithelium model as an alternative method for the eye irritation test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Reconstructed Corneal Epithelium (HCE) Eye Irritation test | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validated Liquid Chromatographic Method for Analysis of the Isomers of Latanoprost | Semantic Scholar [semanticscholar.org]
- 7. Permeability Study on HCE-T Cell Culture Model [bio-protocol.org]
- 8. HCE-T cell-based permeability model: A well-maintained or a highly variable barrier phenotype? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HCE-T Cells [cytion.com]
- 10. toolify.ai [toolify.ai]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. air.unipr.it [air.unipr.it]
- 13. researchgate.net [researchgate.net]
- 14. REVERSED-PHASE HPLC METHOD DEVELOPMENT AND VALIDATION OF LATANOPROST IN OPHTHALMIC SOLUTION AND IDENTIFICATION OF UNKNOWN IMPURITIES BY LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. graphviz.org [graphviz.org]
Application Notes and Protocols for Studying Latanoprost Amide in Neuroinflammation Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Latanoprost (B1674536) amide, a novel derivative of the prostaglandin (B15479496) F2α analog Latanoprost, in the context of neuroinflammation. While Latanoprost and its active form, Latanoprost acid, have demonstrated neuroprotective properties, the specific effects of Latanoprost amide in neuroinflammatory conditions are yet to be fully elucidated.[1][2][3] The protocols outlined below are adapted from established methodologies for studying related compounds and provide a framework for investigating the therapeutic potential of this compound.[4][5][6]
This compound is an analog of Latanoprost where the C-1 carboxyl group has been modified to an N-ethyl amide.[1][7] This modification is expected to confer a slower hydrolysis pharmacokinetic profile, potentially leading to a more sustained biological activity compared to the parent compound.[1][7]
In Vitro Neuroinflammation Models
In vitro models are essential for the initial screening and mechanistic characterization of this compound's anti-neuroinflammatory and neuroprotective effects.
Cell Culture Models
Commonly used cell lines for neuroinflammation studies include murine microglial cells (BV-2) and human microglial cells (HMC3).[8] Primary microglia cultures, while more complex to maintain, offer a more physiologically relevant model.[4] For neuroprotection studies, neuronal cell lines like SH-SY5Y or co-cultures of microglia and neurons are recommended.[1]
Experimental Protocol: Assessing Anti-inflammatory Effects in Microglia
This protocol describes the treatment of lipopolysaccharide (LPS)-stimulated BV-2 microglial cells with this compound to evaluate its impact on the production of pro-inflammatory mediators.
Materials:
-
BV-2 murine microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Reagents for quantifying nitric oxide (Griess Reagent), pro-inflammatory cytokines (ELISA kits for TNF-α, IL-6, IL-1β), and cell viability (MTT or XTT assay kits)
-
Reagents for Western blotting (antibodies against p-p38 MAPK, total p38 MAPK, p-ERK1/2, total ERK1/2, Iba1, and a loading control like β-actin)
Procedure:
-
Cell Seeding: Plate BV-2 cells in 96-well plates (for viability and nitric oxide assays), 24-well plates (for ELISA), or 6-well plates (for Western blotting) at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine and nitric oxide measurements, or shorter time points like 30-60 minutes for signaling pathway analysis).
-
Endpoint Analysis:
-
Cell Viability: Assess cell viability using an MTT or XTT assay according to the manufacturer's instructions.
-
Nitric Oxide Production: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Cytokine Quantification: Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits.
-
Western Blotting: Lyse the cells and perform Western blot analysis to determine the expression levels of key signaling proteins and the microglial activation marker Iba1.
-
Expected Quantitative Data
The following tables present hypothetical data to illustrate the expected outcomes of the in vitro experiments.
Table 1: Effect of this compound on LPS-Induced Pro-inflammatory Mediator Production in BV-2 Cells
| Treatment Group | Nitric Oxide (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | Cell Viability (%) |
| Control | 1.2 ± 0.3 | 50 ± 12 | 35 ± 8 | 100 ± 5 |
| LPS (1 µg/mL) | 25.8 ± 2.1 | 1250 ± 110 | 980 ± 95 | 95 ± 6 |
| LPS + this compound (0.1 µM) | 22.5 ± 1.9 | 1100 ± 105 | 850 ± 80 | 97 ± 4 |
| LPS + this compound (1 µM) | 15.1 ± 1.5 | 750 ± 68 | 560 ± 52 | 98 ± 5 |
| LPS + this compound (10 µM) | 8.9 ± 0.9 | 420 ± 40 | 310 ± 29 | 99 ± 3 |
Table 2: Effect of this compound on LPS-Induced MAPK Phosphorylation in BV-2 Cells
| Treatment Group | p-p38/total p38 (ratio) | p-ERK1/2/total ERK1/2 (ratio) |
| Control | 0.15 ± 0.04 | 0.20 ± 0.05 |
| LPS (1 µg/mL) | 1.00 ± 0.12 | 1.00 ± 0.11 |
| LPS + this compound (1 µM) | 0.65 ± 0.08 | 0.58 ± 0.07 |
| LPS + this compound (10 µM) | 0.30 ± 0.05 | 0.28 ± 0.04 |
In Vivo Neuroinflammation Models
In vivo models are crucial for evaluating the efficacy of this compound in a more complex biological system.
Animal Models
A commonly used model is the systemic administration of LPS in rodents to induce a neuroinflammatory response.[5][6] For studies focused on specific neurodegenerative conditions with a neuroinflammatory component, models like the DBA/2J mouse model of glaucoma can be employed.[9]
Experimental Protocol: LPS-Induced Neuroinflammation in Mice
This protocol outlines the procedure for inducing neuroinflammation in mice and assessing the therapeutic effects of this compound.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS)
-
Sterile saline
-
Anesthesia
-
Equipment for tissue collection and processing (brain homogenization, cryosectioning)
-
Reagents for immunohistochemistry (antibodies against Iba1, GFAP) and ELISA (kits for TNF-α, IL-6)
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Grouping and Treatment: Divide the mice into experimental groups (e.g., Vehicle, LPS, LPS + this compound at different doses). Administer this compound (e.g., via intraperitoneal injection) at a predetermined time before the LPS challenge.
-
LPS Administration: Induce neuroinflammation by a single intraperitoneal injection of LPS (e.g., 1 mg/kg).
-
Tissue Collection: At a specific time point after LPS injection (e.g., 24 hours), euthanize the mice and collect brain tissue. Perfuse the animals with saline and then 4% paraformaldehyde for immunohistochemistry, or collect fresh brain tissue for biochemical analysis.
-
Endpoint Analysis:
-
Cytokine Levels: Homogenize brain tissue (e.g., hippocampus, cortex) and measure the levels of TNF-α and IL-6 using ELISA.
-
Glial Activation: Perform immunohistochemistry on brain sections using antibodies against Iba1 (for microglia) and GFAP (for astrocytes) to assess their activation state and morphology.
-
Expected Quantitative Data
Table 3: Effect of this compound on Brain Cytokine Levels in LPS-Treated Mice
| Treatment Group | Hippocampal TNF-α (pg/mg protein) | Cortical IL-6 (pg/mg protein) |
| Vehicle | 15 ± 4 | 20 ± 5 |
| LPS (1 mg/kg) | 150 ± 18 | 180 ± 22 |
| LPS + this compound (1 mg/kg) | 110 ± 15 | 130 ± 16 |
| LPS + this compound (10 mg/kg) | 65 ± 9 | 75 ± 10 |
Table 4: Effect of this compound on Glial Activation in the Hippocampus of LPS-Treated Mice
| Treatment Group | Iba1-positive Area (%) | GFAP-positive Area (%) |
| Vehicle | 5.2 ± 1.1 | 8.5 ± 1.5 |
| LPS (1 mg/kg) | 25.8 ± 3.2 | 30.1 ± 3.8 |
| LPS + this compound (1 mg/kg) | 18.5 ± 2.5 | 22.3 ± 2.9 |
| LPS + this compound (10 mg/kg) | 10.1 ± 1.8 | 14.6 ± 2.1 |
Visualization of Workflows and Pathways
Experimental Workflow
Proposed Signaling Pathway
References
- 1. amsbio.com [amsbio.com]
- 2. Latanoprost exerts neuroprotective activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The neuroprotective effect of latanoprost acts via klotho‐mediated suppression of calpain activation after optic nerve transection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclopentenone prostaglandins suppress activation of microglia: Down-regulation of inducible nitric-oxide synthase by 15-deoxy-Δ12,14-prostaglandin J2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin E Receptor Subtypes in Cultured Rat Microglia and Their Role in Reducing Lipopolysaccharide-Induced Interleukin-1β Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inflammatory activation of prostaglandin production by microglial cells antagonized by amyloid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Prostaglandin analog effects on cerebrospinal fluid reabsorption via nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
Application Note: Mass Spectrometry Fragmentation Analysis of Latanoprost Amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latanoprost, a prostaglandin (B15479496) F2α analogue, is a potent ocular hypotensive agent widely used in the treatment of glaucoma. It is a prodrug that is hydrolyzed in the cornea to its biologically active form, Latanoprost acid. Latanoprost amide is a derivative in which the C-1 carboxyl group is modified to an N-ethyl amide.[1] Understanding the metabolic fate and fragmentation pattern of such analogues is crucial for drug development, enabling accurate quantification in biological matrices and identification of potential metabolites. This application note provides a detailed protocol for the mass spectrometry fragmentation analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with positive electrospray ionization.
Experimental Protocols
Sample Preparation
A liquid-liquid extraction method is recommended for the extraction of this compound from biological matrices such as plasma or aqueous humor.
Materials:
-
Biological matrix (e.g., plasma, cell culture supernatant)
-
This compound standard
-
Internal Standard (e.g., deuterated Latanoprost acid)
-
Hexane
-
Ethyl acetate (B1210297)
-
Methanol
-
10 mM Ammonium (B1175870) acetate buffer (pH 8.5)
-
1 M Citric acid
-
10% Butylated hydroxytoluene (BHT) in ethanol
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Protocol:
-
To a 500 µL aliquot of the biological sample, add 20 µL of the internal standard solution.
-
To prevent free radical-catalyzed peroxidation, add 40 µL of 1 M citric acid and 5 µL of 10% BHT.[2]
-
Add 2 mL of a hexane:ethyl acetate (1:1, v/v) solution to the sample.[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4°C to separate the organic and aqueous phases.[2]
-
Carefully transfer the upper organic phase to a clean tube.
-
Repeat the extraction (steps 3-6) two more times and combine the organic phases.[2]
-
Evaporate the pooled organic phase to dryness under a stream of nitrogen gas.
-
Reconstitute the dried extract in 200 µL of a methanol:10 mM ammonium acetate buffer (pH 8.5) (1:3, v/v) solution for LC-MS/MS analysis.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm) |
| Mobile Phase A | 5 mM ammonium acetate with 0.02% formic acid in water |
| Mobile Phase B | 5 mM ammonium acetate with 0.02% formic acid in acetonitrile/water (95/5; v/v) |
| Gradient | Start with 5% B, hold for 4 min, ramp to 95% B over 14 min, hold for 4 min, return to 5% B and re-equilibrate for 2 min. |
| Flow Rate | 0.25 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Nebulizer Gas (N2) | 4 Bar |
| Drying Gas (N2) | 8 L/min |
| Drying Gas Temperature | 200°C |
| Capillary Voltage | Optimized for this compound |
| Collision Gas | Argon |
| Collision Energy | Optimized for each transition (e.g., 12-30 eV) |
Data Presentation: Proposed Fragmentation of this compound
Due to the limited availability of published fragmentation data for this compound, the following table presents a proposed fragmentation pattern based on the known fragmentation of prostaglandin F2α analogues and the general principles of amide fragmentation under positive ESI-MS conditions.[3][4][5] The primary fragmentation pathway for amides often involves the cleavage of the N-CO bond.[3][4][5]
Proposed MRM Transitions for this compound:
| Analyte | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) | Proposed Fragment Structure/Loss |
| This compound | 459.3 | 441.3 | Loss of H₂O |
| 413.3 | Loss of H₂O and C₂H₄ | ||
| 374.3 | Cleavage of the α-chain | ||
| 193.1 | Fragment of the ω-chain |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Proposed fragmentation pathway of this compound.
Conclusion
This application note provides a comprehensive protocol for the mass spectrometric fragmentation analysis of this compound. While specific fragmentation data for this compound is not widely available, the proposed fragmentation pattern and detailed experimental procedures offer a solid foundation for researchers to develop and validate their own quantitative assays. The provided workflows and diagrams serve as a clear visual guide for the experimental and analytical processes involved. Further studies are warranted to confirm the exact fragmentation pathways and relative abundances of the product ions for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00408G [pubs.rsc.org]
- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Measuring Latanoprost Amide Binding Affinity to Prostaglandin Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue, is a cornerstone in the management of glaucoma and ocular hypertension. It is administered as an isopropyl ester prodrug, which is hydrolyzed in the cornea to its biologically active form, latanoprost acid. Latanoprost amide, a closely related compound, is also of significant interest for its potential pharmacological activities. Understanding the binding affinity of this compound to its target, the prostaglandin F (FP) receptor, is crucial for elucidating its mechanism of action, potency, and selectivity. The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to various physiological effects, including the reduction of intraocular pressure.[1][2]
This document provides detailed application notes and protocols for three key biophysical techniques used to measure the binding affinity of compounds like this compound to prostaglandin receptors: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Prostaglandin FP Receptor Signaling Pathway
Activation of the FP receptor by an agonist such as this compound or its acid form initiates a signaling cascade primarily through the Gq family of G proteins.[1] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] These events lead to downstream cellular responses. In some cells, the FP receptor can also couple to G12/G13 to activate Rho GTPases or to Gi to modulate the MAPK pathway.[1]
References
Troubleshooting & Optimization
overcoming solubility issues of Latanoprost amide in aqueous buffers
Welcome to the technical support center for Latanoprost (B1674536) amide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges in aqueous buffers during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Latanoprost amide not dissolving in my aqueous buffer (e.g., PBS)?
A1: Latanoprost and its amide derivatives are highly lipophilic and classified as practically insoluble in water and aqueous buffers.[1][2][3][4] Direct dissolution in buffers like PBS is often unsuccessful, leading to precipitation or a fine suspension. For instance, the solubility of Latanoprost in PBS (pH 7.2) is reported to be as low as 0.05 mg/mL.[5]
Q2: What is the recommended initial solvent for this compound?
A2: It is recommended to first dissolve this compound in a small amount of an organic solvent before introducing it to an aqueous buffer.[6] Suitable organic solvents include Dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF).[5][6] After complete dissolution in the organic solvent, this stock solution can then be serially diluted into the aqueous buffer of choice.
Q3: Can I store this compound in an aqueous solution?
A3: It is strongly advised not to store aqueous solutions of this compound for more than one day.[5][6] The compound is prone to hydrolysis and adsorption to container walls in aqueous environments.[7][8] For consistent experimental results, always prepare fresh aqueous solutions immediately before use.
Q4: How do cyclodextrins improve the solubility of this compound?
A4: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, like this compound, within their lipophilic cavity.[9][10] This forms a water-soluble inclusion complex, which significantly enhances the apparent solubility and stability of the drug in aqueous solutions.[1][3][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[9][11]
Q5: What is the role of surfactants in solubilizing this compound?
A5: Surfactants, such as polysorbates (e.g., Polysorbate 80) or polyethylene (B3416737) glycol derivatives, can form micelles in aqueous solutions.[7][12] These micelles have a hydrophobic core that can entrap the lipophilic this compound molecule, effectively solubilizing it within the aqueous phase.[7][8] This method also helps to prevent the drug from adsorbing to container surfaces.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation observed after diluting organic stock solution into aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final buffer/co-solvent mixture. | - Increase the proportion of the organic co-solvent in the final solution (e.g., move from 1% to 5% DMSO). Note: Be mindful of the solvent's tolerance in your experimental system.- Utilize a solubilizing excipient like HP-β-CD or a suitable surfactant in your aqueous buffer before adding the drug stock.- Lower the final concentration of this compound. |
| Inconsistent experimental results or loss of activity over time. | Degradation of this compound in the aqueous solution due to hydrolysis or improper storage. | - Prepare fresh aqueous solutions for each experiment and use them immediately.[6]- Ensure the pH of your final buffer is within a stable range for Latanoprost, generally recommended between pH 6.0 and 7.0.[9][12]- Store your primary organic stock solution at -20°C in a tightly sealed, light-resistant container.[5] |
| Cloudy or hazy solution after attempting to dissolve the compound. | Incomplete dissolution of this compound. | - Ensure the initial organic solvent has completely dissolved the compound before dilution. Gentle warming or sonication can aid this initial step.- Use a solubilization technique such as co-solvents, cyclodextrins, or surfactants as described in the FAQs and protocols below. |
| Difficulty dissolving the compound even in an organic solvent. | The solvent may be cold or of insufficient purity. | - Allow the organic solvent to reach room temperature before use.- Use high-purity, anhydrous grade solvents (e.g., DMSO, ethanol) for preparing stock solutions. |
Data Presentation: Solubility of Latanoprost
The following table summarizes the reported solubility of Latanoprost in various solvents and solvent systems. These values can serve as a useful reference for preparing solutions of this compound.
| Solvent/System | Solubility (approx.) | Reference |
| Water | Practically Insoluble (~0.013 mg/mL) | [4][11] |
| PBS (pH 7.2) | 0.05 mg/mL | [5] |
| 1:1 Ethanol:PBS (pH 7.2) | 0.4 mg/mL | [5] |
| DMSO | ~50 mg/mL | [5] |
| Ethanol | Miscible | [5] |
| Dimethylformamide (DMF) | ~100 mg/mL | [5] |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO)
This protocol describes the preparation of an aqueous working solution of this compound from a stock solution in DMSO.
-
Prepare Stock Solution: Accurately weigh the this compound powder and dissolve it in pure DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the compound is completely dissolved. This stock solution should be stored at -20°C.
-
Prepare Working Solution: Based on your desired final concentration, perform a serial dilution of the DMSO stock solution into your aqueous buffer (e.g., PBS, pH 7.2).
-
Important Consideration: The final concentration of DMSO should be kept as low as possible (typically <1%) to avoid impacting biological experiments.
-
Use Immediately: Use the freshly prepared aqueous solution immediately and do not store it for more than a day.[6]
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol outlines a method to enhance solubility directly within the aqueous phase using a cyclodextrin (B1172386).
-
Prepare Cyclodextrin Buffer: Prepare your desired aqueous buffer (e.g., phosphate (B84403) buffer, pH 6.7). Dissolve HP-β-CD into the buffer to a desired concentration (e.g., 2-5% w/v). Stir until the cyclodextrin is fully dissolved.
-
Prepare this compound Stock: Separately, prepare a concentrated stock of this compound in a minimal amount of a suitable organic solvent like ethanol.
-
Combine and Solubilize: Slowly add the this compound stock solution dropwise to the cyclodextrin-containing buffer while vortexing or stirring vigorously.
-
Equilibrate: Allow the solution to stir at room temperature for at least 1-2 hours to ensure the formation of the inclusion complex. The solution should become clear.
-
Sterilization (Optional): If required for your experiment, filter the final solution through a 0.22 µm syringe filter.
Visualizations
Caption: Alternative workflows for solubilizing this compound.
Caption: Decision tree for addressing precipitation of this compound.
Caption: Mechanism of action for Latanoprost in lowering intraocular pressure.
References
- 1. New prostaglandin analog formulation for glaucoma treatment containing cyclodextrins for improved stability, solubility and ocular tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. researchgate.net [researchgate.net]
- 4. Latanoprost Ophthalmic Solution 0.005% (50 ug/mL) [dailymed.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The stabilization mechanism of latanoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. EP1759702A1 - Method of preparing a latanoprost ophthalmic solution and solution thus produced - Google Patents [patents.google.com]
- 11. thaiscience.info [thaiscience.info]
- 12. US20110118348A1 - Methods of stabilizing latanoprost in an aqueous solution - Google Patents [patents.google.com]
Technical Support Center: Optimizing HPLC-MS for Latanoprost Amide Detection
Welcome to the technical support center for the sensitive detection of latanoprost (B1674536) amide using HPLC-MS. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the HPLC-MS analysis of latanoprost amide.
Q1: I am observing low sensitivity and cannot reach the desired limit of detection (LOD). What are the potential causes and solutions?
A1: Low sensitivity is a common challenge in trace analysis. Several factors in your HPLC-MS method could be the cause. Consider the following troubleshooting steps:
-
Ionization Source Optimization: The choice and settings of your ionization source are critical. Electrospray ionization (ESI) is commonly used for latanoprost analysis.[1] Newer technologies like UniSpray may offer improved sensitivity.[2] Ensure that parameters such as spray voltage, capillary temperature, and gas pressures are optimized for this compound.
-
Mobile Phase Composition: The mobile phase pH and additives can significantly impact ionization efficiency. Acidic modifiers like formic acid or acetic acid are often added to the mobile phase to promote protonation and enhance the signal in positive ion mode.[2][3]
-
MS Parameter Tuning: Direct infusion of a this compound standard can help in optimizing MS parameters like cone voltage and collision energy to achieve the most stable and intense signal for your specific instrument.
-
Sample Preparation: Inefficient sample extraction or the presence of matrix components can suppress the analyte signal. Consider optimizing your sample clean-up procedure. (See Q3 for more on matrix effects).
Q2: My chromatographic peaks for this compound are broad or tailing. How can I improve the peak shape?
A2: Poor peak shape can compromise resolution and integration accuracy. Here are some common causes and solutions:
-
Column Choice: A C8 or C18 reversed-phase column is typically suitable for latanoprost analysis.[1][2] Ensure your column is not degraded or contaminated.
-
Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds. Experiment with slight adjustments to the mobile phase pH to find the optimal condition for sharp peaks.
-
Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can lead to peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[4]
-
Extra-Column Volume: Excessive tubing length or dead volume in the connections can contribute to peak broadening.[4] Ensure all connections are made properly with minimal tubing length.
Q3: I suspect matrix effects are impacting my quantification. How can I identify and mitigate them?
A3: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in complex biological samples.[5][6]
-
Identification: A common method to assess matrix effects is the post-extraction spike method.[5] This involves comparing the response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat solution.
-
Mitigation Strategies:
-
Improve Sample Cleanup: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can help remove interfering matrix components.[1][2]
-
Use an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte of interest.[2]
-
Chromatographic Separation: Optimize your HPLC method to separate this compound from co-eluting matrix components.
-
Dilution: Diluting the sample can reduce the concentration of matrix components, but this may compromise the limit of detection.
-
Experimental Protocols & Data
Sample Preparation: Liquid-Liquid Extraction for Plasma Samples
This protocol is adapted from methods described for the extraction of latanoprost and its metabolites from biological fluids.[2]
-
To 100 µL of plasma sample, add an appropriate amount of a tetra-deuterated latanoprost analog as an internal standard.
-
Add 1 mL of a mixture of ethyl acetate (B1210297) and isopropanol (B130326) (60:40, v/v).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the HPLC-MS system.
HPLC Parameters
The following table summarizes typical HPLC parameters for this compound analysis.
| Parameter | Setting 1 | Setting 2 |
| Column | Waters Acquity BEH C8 (150 mm × 2.1 mm, 1.8 µm)[2] | Octylsilica (C8) column[1] |
| Mobile Phase A | 0.1% Formic acid in water[2] | 5 mM Ammonium acetate with 0.02% formic acid in water[3] |
| Mobile Phase B | Acetonitrile[2] | 5 mM Ammonium acetate in acetonitrile/water (95/5, v/v) with 0.02% formic acid[3] |
| Gradient | Isocratic or Gradient | Gradient |
| Flow Rate | 0.25 mL/min[3] | 50 µL/min[1] |
| Column Temperature | 35 °C[7] | Ambient |
| Injection Volume | 10 µL[7] | 10 µL[1] |
MS Parameters
The following table outlines typical mass spectrometry parameters.
| Parameter | Setting 1 (ESI) | Setting 2 (UniSpray) |
| Ionization Mode | Positive Electrospray Ionization (ESI)[1] | UniSpray Ionization[2] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[3] | MRM[2] |
| Spray Voltage | 3500 V[1] | Optimized for instrument |
| Capillary Temp. | 220 °C[1] | Optimized for instrument |
| Desolvation Temp. | 550 °C[3] | Optimized for instrument |
| Cone Gas Flow | 50 L/h[3] | Optimized for instrument |
| Desolvation Gas Flow | 600 L/h[3] | Optimized for instrument |
Visual Guides
Experimental Workflow
Caption: A typical experimental workflow for HPLC-MS analysis of this compound.
Troubleshooting Logic for Low Sensitivity
Caption: A decision tree for troubleshooting low sensitivity in this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums | MDPI [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
troubleshooting Latanoprost amide instability in long-term cell culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering stability issues with Latanoprost amide in long-term cell culture experiments.
Troubleshooting Guide: this compound Instability
This guide addresses common problems observed during long-term cell culture experiments involving this compound and its analogs.
Problem 1: Diminished or Inconsistent Biological Effect Over Time
Q1: I'm observing a decreasing or variable effect of my this compound compound in a multi-day cell culture experiment. What is the likely cause?
A1: A diminishing or inconsistent effect over time is a primary indicator of compound instability in the culture medium. Latanoprost and its analogs are susceptible to degradation, which can reduce the effective concentration of the active molecule available to the cells. The main culprits are chemical degradation and cellular metabolism.
Troubleshooting Steps:
-
Assess Compound Stability: The first step is to determine the stability of your specific this compound in your complete cell culture medium. This can be done by incubating the compound in the medium at 37°C and analyzing samples at various time points (e.g., 0, 24, 48, 72 hours) by HPLC or LC-MS/MS.
-
Optimize Dosing Schedule: If instability is confirmed, a single initial dose is insufficient for long-term experiments. Consider replenishing the compound with every media change or on a fixed schedule (e.g., every 24-48 hours) to maintain a more consistent concentration.
-
Evaluate Cellular Metabolism: Compare the compound's stability in complete media incubated with your cells versus in cell-free media. A faster decline in the presence of cells indicates cellular metabolism. While this cannot be prevented, it necessitates more frequent compound replenishment.
-
Control Culture Conditions: Ensure consistent cell culture practices, including cell density, passage number, and media quality, as variations can alter cellular responses and metabolic activity.
Problem 2: High Variability Between Experimental Replicates
Q2: My experimental results with this compound show high variability between replicate wells or plates. What could be causing this?
A2: High variability can stem from inconsistent compound handling, issues with solution preparation, or variations in cell culture conditions. Prostaglandin (B15479496) analogs are sensitive molecules that require careful handling.
Troubleshooting Steps:
-
Standardize Compound Handling:
-
Fresh Preparations: Always prepare fresh working solutions of this compound from a concentrated stock immediately before each experiment. Avoid storing diluted aqueous solutions for more than a day.
-
Storage: Store solid compound and concentrated stock solutions (e.g., in DMSO) at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.
-
Minimize Light Exposure: Protect solutions containing this compound from light by using amber vials or wrapping containers in foil.
-
-
Verify Solution Integrity:
-
Solvent Quality: Use high-purity, anhydrous solvents for stock solutions.
-
Stock Concentration: Periodically verify the concentration of your stock solution.
-
-
Ensure Consistent Cell Culture Practices:
-
Cell Seeding: Use a consistent cell seeding density across all wells and plates.
-
Passage Number: Use cells within a defined passage number range, as cellular responses can change with prolonged culturing.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Latanoprost and its derivatives in aqueous solutions?
A1: The primary degradation pathways for Latanoprost and its analogs in aqueous media are hydrolysis and oxidation.[1] Latanoprost, an isopropyl ester prodrug, is hydrolyzed by esterases to its biologically active form, Latanoprost acid.[2][3] This acid can then undergo further degradation. Amide derivatives are generally more resistant to chemical hydrolysis than esters.
Q2: How does a this compound (e.g., Bimatoprost) compare in stability to Latanoprost (isopropyl ester)?
A2: Prostaglandin amides are chemically more stable than their corresponding esters.[4] Studies have shown that under thermal stress, Bimatoprost (a prostaglandin amide) demonstrates no measurable degradation, whereas Latanoprost degrades significantly at elevated temperatures (37°C and 50°C).[5] This suggests that this compound would be more stable in a 37°C cell culture incubator.
Q3: Can cells metabolize this compound?
A3: Yes, cells can metabolize prostaglandin amides. While chemically more stable, the amide bond can be slowly hydrolyzed by cellular amidases to the active free acid. For example, corneal tissue has been shown to convert N-ethyl amides of prostaglandins (B1171923) to their free acids.[6][7] This cellular conversion is a key part of the compound's mechanism of action but also contributes to the decrease in the parent compound's concentration over time.
Q4: What are the key signaling pathways activated by Latanoprost and its active acid form?
A4: Latanoprost acid primarily acts as an agonist for the Prostaglandin F2α receptor (FP receptor).[8][9] Activation of the FP receptor, a G-protein coupled receptor, typically involves the Gq protein, leading to the activation of downstream signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[2][3][9]
Q5: Should I be concerned about the effect of serum (e.g., FBS) on this compound stability?
A5: Yes, components in serum can affect compound stability. Serum contains various enzymes, including esterases and amidases, that can accelerate the degradation or conversion of your compound.[1][10] It is advisable to test the stability of your this compound in both serum-free and serum-containing media to understand the impact of serum components.
Data Presentation
Table 1: Comparative Stability of Prostaglandin Analogs
| Compound Type | Example | Key Chemical Bond | Relative Chemical Stability | Primary Degradation Pathway | Notes |
| Prostaglandin Ester | Latanoprost | Isopropyl Ester | Less Stable | Hydrolysis, Oxidation | Sensitive to heat and pH extremes.[5] |
| Prostaglandin Amide | Bimatoprost | Ethyl Amide | More Stable | Enzymatic Hydrolysis | Generally more resistant to chemical degradation than esters. |
Table 2: Factors Influencing this compound Stability in Cell Culture
| Factor | Effect on Stability | Recommendation |
| Temperature | Higher temperatures (e.g., 37°C) accelerate degradation. | Prepare fresh solutions and minimize time at 37°C before use. |
| pH | Extreme pH conditions can significantly increase degradation rates. | Maintain a stable, physiological pH in the cell culture medium. |
| Light | Exposure to light can induce photo-degradation. | Protect stock and working solutions from light using amber tubes or foil. |
| Oxidation | Susceptible to oxidation due to double bonds in the structure. | Use high-quality media and consider the use of antioxidants if compatible with the experimental setup. |
| Serum Enzymes | Esterases and amidases in serum can metabolize the compound. | Test stability in the presence and absence of serum to quantify its effect. |
| Cellular Enzymes | Intracellular enzymes can metabolize the compound. | Account for cellular metabolism by replenishing the compound in long-term cultures. |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using HPLC or LC-MS/MS.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare Media Solution: Spike the pre-warmed cell culture medium with the this compound stock solution to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to cells (typically ≤ 0.1%).
-
Aliquot Samples: Distribute the solution into sterile, sealed microcentrifuge tubes for each time point to avoid repeated sampling from a single container.
-
Time Zero (T=0) Sample: Immediately take the first sample. Process it by mixing with an equal volume of a precipitation solvent (e.g., ice-cold acetonitrile) to stop degradation and precipitate proteins. Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) and collect the supernatant for analysis.
-
Incubation: Incubate the remaining tubes at 37°C in a cell culture incubator.
-
Collect Time Points: At designated time points (e.g., 8, 24, 48, 72 hours), remove a tube from the incubator and process it as described in step 3.
-
Analysis: Analyze the supernatant from all time points using a validated HPLC or LC-MS/MS method to quantify the remaining percentage of the parent this compound.
-
Calculate Stability: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
Protocol 2: Western Blot Analysis of PI3K/Akt and MAPK/ERK Pathways
This protocol provides a general procedure to assess the activation of key signaling pathways in response to this compound treatment.
Materials:
-
Cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer system (PVDF or nitrocellulose membrane)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Cell Treatment: Seed cells and grow to desired confluency. Treat cells with this compound at the desired concentration for the specified time. Include an untreated (vehicle) control.
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system. Analyze band intensities to determine the ratio of phosphorylated to total protein.
Visualizations
Caption: Troubleshooting workflow for diminished compound effect.
Caption: Primary degradation pathways for this compound.
Caption: Key signaling pathways activated by Latanoprost Acid.
References
- 1. Angiotensin II Type I and Prostaglandin F2α Receptors Cooperatively Modulate Signaling in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Roles of PI3K/AKT/mTOR and MAPK/ERK Signaling Pathways in Human Pheochromocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of the prostaglandin F2α receptor for structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biphasic activation of PI3K/Akt and MAPK/Erk1/2 signaling pathways in bovine herpesvirus type 1 infection of MDBK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 10. chromatographyonline.com [chromatographyonline.com]
strategies to prevent Latanoprost amide degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Latanoprost (B1674536) during sample preparation.
A Note on "Latanoprost Amide": The primary degradation pathway for Latanoprost, an isopropyl ester, is the hydrolysis of this ester bond to form Latanoprost acid. While an ester is not chemically an amide, the term "amide degradation" in the context of Latanoprost analysis is often colloquially used to refer to this critical hydrolysis step. This guide will focus on preventing this and other known degradation pathways of Latanoprost.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of Latanoprost?
A1: The main degradation products of Latanoprost include:
-
Latanoprost acid: Formed by the hydrolysis of the isopropyl ester.[1][2][3]
-
15-epi diastereomer of Latanoprost: An isomer of Latanoprost.[4][5]
-
5,6-trans isomer of Latanoprost: Another isomer where the double bond configuration is altered.[4][5][6]
Q2: What are the optimal storage conditions for Latanoprost samples?
A2: To minimize degradation, Latanoprost samples should be stored under the following conditions:
-
Temperature: Refrigerated at 2-8°C for short-term storage. For long-term storage, freezing at -20°C is recommended.[7] Latanoprost is stable at 4°C and 25°C for up to 30 days, but degradation increases significantly at higher temperatures.[8][9]
-
Light: Protect samples from light, especially UV radiation, as it can cause rapid degradation.[8][9] Use amber vials or wrap containers in aluminum foil.
-
pH: Maintain a slightly acidic pH between 5.0 and 6.25 for aqueous samples, as this has been shown to improve stability.[10]
Q3: How can I prevent enzymatic hydrolysis of Latanoprost in biological samples?
A3: Biological matrices, particularly ocular tissues, contain esterases that can rapidly hydrolyze Latanoprost to Latanoprost acid.[1][2] To prevent this:
-
Immediate Processing: Process biological samples as quickly as possible after collection.
-
Low Temperature: Keep samples on ice during processing.
-
Enzyme Inhibitors: Consider the addition of esterase inhibitors to the sample homogenization or extraction buffer, if compatible with your downstream analysis.
-
Protein Precipitation: Immediately precipitate proteins using a cold organic solvent like methanol (B129727) or acetonitrile (B52724) to denature enzymes.[11]
Q4: What type of container should I use for storing Latanoprost solutions?
A4: Latanoprost is a lipophilic compound and can adsorb to certain types of plastic containers.[4][5] It is recommended to use glass or polypropylene (B1209903) containers. If using plastic, ensure it is compatible and consider pre-silanizing the vials to reduce adsorption. The use of non-ionic surfactants in the formulation can also inhibit adsorption to container walls.[12][13]
Troubleshooting Guide
Issue: High levels of Latanoprost acid detected in my samples.
| Possible Cause | Troubleshooting Step |
| Sample pH is too high or too low. | Ensure the pH of aqueous samples and buffers is maintained between 5.0 and 6.25.[10] |
| High temperature exposure during sample preparation. | Perform all sample preparation steps on ice or at reduced temperatures. Avoid heating samples. |
| Enzymatic hydrolysis in biological samples. | Process samples immediately after collection, add esterase inhibitors if possible, and use a protein precipitation step with cold solvent early in the workflow.[11] |
| Prolonged sample processing time. | Streamline your sample preparation workflow to minimize the time from collection to analysis. |
Issue: Low recovery of Latanoprost.
| Possible Cause | Troubleshooting Step |
| Adsorption to container surfaces. | Use glass or polypropylene containers. Consider using surfactants in your solutions to prevent adsorption.[12][13] |
| Degradation due to light exposure. | Protect samples from light at all times by using amber vials or covering containers with foil.[8][9] |
| Oxidative degradation. | De-gas solvents and consider working under an inert atmosphere (e.g., nitrogen) if oxidation is suspected. |
Quantitative Data Summary
Table 1: Temperature Stability of Latanoprost
| Temperature | Stability / Time to 10% Degradation (t90) | Reference |
| 4°C | Stable for at least 30 days | [8][9] |
| 25°C | Stable for at least 30 days | [8][9] |
| 50°C | t90 = 8.25 days | [8][9] |
| 70°C | t90 = 1.32 days | [8][9] |
Table 2: pH Stability of Latanoprost in Aqueous Solution
| pH | Stability | Reference |
| 5.0 - 6.25 | Stabilized, suitable for room temperature storage | [10] |
| 6.7 | Less stable, significant degradation at elevated temperatures | [10] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Latanoprost from Aqueous Samples
This protocol is designed to minimize degradation during the extraction process.
-
pH Adjustment: Adjust the pH of the aqueous sample to approximately 5.5 with a suitable buffer (e.g., citrate (B86180) or phosphate (B84403) buffer). Perform this step on ice.
-
Addition of Internal Standard: Spike the sample with an internal standard (e.g., a deuterated analog of Latanoprost) if using a mass spectrometry-based detection method.
-
Extraction: Add 3 volumes of a cold, water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Mixing: Vortex gently for 2 minutes to prevent emulsion formation.
-
Centrifugation: Centrifuge at 4°C for 10 minutes at a low speed (e.g., 2000 x g) to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or below.
-
Reconstitution: Reconstitute the dried extract in the mobile phase used for your chromatographic analysis.
Visualizations
Caption: Key degradation pathways of Latanoprost.
Caption: A logical workflow for troubleshooting Latanoprost degradation.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of temperature and light on the stability of latanoprost and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US20110118348A1 - Methods of stabilizing latanoprost in an aqueous solution - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The stabilization mechanism of latanoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving In Vivo Bioavailability of Latanoprost Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and in vivo testing of Latanoprost (B1674536).
Frequently Asked Questions (FAQs)
Q1: What is Latanoprost, and why is it formulated as a prodrug?
A1: Latanoprost is a prostaglandin (B15479496) F2α analogue used to treat glaucoma and ocular hypertension by reducing intraocular pressure (IOP).[1][2] It is an isopropyl ester prodrug, meaning it is an inactive compound that is converted into its biologically active form, Latanoprost acid, after administration.[2][3] This prodrug design enhances its lipophilicity, which facilitates penetration through the cornea.[1][4] Once inside the cornea, esterase enzymes rapidly hydrolyze it into the active Latanoprost acid.[3][5]
Q2: What are the primary challenges affecting the in vivo bioavailability of topical Latanoprost formulations?
A2: The primary challenges include:
-
Low Aqueous Solubility: Latanoprost is a lipophilic compound and is practically insoluble in water, making it difficult to formulate into stable and effective aqueous eye drops.[1][6]
-
Rapid Precorneal Clearance: The eye's natural defense mechanisms, such as tear turnover and blinking, rapidly clear topically administered drugs, resulting in poor bioavailability (typically less than 5%).[7][8][9]
-
Chemical Instability: As an ester, Latanoprost is susceptible to degradation via hydrolysis in aqueous solutions, which can reduce its efficacy and shelf-life.[1][6] Adsorption to plastic eye drop containers can also decrease the available drug concentration.[6]
-
Ocular Barriers: The complex anatomical and physiological barriers of the eye limit drug penetration to deeper tissues.[7][10]
Q3: What are the main formulation strategies to enhance Latanoprost's bioavailability?
A3: Key strategies focus on overcoming the challenges of solubility, stability, and retention time. These include:
-
Solubilizing Agents: Using excipients like cyclodextrins (e.g., HP-β-CD), non-ionic surfactants (e.g., Polysorbate 80, polyoxyl 40 stearate), and co-solvents to increase the drug's solubility in the aqueous vehicle.[11][12][13]
-
Viscosity Enhancers & Mucoadhesives: Incorporating polymers such as hyaluronic acid (HA), Carbopol, or hydroxypropyl methylcellulose (B11928114) (HPMC) to increase the formulation's viscosity.[8][12][14] This prolongs the drug's residence time on the ocular surface, allowing more time for absorption.[7]
-
Nanotechnology-Based Systems: Developing advanced delivery systems like nanomicelles, liposomes, nanoemulsions, and biodegradable nanosheets.[11][14][15][16] These carriers can protect the drug from degradation, improve its solubility, and enhance corneal penetration.[14]
-
pH Adjustment: Optimizing the pH of the formulation to a range of 5.0 to 6.25 can significantly improve the stability of Latanoprost in aqueous solutions.
Latanoprost Prodrug Activation Pathway
Latanoprost is administered as an inactive ester prodrug to facilitate its passage through the lipophilic corneal epithelium. Following administration, it is hydrolyzed by corneal esterases into its active acid form, which then acts on prostaglandin F receptors to reduce intraocular pressure.
Caption: Workflow of Latanoprost prodrug activation.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Drug Solubility / Phase Separation | Latanoprost is highly lipophilic and poorly soluble in aqueous solutions.[1] | Incorporate solubilizing agents. Non-ionic surfactants (e.g., polyoxyl 40 stearate) or cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) can form complexes or micelles that enhance solubility and stability.[11][12][13] |
| Poor In Vivo Efficacy (Low IOP Reduction) | - Rapid precorneal clearance.- Insufficient corneal penetration.- Drug degradation in the formulation. | - Increase formulation viscosity using mucoadhesive polymers like hyaluronic acid or Carbopol to prolong ocular residence time.[8][14]- Utilize nanotechnology carriers like liposomes or nanomicelles to improve corneal permeation and protect the drug.[15]- Ensure the formulation pH is optimized (5.0-6.25) for stability. |
| High Variability in Pharmacokinetic Data | - Inconsistent dosing technique.- Issues with the animal model.- Insensitive or non-validated bioanalytical method. | - Standardize the administration volume and procedure.[10]- Select an appropriate animal model (e.g., pigmented rabbits are common) and ensure proper handling.- Develop and validate a sensitive bioanalytical method, such as LC-MS/MS, with a low limit of quantification (LOQ) for detecting nanogram or sub-nanogram levels in biological matrices.[4][17] |
| Drug Concentration Decreases Over Time (Stability Issues) | - Hydrolysis of the ester prodrug.- Adsorption of the lipophilic drug to the container walls. | - Adjust the pH to the optimal stability range (5.0-6.25).- Use non-ionic surfactants to form complex micelles, which can inhibit both hydrolysis and adsorption by sequestering the Latanoprost molecule.[6]- Store formulations at recommended temperatures (e.g., refrigerated at 2-8 °C) and protected from light.[11] |
Data Presentation: In Vivo Performance of Latanoprost Formulations
Table 1: Comparison of Pharmacokinetic Parameters of Different Latanoprost Formulations in Rabbits Data represents the concentration of the active moiety, Latanoprost acid, following a single ocular administration.
| Formulation Type | Cmax (ng/mL or ng/g) | AUC (ng/mL·h or ng/g·h) | Tissue | Reference |
| Preservative-Free (PF) & Surfactant-Free (SF) | AH: ~165ICB: ~100 | AH: 521ICB: 300 | Aqueous Humor (AH)Iris-Ciliary Body (ICB) | [18] |
| SF with 0.02% Benzalkonium Chloride (BAK) | AH: ~150ICB: ~110 | AH: 470ICB: 269 | Aqueous Humor (AH)Iris-Ciliary Body (ICB) | [18] |
| PF with Non-ionic Surfactant (MGHS 40) | AH: ~60ICB: ~30 | AH: 210ICB: 97 | Aqueous Humor (AH)Iris-Ciliary Body (ICB) | [18] |
| Latanoprost 0.75 µg (Lyophilizate) | 16.7 ± 8.7 ng/mL | Not Reported | Aqueous Humor (AH) | [19] |
| Xalatan® 1.5 µg (Commercial Eye Drop) | 32.6 ± 10.9 ng/mL | Not Reported | Aqueous Humor (AH) | [19] |
Note: A direct comparison between studies should be made with caution due to differences in methodologies. The presence of non-ionic surfactants and thickening agents in one formulation resulted in lower and slower ocular penetration compared to surfactant-free formulations.[20][21] The absence or presence of BAK did not significantly influence the pharmacokinetic profile.[18]
Table 2: Impact of Advanced Delivery Systems on Intraocular Pressure (IOP) in Rabbits
| Formulation | Key Excipients/System | Maximum IOP Reduction | Duration of Effect | Reference |
| Optimized Nanomicelles | Soluplus® | ~40% | Up to 3 days | [15] |
| Liposomal Gel | Liposomes in Pluronic® F127 gel | Superior to commercial drops | Up to 72 hours | |
| Commercial Eye Drops (Xalatan®) | Benzalkonium Chloride | Not specified (used as control) | ~24 hours | [15] |
Experimental Protocols & Workflow
General Experimental Workflow for Bioavailability Assessment
The process of evaluating a new Latanoprost formulation involves a logical progression from initial design and in vitro testing to comprehensive in vivo pharmacokinetic and efficacy studies.
Caption: A typical workflow for developing and testing Latanoprost formulations.
Protocol 1: In Vivo Ocular Bioavailability Study in Rabbits
This protocol is a generalized summary based on methodologies described in the literature.[18][21]
-
Animal Model: Use pigmented rabbits (e.g., Dutch Belted) to account for melanin (B1238610) binding. Acclimatize animals under standard laboratory conditions. All procedures must be approved by an Institutional Animal Care and Use Committee.
-
Study Groups: Divide animals into groups (n=6 per timepoint per formulation) for each formulation to be tested (e.g., Test Formulation A, Test Formulation B, Control).
-
Administration: Administer a single, precise volume (e.g., 50 µL) of the Latanoprost formulation into the conjunctival sac of one or both eyes.
-
Sample Collection: At predetermined timepoints (e.g., 0.5, 1, 2, 3, 4, 8, and 24 hours post-dose), euthanize a set of animals from each group.[18]
-
Aqueous Humor (AH) Collection: Immediately post-mortem, aspirate the aqueous humor from the anterior chamber using a fine-gauge needle.
-
Iris-Ciliary Body (ICB) Collection: Dissect the eye to isolate the iris-ciliary body.
-
Sample Processing: Record the exact weight or volume of each sample. Immediately freeze samples (e.g., in dry ice/ethanol) and store at -80°C until analysis to prevent degradation of Latanoprost acid.[19]
-
Analysis: Determine the concentration of Latanoprost acid in the samples using a validated LC-MS/MS method (see Protocol 2).
-
Pharmacokinetic Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).[18]
Protocol 2: Bioanalytical Method for Latanoprost Acid in Biological Matrices via LC-MS/MS
This protocol is a generalized summary based on methodologies described in the literature.[4][17]
-
Sample Preparation (Extraction):
-
Thaw biological samples (AH, ICB homogenate, or plasma) on ice.
-
To a small aliquot (e.g., 100 µL), add an internal standard (e.g., a deuterated analog of Latanoprost acid) to correct for extraction variability.[4]
-
Perform a liquid-liquid extraction by adding an organic solvent mixture (e.g., ethyl acetate (B1210297) and isopropanol).[4]
-
Vortex thoroughly and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a specific volume of the mobile phase.
-
-
Chromatographic Separation (LC):
-
Column: Use a reversed-phase C8 or C18 column (e.g., Waters Acquity BEH C8, 150 mm × 2.1 mm, 1.8 µm).[4]
-
Mobile Phase: Employ a gradient elution using a mixture of an acidified aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[4][17]
-
Flow Rate: Set a suitable flow rate (e.g., 0.3-0.5 mL/min).
-
Injection Volume: Inject a small volume of the reconstituted sample (e.g., 5-10 µL).
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization Source: Use an electrospray ionization (ESI) or Unispray source in positive ion mode.[4]
-
Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both Latanoprost acid and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using standard solutions of known concentrations prepared in the same biological matrix.
-
Quantify the Latanoprost acid concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The method should be validated for linearity, accuracy, precision, and have a limit of quantification below 1 ng/mL.[4]
-
References
- 1. nbinno.com [nbinno.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prodrug Strategies in Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nanotechnology-based formulations to amplify intraocular bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. akjournals.com [akjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. researchgate.net [researchgate.net]
- 14. Enhancing the hypotensive effect of latanoprost by combining synthetic phosphatidylcholine liposomes with hyaluronic acid and osmoprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Self-assembled latanoprost loaded soluplus nanomicelles as an ophthalmic drug delivery system for the management of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. researchgate.net [researchgate.net]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. Comparison of In Vitro Corneal Permeation and In Vivo Ocular Bioavailability in Rabbits of Three Marketed Latanoprost Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparison of In Vitro Corneal Permeation and In Vivo Ocular Bioavailability in Rabbits of Three Marketed Latanoprost Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Latanoprost and its Analogs in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Latanoprost (B1674536) and its analogs, such as Latanoprost amide, in cellular models.
Note on this compound: The vast majority of published research focuses on Latanoprost, an isopropyl ester prodrug, and its active form, Latanoprost acid. Information specifically on "this compound" is limited. However, prostaglandin (B15479496) N-ethyl amides are known to be alternative ocular hypotensive prodrugs that are converted to their free acids, albeit at a potentially slower rate than their ester counterparts[1]. Therefore, the off-target effects observed for Latanoprost acid are highly relevant to what might be expected from this compound. This guide will primarily reference data from Latanoprost and Latanoprost acid, which should serve as a strong foundation for investigating any prostaglandin analog in this class.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target receptors for Latanoprost acid?
A1: Latanoprost is a prostaglandin F2α analog.[2][3] Its primary on-target receptor is the prostaglandin F receptor (FP receptor), where it acts as a full agonist to increase uveoscleral outflow and reduce intraocular pressure.[2][3][4] However, Latanoprost acid has been shown to have functional activity at other prostanoid receptors, notably the EP1 and EP3 receptors, though it is most selective for the FP receptor.[4][5]
Q2: What are the major signaling pathways affected by Latanoprost's off-target effects?
A2: Latanoprost has been demonstrated to influence several signaling pathways beyond the canonical FP receptor pathway. These include:
-
PI3K-Akt-mTOR Pathway: In retinal ganglion cells, Latanoprost has been shown to promote neurite outgrowth via an FP receptor-mediated activation of the PI3K-Akt-mTOR signaling pathway.[6]
-
NF-κB Pathway: Both Latanoprost and Bimatoprost have been found to increase the expression of NF-κB and decrease its inhibitor, IκBα, in human T lymphoblast (MOLT-3) cells. This suggests a potential role for the NF-κB pathway in the cellular response to these drugs.[7][8]
-
MAPK Pathway and COX-2 Induction: In human nonpigmented ciliary epithelial cells, Latanoprost can lead to the phosphorylation of p38 MAPK and p42/44 MAPK. This is associated with the upregulation of cyclooxygenase-2 (COX-2), which in turn leads to a delayed upregulation of matrix metalloproteinase-1 (MMP-1).[9]
Q3: Can Latanoprost cause cytotoxicity in cellular models?
A3: Yes, Latanoprost can induce cytotoxicity, particularly at higher concentrations.[10][11] It's crucial to distinguish the effects of the active drug from the preservatives commonly found in commercial formulations, such as benzalkonium chloride (BAK). BAK is well-documented to have cytotoxic effects on various ocular cell types.[10][11][12][13] Studies have shown that preservative-free formulations or those with alternative preservatives have significantly lower cytotoxicity.[11][14] In some cell types, Latanoprost-induced cytotoxicity appears to be independent of FP and EP receptor activation.[10]
Q4: How does Latanoprost affect the expression of genes related to the extracellular matrix?
A4: Latanoprost is known to remodel the extracellular matrix (ECM) as part of its mechanism to increase aqueous humor outflow.[2][15] In cellular models, Latanoprost has been shown to:
-
Increase the expression of matrix metalloproteinases (MMPs), such as MMP-1, MMP-2, MMP-3, and MMP-9.[2][7][9]
-
Influence the expression of tissue inhibitors of metalloproteinases (TIMPs). For instance, a decrease in TIMP-4 has been observed.[8][16]
-
Alter the expression of fibronectin. Interestingly, Latanoprost has been shown to up-regulate fibronectin mRNA in MOLT-3 cells and increase intracellular fibronectin in immortalized human trabecular meshwork (iHTM) cells, an effect opposite to that of Bimatoprost.[7][8]
Troubleshooting Guide
Issue 1: High levels of unexpected cell death in my experiments.
| Question | Possible Cause & Solution |
| Are you using a commercial formulation of Latanoprost? | Commercial formulations often contain preservatives like benzalkonium chloride (BAK), which is known to be cytotoxic. Solution: Use a preservative-free formulation of Latanoprost or Latanoprost acid. If using a commercial solution, run a control with the vehicle (solution without Latanoprost) and another with a matching concentration of BAK to isolate the effect of the preservative.[11][12][13] |
| What is the concentration of Latanoprost you are using? | High concentrations of Latanoprost itself can be toxic to cells.[10] Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint. Start with clinically relevant concentrations (e.g., 0.1 µM) and titrate up.[6] |
| Is your cell line particularly sensitive? | Different cell lines have varying sensitivities to drugs and preservatives. Solution: Review the literature for studies using your specific cell line with Latanoprost. If information is scarce, consider using a more robust or commonly cited cell line for this type of study, such as human trabecular meshwork cells or conjunctival epithelial cells. |
Issue 2: Inconsistent or unexpected changes in gene expression (e.g., MMPs, cytokines).
| Question | Possible Cause & Solution |
| What is the time course of your experiment? | The expression of some genes in response to Latanoprost is time-dependent. For example, the induction of MMP-1 by Latanoprost is a delayed effect that is dependent on the prior upregulation of COX-2.[9] Solution: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to capture both early and late gene expression changes. |
| Are you considering the biphasic effects of Latanoprost? | Latanoprost has been shown to have biphasic effects on the proliferation of certain cell types, such as human dermal fibroblasts, with an initial stimulation followed by inhibition.[17] This could translate to biphasic effects on gene expression. Solution: Analyze multiple time points to determine if a biphasic response is occurring in your model. |
| Is your control for the active form of the drug appropriate? | Latanoprost is a prodrug that is converted to Latanoprost acid.[2][15] The efficiency of this conversion can vary between cell types. Solution: Consider using Latanoprost acid directly as a positive control to ensure that the observed effects are due to the active compound and not a lack of metabolic conversion in your cellular model. |
Issue 3: Difficulty in replicating published signaling pathway activation.
| Question | Possible Cause & Solution |
| Are you using appropriate inhibitors and controls? | To confirm the involvement of a specific pathway, selective inhibitors are necessary. For example, to verify the role of the PI3K-Akt-mTOR pathway, inhibitors like LY294002 (PI3K inhibitor) and rapamycin (B549165) (mTOR inhibitor) should be used.[6] Solution: Include appropriate positive and negative controls, including pathway-specific inhibitors and activators, to validate your findings. Ensure the inhibitor concentrations and pre-incubation times are optimized for your cell system. |
| Is your cell line expressing the necessary receptors? | The off-target effects of Latanoprost may still be mediated by prostanoid receptors (e.g., EP1, EP3). If your cell line does not express these receptors, you may not observe the expected signaling events. Solution: Perform qPCR or Western blotting to confirm the expression of FP, EP1, and EP3 receptors in your cell line. |
Quantitative Data Summary
Table 1: Receptor Binding Affinities (Ki) and Functional Agonist Potencies (EC50) of Latanoprost Acid
| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Cell Type for Functional Assay |
| FP | 98 | 32 - 124 | Human Ciliary Muscle, Human Trabecular Meshwork, etc. |
| EP1 | 9540 | 119 | Not specified |
| EP3 | 3501 | - | - |
| DP | 52,000 | - | - |
| IP | >90,000 | - | - |
| TP | 121,000 | - | - |
| Data compiled from Sharif et al., 2003.[5] |
Table 2: Summary of Latanoprost-Induced Cellular Effects
| Effect | Cell Line | Concentration/Time | Key Findings |
| Cytotoxicity | Human Meibomian Gland Epithelial Cells | 50 µg/ml | Significant reduction in cell viability.[10] |
| Cytotoxicity | Human Conjunctival Epithelial Cells | Latanoprost 0.005% with 0.02% BAK | Cell viability reduced to ~30% after 15-60 min.[11] |
| Gene Expression (c-fos, MMP-9) | MOLT-3 | Not specified | Significant increase in mRNA expression.[7][8] |
| Gene Expression (Fibronectin) | MOLT-3 | Not specified | Upregulation of mRNA.[7][8] |
| Gene Expression (NF-κB p65) | MOLT-3 | Not specified | Increased mRNA expression.[7][8] |
| Neurite Outgrowth | RGC-5 | 0.1 µM | Significant promotion of neurite outgrowth.[6] |
| COX-2 and MMP-1 Expression | Human Nonpigmented Ciliary Epithelial Cells | Concentration- and time-dependent | Latanoprost induces COX-2, which then leads to MMP-1 expression.[9] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
-
Objective: To quantify the cytotoxic effects of this compound or its analogs.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., 0.1 µM to 100 µM) and appropriate controls (vehicle, positive control for cytotoxicity like staurosporine). Include a control for the preservative (e.g., BAK) if using a commercial formulation.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2. Gene Expression Analysis by Quantitative PCR (qPCR)
-
Objective: To measure changes in the mRNA levels of target genes (e.g., MMP1, PTGS2 (COX-2), NFKB1, FN1) following treatment.
-
Methodology:
-
Treat cells grown in 6-well plates with the test compound for the desired time points.
-
Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the gene of interest, and a suitable SYBR Green or TaqMan master mix.
-
Run the qPCR reaction on a real-time PCR machine.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
3. Western Blotting for Protein Expression and Signaling Pathway Activation
-
Objective: To detect changes in the protein levels of target molecules or the phosphorylation status of signaling proteins (e.g., p-Akt, p-p38).
-
Methodology:
-
Treat cells and harvest them at specified time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-COX-2, anti-p-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
-
Visualizations
References
- 1. Latanoprost ethyl amide - Labchem Catalog [labchem.com.my]
- 2. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Latanoprost Promotes Neurite Outgrowth in Differentiated RGC-5 Cells via the PI3K-Akt-mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Latanoprost and Bimatoprost on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Latanoprost and Bimatoprost on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Latanoprost induces matrix metalloproteinase-1 expression in human nonpigmented ciliary epithelial cells through a cyclooxygenase-2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the effects of latanoprost and benzalkonium chloride on the cell viability and nonpolar lipid profile produced by human meibomian gland epithelial cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. edupoen.com.ar [edupoen.com.ar]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Latanoprost | C26H40O5 | CID 5311221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of latanoprost and GLC756, a novel dopamine D2 agonist and D1 antagonist, on cultured normal human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Consistent Results in Latanoprost Amide Bioassays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers achieve consistent and reliable results in bioassays involving Latanoprost amide. This document offers detailed experimental protocols, quantitative data summaries, and visual aids to address common challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading or losing activity. What are the common causes and solutions?
A1: The stability of this compound is critical for reproducible results. Degradation can be caused by several factors:
-
Improper Storage: this compound is sensitive to temperature fluctuations. It should be stored at -20°C or below in a tightly sealed container to prevent degradation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[1]
-
Aqueous Solution Instability: Aqueous solutions of prostaglandin (B15479496) analogs are prone to hydrolysis and should be prepared fresh for each experiment and used within the same day.[1] Storing aqueous solutions, even for a short period, can lead to a significant loss of potency.
-
Exposure to Light and Air: Prostaglandins (B1171923) can be sensitive to light and oxidation. Store stock solutions and prepared aqueous solutions in light-resistant containers. When preparing solutions, it can be beneficial to purge the vial with an inert gas like nitrogen or argon to minimize oxidation.[1]
-
pH of the Assay Buffer: The stability of prostaglandin analogs can be pH-dependent. Ensure the pH of your assay buffer is within a stable range for this compound.
Q2: I am observing high variability between replicate wells in my cell-based functional assay. What are the likely sources of this inconsistency?
A2: High variability in cell-based assays can stem from several sources unrelated to the compound itself:
-
Inconsistent Cell Seeding: Uneven cell distribution in the microplate is a common cause of variability. Ensure you have a homogenous cell suspension before and during plating. Gently swirl the cell suspension periodically while plating to prevent settling.
-
Edge Effects: Wells on the perimeter of the microplate are more susceptible to evaporation, leading to changes in media concentration and affecting cell health and response. To mitigate this, fill the outer wells with sterile media or phosphate-buffered saline (PBS) without cells and use only the inner wells for your experiment.[2]
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant errors. Ensure your pipettes are properly calibrated and use appropriate pipetting techniques (e.g., reverse pipetting for viscous solutions). For simultaneous compound addition, a multichannel pipette is recommended.[2]
-
Cell Passage Number: The passage number of your cell line can significantly impact experimental outcomes. Cells at very high passage numbers may exhibit altered morphology, growth rates, and receptor expression levels, leading to inconsistent responses.[2] It is crucial to use cells within a consistent and validated passage number range for all experiments.
Q3: The dose-response curve for this compound in my calcium mobilization assay is weak or absent, but my positive control works. What should I investigate?
A3: If your positive control (e.g., a known FP receptor agonist or a calcium ionophore) elicits a robust response, the issue likely lies with the this compound or the specific assay conditions:
-
Compound Solubility: this compound may have limited solubility in aqueous assay buffers. Visually inspect your compound dilutions for any signs of precipitation. If solubility is an issue, consider preparing a higher concentration stock in an organic solvent like DMSO and ensuring the final solvent concentration in the assay is low (typically <0.5%) and consistent across all wells.
-
Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization, where the receptor becomes less responsive to further stimulation. Ensure that cells are not pre-incubated with this compound for an extended period before measuring the response. For kinetic assays, measure the signal immediately after compound addition.
-
Cell Health and Receptor Expression: Confirm that the cells are healthy and express a sufficient number of functional FP receptors. Poor cell health or low receptor density can lead to a weak signal. Receptor expression levels can be influenced by cell passage number and culture conditions.
Troubleshooting Guides
Troubleshooting Inconsistent Results in this compound Functional Assays (e.g., Calcium Mobilization)
| Problem | Possible Cause | Recommended Solution |
| High background signal | - Autofluorescence of compounds or plates.- Cell stress or death leading to leaky membranes.- Contaminated reagents. | - Test compound and plate for autofluorescence at the assay wavelengths.- Ensure optimal cell health and seeding density.- Use fresh, high-quality reagents. |
| Low or no signal with this compound | - Inactive compound (degradation).- Low receptor expression.- Incorrect assay buffer composition.- Suboptimal dye loading (for fluorescent assays). | - Prepare fresh this compound solutions from a properly stored stock.- Verify FP receptor expression in the cell line (e.g., via qPCR or western blot).- Optimize assay buffer components (e.g., calcium concentration).- Optimize dye loading time, temperature, and concentration. |
| Variable EC50 values between experiments | - Inconsistent cell passage number.- Variation in incubation times.- Fluctuation in assay temperature. | - Use cells within a narrow and consistent passage number range.- Standardize all incubation steps precisely.- Ensure consistent temperature control throughout the assay. |
| Bell-shaped dose-response curve | - Compound cytotoxicity at high concentrations.- Off-target effects at high concentrations. | - Perform a cell viability assay in parallel to assess cytotoxicity.- Investigate potential off-target activities of this compound. |
Troubleshooting this compound Receptor Binding Assays
| Problem | Possible Cause | Recommended Solution |
| High non-specific binding | - Radioligand sticking to filters or plate.- Insufficient blocking.- Radioligand concentration too high. | - Pre-soak filters in a blocking agent (e.g., polyethyleneimine).- Optimize blocking buffer composition and incubation time.- Use a lower concentration of radioligand, ideally at or below its Kd. |
| Low specific binding | - Low receptor density in membrane preparation.- Degraded radioligand or membranes.- Incorrect incubation conditions. | - Prepare membranes from cells with high receptor expression.- Use fresh or properly stored radioligand and membranes.- Optimize incubation time and temperature to reach equilibrium. |
| Inconsistent results between assays | - Variability in membrane preparation.- Pipetting inaccuracies.- Incomplete separation of bound and free radioligand. | - Standardize the membrane preparation protocol.- Ensure proper calibration and use of pipettes.- Optimize the washing steps to efficiently remove unbound radioligand without causing dissociation of the bound ligand. |
Quantitative Data Summary
The following tables summarize key quantitative data for prostaglandin analogs in relevant bioassays. Note that data for this compound may be limited in the public domain, and values for the more extensively studied Latanoprost acid and other analogs are provided for comparison.
Table 1: Prostaglandin FP Receptor Binding Affinities (Ki)
| Compound | Receptor | Ki (nM) | Reference |
| Latanoprost Acid | Human FP | 98 | [1] |
| Bimatoprost Acid | Human FP | 83 | [1] |
| Travoprost Acid | Human FP | 35 | [1] |
Table 2: Functional Potency (EC50) in Phosphoinositide (PI) Turnover Assays
| Compound | Cell Type | EC50 (nM) | Reference |
| Latanoprost Acid | Human Ciliary Muscle | 32-124 | [1] |
| Latanoprost Acid | Human Trabecular Meshwork | 34.7 | [3] |
| Bimatoprost (amide) | Cloned Human FP Receptor | 681 | [1] |
| Bimatoprost (amide) | Human Trabecular Meshwork | 3245 | [1] |
| Travoprost Acid | Human Ciliary Muscle | 1.4 | [1] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for the Prostaglandin FP Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the prostaglandin FP receptor using cell membranes and a radiolabeled ligand (e.g., [³H]-PGF₂α).
Materials:
-
Cell membranes expressing the human prostaglandin FP receptor.
-
Radioligand: [³H]-PGF₂α.
-
Unlabeled this compound and a reference compound (e.g., unlabeled PGF₂α).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human FP receptor. Homogenize cells in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of binding buffer.
-
50 µL of various concentrations of unlabeled this compound or reference compound.
-
50 µL of [³H]-PGF₂α at a fixed concentration (typically at its Kd).
-
50 µL of the membrane preparation.
-
For total binding, add 50 µL of binding buffer instead of the unlabeled compound.
-
For non-specific binding, add a high concentration of the unlabeled reference compound (e.g., 10 µM PGF₂α).
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Calcium Mobilization Assay
This protocol outlines a fluorescent-based assay to measure the increase in intracellular calcium concentration following the activation of the Gq-coupled FP receptor by this compound.
Materials:
-
Cells expressing the human prostaglandin FP receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid (B1678239) (an anion-exchange inhibitor, if required for the cell line).
-
This compound and a reference agonist (e.g., PGF₂α).
-
Black, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare the calcium-sensitive dye loading solution in assay buffer according to the manufacturer's instructions. If necessary, add probenecid to the loading solution.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate for 60-90 minutes at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the compound dilutions into the respective wells and immediately begin kinetic fluorescence readings for 60-180 seconds.
-
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence or as the area under the curve. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum response.
Visualizations
Signaling Pathway
Caption: this compound signaling pathway via the Gq-coupled FP receptor.
Experimental Workflow
Caption: General experimental workflow for a this compound bioassay.
Troubleshooting Logic
Caption: Logical workflow for troubleshooting inconsistent bioassay results.
References
Technical Support Center: Large-Scale Synthesis of High-Purity Latanoprost Amide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of high-purity Latanoprost (B1674536) amide.
FAQs: General Questions in Latanoprost Amide Synthesis
Q1: What are the primary challenges in the large-scale synthesis of high-purity this compound?
A1: The main challenges include:
-
Stereochemical Control: Maintaining the correct stereochemistry at multiple chiral centers throughout the synthesis is critical to avoid the formation of difficult-to-separate diastereomers.
-
Impurity Profile: The formation of process-related impurities, such as isomeric variants (e.g., 15-S-epimer, 5,6-trans-isomer) and byproducts from the amidation reaction, poses a significant purification challenge.
-
Purification at Scale: Developing a scalable, efficient, and cost-effective purification strategy to achieve high purity (>99.5%) is a major hurdle. Standard laboratory-scale techniques like preparative HPLC are often not economically viable for large-scale production.
-
Stability: Latanoprost and its derivatives are sensitive to temperature, pH, and light, which can lead to degradation and the formation of impurities.[1] The amide is generally more stable than the ester, but careful handling is still required.[2]
Q2: What are the key differences in challenges between synthesizing Latanoprost (isopropyl ester) and this compound?
A2: While many challenges are similar due to the shared core structure, the final amidation step introduces unique considerations:
-
Amide Bond Formation: The coupling of Latanoprost acid with the desired amine requires specific activating agents and reaction conditions that must be optimized for high yield and minimal side reactions on a large scale.
-
Purification: this compound has different polarity and solubility compared to the isopropyl ester, necessitating the development of a distinct purification protocol. Purification strategies for the ester may not be directly applicable.
-
Impurity Profile: The amidation reaction can introduce new impurities, such as unreacted starting materials, byproducts from the coupling agent, and side-reactions of the activated carboxylic acid.
Q3: What are the critical quality attributes (CQAs) for high-purity this compound?
A3: The critical quality attributes for high-purity this compound include:
-
Purity: Typically >99.5% as determined by HPLC.
-
Isomeric Purity: Strict limits on specific isomers, such as the 15-S epimer and 5,6-trans isomer.
-
Residual Solvents: Levels of residual solvents used in the synthesis and purification must be below the limits defined by ICH guidelines.
-
Water Content: Controlled to ensure stability.
-
Appearance: A clear, colorless to pale yellow oil.
Troubleshooting Guide
Problem 1: Low Yield in the Amidation Step
| Potential Cause | Troubleshooting Action |
| Incomplete activation of Latanoprost acid | - Ensure the coupling agent is of high quality and used in the correct stoichiometric ratio. - Optimize the activation time and temperature. - Consider alternative coupling agents (see table below). |
| Side reactions of the activated intermediate | - Control the reaction temperature to minimize the formation of byproducts. - Add the amine promptly after the activation of the acid. |
| Poor quality of starting materials | - Verify the purity of Latanoprost acid and the amine using appropriate analytical methods. - Ensure starting materials are dry, as water can quench the activated intermediate. |
| Suboptimal reaction conditions | - Optimize the solvent, temperature, and reaction time. - Ensure efficient mixing, especially at a large scale, to avoid localized concentration gradients. |
Table 1: Common Amide Coupling Agents for Large-Scale Synthesis
| Coupling Agent | Advantages | Disadvantages |
| Carbodiimides (e.g., DCC, EDC) | - Widely used and relatively inexpensive. | - Can cause racemization. - Byproducts can be difficult to remove. |
| Phosphonium Salts (e.g., BOP, PyBOP) | - High coupling efficiency and low racemization. | - Higher cost. - Stoichiometric amounts of byproducts are generated. |
| Uronium/Aminium Salts (e.g., HBTU, HATU) | - Fast reaction times and low racemization. | - Higher cost. - Can react with the amine starting material. |
Problem 2: High Levels of Isomeric Impurities in the Final Product
| Potential Cause | Troubleshooting Action |
| Inadequate stereocontrol in the synthesis of the prostaglandin (B15479496) core | - Re-evaluate and optimize the stereoselective reduction and alkylation steps in the synthesis of the Latanoprost acid precursor. |
| Epimerization during the amidation or purification steps | - Avoid harsh acidic or basic conditions. - Keep reaction and purification temperatures as low as feasible. |
| Inefficient purification | - Optimize the chromatographic purification method. This may involve screening different stationary phases, mobile phase compositions, and gradient profiles. - Consider a multi-step purification strategy, such as a combination of flash chromatography and crystallization. |
Table 2: Common Isomeric Impurities of Latanoprost and its Derivatives
| Impurity | Typical HPLC Retention Time (Relative to this compound) | Acceptance Criteria (Typical) |
| 15-S this compound | ~1.1 - 1.2 | ≤ 0.5% |
| 5,6-trans this compound | ~0.9 - 1.0 | ≤ 1.5% |
| 15-R, 5,6-trans this compound | Varies | Reportable |
Problem 3: Product Degradation During Synthesis or Storage
| Potential Cause | Troubleshooting Action |
| Exposure to high temperatures | - Maintain strict temperature control throughout the synthesis, work-up, and purification steps. - Store intermediates and the final product at recommended low temperatures (e.g., -20°C). |
| Exposure to light | - Protect the product and light-sensitive intermediates from light by using amber glassware or by working in a dark environment. |
| Inappropriate pH | - Avoid strongly acidic or basic conditions during work-up and purification. Use buffered aqueous solutions where necessary. |
| Oxidation | - Handle the material under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Experimental Protocols
Key Experiment: Large-Scale Amidation of Latanoprost Acid
Objective: To convert Latanoprost acid to this compound in high yield and purity on a multi-gram scale.
Materials:
-
Latanoprost acid (1 equivalent)
-
Ethylamine (or other desired amine) (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
Dichloromethane (DCM) (anhydrous)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve Latanoprost acid in anhydrous DCM in a suitable reactor.
-
Cool the solution to 0-5°C.
-
Add HOBt and EDC to the solution and stir for 15 minutes.
-
In a separate vessel, dissolve the amine and DIPEA in DCM.
-
Slowly add the amine solution to the activated Latanoprost acid solution, maintaining the temperature between 0-5°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by HPLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Key Experiment: Purification of this compound by Column Chromatography
Objective: To purify crude this compound to >99.5% purity.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (230-400 mesh)
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude this compound in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the adsorbed material onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexane. The exact gradient will need to be optimized based on the specific impurity profile, but a typical starting point would be a gradient from 10% to 50% ethyl acetate in hexane.
-
Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to yield high-purity this compound as a clear, colorless to pale yellow oil.
Visualizations
Caption: Experimental workflow for the synthesis and purification of high-purity this compound.
Caption: Troubleshooting logic for addressing low purity in this compound synthesis.
References
Technical Support Center: Optimization of Latanoprost Amide for Neuroprotection Studies
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice for utilizing Latanoprost (B1674536) and its active form, Latanoprost acid, in neuroprotection studies.
Frequently Asked Questions (FAQs)
Q1: What is the active form of Latanoprost for neuroprotection experiments?
A1: Latanoprost is an isopropyl ester prodrug that is biologically inactive.[1][2] For experimental purposes, it must be hydrolyzed by endogenous esterases in tissues like the cornea into its biologically active form, Latanoprost acid (LA).[2][3][4] When conducting in vitro studies with cell cultures that may lack sufficient esterase activity, it is crucial to use Latanoprost acid directly.[3]
Q2: What is the primary mechanism of Latanoprost-mediated neuroprotection?
A2: Latanoprost acid exerts its neuroprotective effects through multiple mechanisms. It is a prostaglandin (B15479496) F2α (PGF2α) analogue and an agonist for the FP prostanoid receptor.[3][5] Key neuroprotective signaling pathways include:
-
PI3K/Akt/mTOR Pathway: Activation of this pathway promotes cell survival and neurite outgrowth.[5][6]
-
Klotho-Mediated Calpain Inhibition: Latanoprost acid can be transported into retinal ganglion cells (RGCs) via the OATP2B1 transporter, leading to the expression and shedding of Klotho protein.[3][7] Klotho, in turn, suppresses the influx of Ca2+ and inhibits calpain activation, a key step in neuronal degeneration.[7][8][9]
-
NF-κB Activation: In models of hypoxia, Latanoprost has been shown to protect RGCs by activating NF-κB through the down-regulation of phosphorylation at serine 468 of the p65 subunit.[10]
-
Inhibition of Caspase-3 and COX-2: The neuroprotective effects also involve the inhibition of the apoptotic enzyme caspase-3 and the inflammatory enzyme cyclooxygenase-2 (COX-2).[8][11][12]
Q3: What is the optimal concentration range for Latanoprost acid in in vitro neuroprotection studies?
A3: The optimal concentration of Latanoprost acid is model-dependent and typically falls within the nanomolar to low micromolar range. Concentrations between 0.1 nM and 100 nM have demonstrated neuroprotective effects, such as promoting cell viability and neurite outgrowth in RGC-5 cells and protecting primary retinal cells from glutamate-induced toxicity.[5][11] It is important to note that higher concentrations (e.g., 1000 nM or 1 µM) may have cytotoxic properties and should be avoided or used with caution.[3] A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell type and injury model.
Q4: How should I prepare and store Latanoprost solutions for experiments?
A4: Latanoprost is an oily liquid that is practically insoluble in water but freely soluble in organic solvents like ethanol, methanol, and DMSO.[1] For in vitro experiments, prepare a concentrated stock solution in a suitable solvent and then dilute it to the final working concentration in your culture medium. Unopened commercial ophthalmic solutions should be stored under refrigeration (2-8°C).[2][13] Once opened or prepared as a stock solution, it can be stored at room temperature (up to 25°C) for several weeks, but stability can be affected by temperature and adsorption to plastic containers.[2][13][14]
Data Presentation: Effective Concentrations
The following tables summarize effective concentrations of Latanoprost and Latanoprost acid reported in various neuroprotection studies.
Table 1: In Vitro Neuroprotective Concentrations
| Compound | Cell Type | Injury Model | Effective Concentration Range | Observed Effects |
| Latanoprost | Human Retinal Cells (Primary Culture) | Glutamate (B1630785) (10 µM) or Hypoxia/Re-oxygenation | 0.001 - 0.1 µM | Reduced LDH release, inhibited COX-2 and iNOS activity.[11] |
| Latanoprost acid | Human Retinal Cells (Primary Culture) | Glutamate (10 µM) or Hypoxia/Re-oxygenation | 0.1 nM - 0.01 µM | Reduced LDH release, inhibited COX-2 and iNOS activity.[11] |
| Latanoprost | RGC-5 Cells | Differentiated State | 0.1 µM | Increased cell viability, promoted neurite outgrowth.[5] |
| Latanoprost acid | Primary Retinal Cells | N/A | 0.1, 10, 1000 nM | Promoted shedding of Klotho protein.[3] |
| Latanoprost | Cultured Rat RGCs | Hypoxia (Cobalt Chloride) | 100 nM | Suppressed hypoxia-induced changes in NF-κB p65 phosphorylation.[10] |
Table 2: In Vivo Neuroprotective Dosing
| Compound | Animal Model | Injury Model | Administration Route & Dose | Observed Effects |
| Latanoprost | Rat | Retinal Ischemia (Bilateral Carotid Occlusion) | Intraperitoneal (0.01 mg/kg/day for 3 days) | Prevented lactate (B86563) accumulation in retinal tissue.[11] |
| Latanoprost | Rat | NMDA-induced RGC damage | Intravitreal (≥30 pmol) | Significantly increased the number of surviving RGCs.[15] |
| Latanoprost | Rat | Optic Nerve Axotomy | Intravitreal (≥0.3 pmol) | Significantly increased the number of surviving RGCs.[15] |
| Latanoprost acid | Rat | Optic Nerve Transection | Intravitreal (200 pmol/eye) | Suppressed cell death in axotomized RGCs.[3] |
Troubleshooting Guides
Q: My cells are not showing a neuroprotective response to Latanoprost. What could be wrong?
A: This is a common issue that can stem from several factors.
-
Incorrect Form of Latanoprost: Are you using the Latanoprost ester prodrug in an in vitro system? Your cells may lack the necessary esterase enzymes to convert it to the active Latanoprost acid.[3][4] Solution: Switch to using Latanoprost acid directly for all in vitro experiments.
-
Suboptimal Concentration: The neuroprotective effect of Latanoprost acid is concentration-dependent. High concentrations can be cytotoxic, while very low concentrations may be ineffective.[3][11] Solution: Perform a dose-response curve (e.g., 0.1 nM to 1 µM) to identify the optimal, non-toxic concentration for your specific cell type and injury model.
-
Experimental Timeline: The timing of drug application relative to the neuronal insult is critical. Solution: Test different pre-treatment, co-treatment, and post-treatment schedules to determine the most effective therapeutic window.
-
Receptor Expression: The primary target of Latanoprost acid is the FP receptor.[3] Solution: Verify that your cell model expresses the FP receptor (and potentially the OATP2B1 transporter) using techniques like RT-qPCR or Western blotting.
Q: I'm observing increased cell death or toxicity after applying Latanoprost acid. Why is this happening?
A: Latanoprost acid can exhibit cytotoxicity at higher concentrations.
-
Concentration is Too High: Studies have shown that concentrations around 1 µM (1000 nM) can be detrimental to some cell types.[3] Solution: Lower the concentration to the low nanomolar range (e.g., 1-100 nM), which has been shown to be effective and non-toxic.[3][5][11]
-
Solvent Toxicity: The solvent used for the stock solution (e.g., DMSO, ethanol) can be toxic to cells if the final concentration in the culture medium is too high. Solution: Ensure the final solvent concentration is minimal (typically <0.1%) and run a vehicle-only control to assess solvent toxicity.
Q: The results of my neuroprotection assay are highly variable. How can I improve consistency?
A: Variability can be caused by issues with compound stability or experimental procedure.
-
Compound Stability and Adsorption: Latanoprost can degrade via hydrolysis or be lost through adsorption to plastic labware.[14] Solution: Prepare fresh dilutions from a stock solution for each experiment. Consider using low-adhesion microplates and pipette tips. The inclusion of stabilizers like certain non-ionic surfactants or cyclodextrins has been shown to improve stability in aqueous solutions, though this may alter bioavailability.[14][16]
-
Assay Sensitivity: The chosen cell viability or apoptosis assay may not be sensitive enough to detect subtle neuroprotective effects. Solution: Use multiple, complementary assays. For example, combine a metabolic assay (like MTT or CCK-8) with a direct measure of cell death (like a TUNEL assay or LDH release assay).
Mandatory Visualizations
Signaling Pathways
Caption: Latanoprost acid signaling pathways for neuroprotection.
Experimental Workflow
Caption: Workflow for an in vitro neuroprotection experiment.
Troubleshooting Logic
Caption: Troubleshooting logic for lack of neuroprotective effect.
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using RGC-5 Cells
-
Cell Seeding: Plate RGC-5 cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.
-
Latanoprost Acid Preparation: Prepare a 1 mM stock solution of Latanoprost acid in DMSO. Serially dilute the stock in serum-free culture medium to create working solutions for a final concentration range of 0.1 nM to 1 µM. Also, prepare a vehicle control with the highest corresponding DMSO concentration.
-
Pre-treatment: Replace the medium in the wells with the prepared Latanoprost acid dilutions and the vehicle control. Incubate for 2 hours.
-
Induction of Injury: Add glutamate to each well (except for the untreated control wells) to a final concentration of 5 mM.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Assessment of Viability (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Protocol 2: TUNEL Assay for Apoptosis Detection
-
Sample Preparation: Culture and treat cells on glass coverslips as described in Protocol 1.
-
Fixation: After the 24-hour incubation, wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
TUNEL Staining: Follow the manufacturer's instructions for your specific TUNEL assay kit (e.g., using TdT enzyme and a fluorescently labeled dUTP). This typically involves a 1-hour incubation at 37°C in a humidified chamber.
-
Counterstaining: Wash the coverslips and counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Microscopy: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
Quantification: Count the number of TUNEL-positive (apoptotic) cells and the total number of DAPI-stained cells in several random fields per coverslip. Express apoptosis as the percentage of TUNEL-positive cells.
Protocol 3: Western Blot for Akt Phosphorylation
-
Cell Lysis: Culture cells in 6-well plates and treat as described in Protocol 1. After a shorter incubation period appropriate for signaling events (e.g., 15-60 minutes post-injury), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt, diluted in the blocking buffer according to the manufacturer's recommendation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal to determine the relative level of Akt activation.
References
- 1. US20080021101A1 - Method Of Preparing A Latanoprost Opthalmic Solution And The Resulting Solution - Google Patents [patents.google.com]
- 2. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The neuroprotective effect of latanoprost acts via klotho‐mediated suppression of calpain activation after optic nerve transection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Latanoprost Promotes Neurite Outgrowth in Differentiated RGC-5 Cells via the PI3K-Akt-mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Neuroprotective properties of latanoprost] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The neuroprotective effect of latanoprost acts via klotho-mediated suppression of calpain activation after optic nerve transection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Latanoprost exerts neuroprotective activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroaxonal and cellular damage/protection by prostanoid receptor ligands, fatty acid derivatives and associated enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Neuroprotective effect of latanoprost on rat retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aqueous Prostaglandin Eye Drop Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cytotoxicity of Latanoprost Amide in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when working with latanoprost (B1674536) amide and related prostaglandin (B15479496) analogs in primary cell cultures.
Troubleshooting Guides
This section is designed to help you identify and resolve common issues related to unexpected cytotoxicity in your experiments.
Issue 1: High Cell Death Observed in Latanoprost Amide-Treated Primary Cells
Possible Cause 1: Intrinsic Cytotoxicity of the Compound
Latanoprost, the free acid form of the active drug, has been shown to induce dose- and time-dependent cytotoxicity in various primary cell types, including human corneal stromal cells.[1][2] This effect is often mediated through the induction of apoptosis.[1][2] It is plausible that this compound, as a closely related analog, may exhibit similar properties.
Troubleshooting Steps:
-
Verify Compound Concentration: Ensure the accuracy of your stock solution and final dilutions. An error in calculation can lead to unintentionally high concentrations.
-
Perform a Dose-Response Study: To determine the half-maximal cytotoxic concentration (CC50), test a wide range of this compound concentrations. This will help you identify a therapeutic window with minimal toxicity.
-
Conduct a Time-Course Experiment: Assess cell viability at different time points (e.g., 1, 6, 12, 24, and 48 hours) to understand the kinetics of the cytotoxic effect. Shorter exposure times may be sufficient for the desired biological activity with reduced cell death.
-
Investigate the Mechanism of Cell Death: Utilize assays to distinguish between apoptosis and necrosis (e.g., Annexin V/Propidium Iodide staining). Understanding the cell death pathway can inform mitigation strategies. Latanoprost has been shown to induce apoptosis through the activation of caspase-3, -8, and -9, disruption of mitochondrial transmembrane potential, and regulation of Bcl-2 and Bax.[1]
Possible Cause 2: Solvent Toxicity
Many organic solvents used to dissolve compounds for in vitro studies can be toxic to primary cells, especially at higher concentrations.
Troubleshooting Steps:
-
Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the cell culture medium is at a non-toxic level, typically below 0.5% for DMSO.[1]
-
Run a Vehicle Control: Always include a control group of cells treated with the same concentration of the solvent used to dissolve the this compound. This will help you differentiate between the cytotoxicity of the compound and the solvent.
-
Test Alternative Solvents: If solvent toxicity is suspected, explore other less toxic solvents that can effectively dissolve this compound.
Possible Cause 3: Poor Primary Cell Health
The health and condition of your primary cells are critical for reliable and reproducible results. Unhealthy cells are more susceptible to stress and cytotoxic effects.[1][3]
Troubleshooting Steps:
-
Assess Baseline Cell Viability: Before starting any experiment, ensure that your primary cells have high viability (typically >95%) and exhibit normal morphology.
-
Optimize Culture Conditions: Use the recommended medium, supplements, and culture conditions for your specific primary cell type. Ensure proper incubator conditions (CO2, temperature, humidity).[1]
-
Use Low-Passage Cells: Primary cells can undergo significant changes with increasing passage numbers. Use cells at the lowest possible passage number for your experiments.[4]
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
Possible Cause 1: Variability in Experimental Technique
Inconsistencies in pipetting, cell seeding, and compound addition can lead to significant variability in results.[1]
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a homogenous single-cell suspension before seeding to achieve a uniform cell number across all wells.[1]
-
Ensure Homogeneous Compound Distribution: Mix the culture medium thoroughly after adding the this compound stock solution before applying it to the cells.[1]
-
Control for Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the compound concentration. It is advisable to fill the outer wells with sterile PBS or medium without cells and use the inner wells for your experimental samples.[1]
-
Use Calibrated Pipettes: Regularly calibrate your pipettes to ensure accurate liquid handling.[1]
Possible Cause 2: Biological Variability of Primary Cells
Primary cells isolated from different donors can exhibit inherent biological variability, leading to different responses to the same compound.
Troubleshooting Steps:
-
Pool Cells from Multiple Donors (if possible): This can help to average out the donor-to-donor variability.
-
Use a Consistent Source of Primary Cells: Whenever possible, obtain primary cells from the same reliable commercial vendor or use a standardized isolation protocol.
-
Include Reference Controls: Always include a positive control (a known cytotoxic agent) and a negative control (untreated cells) in every experiment to normalize the results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of latanoprost-induced cytotoxicity?
A: Studies on latanoprost, the active form of this compound, indicate that its cytotoxicity is primarily mediated by inducing apoptosis. This involves the activation of caspases (caspase-3, -8, and -9), disruption of the mitochondrial transmembrane potential, downregulation of the anti-apoptotic protein Bcl-2, and upregulation of the pro-apoptotic protein Bax.[1]
Q2: My commercial latanoprost solution is highly cytotoxic. What could be the cause?
A: Many commercially available latanoprost ophthalmic solutions contain the preservative benzalkonium chloride (BAK).[5][6][7][8] BAK is known to be cytotoxic to various ocular cells.[5][6][7][8] If your experiments allow, consider using a BAK-free formulation of latanoprost or synthesizing/obtaining pure this compound to eliminate the confounding effects of this preservative.
Q3: Are there any known strategies to reduce the cytotoxicity of prostaglandin analogs?
A: Yes, several strategies are being explored:
-
BAK-Free Formulations: The development of nanoemulsions and micellar formulations that solubilize latanoprost without the need for BAK has shown significantly reduced cytotoxicity.[5][6][7]
-
Alternative Preservatives: Formulations using "softer" preservatives, such as potassium sorbate, have demonstrated lower cytotoxicity compared to those with BAK.[6][7]
-
Co-treatment with Cytoprotective Agents: While specific agents for this compound are not well-documented, some prostaglandins (B1171923) have been shown to have cytoprotective effects in other contexts.[9] Further research may identify compounds that can mitigate this compound-induced cytotoxicity.
Q4: Which cytotoxicity assays are recommended for studying this compound in primary cells?
A: A multi-assay approach is recommended to get a comprehensive understanding of cytotoxicity. Commonly used assays include:
-
MTT or WST-1 Assays: These colorimetric assays measure metabolic activity, which is an indicator of cell viability.[10][11]
-
LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[3]
-
Annexin V/Propidium Iodide Staining: This flow cytometry-based assay allows for the differentiation between viable, apoptotic, and necrotic cells.[5][6][7]
-
ATP Assay: Measures the level of intracellular ATP, which correlates with cell viability.[12]
Quantitative Data Summary
The following tables summarize quantitative data from studies on latanoprost and its formulations. This data can serve as a reference for designing your own experiments with this compound.
Table 1: Cytotoxicity of Latanoprost Formulations in Human Conjunctival Epithelial Cells
| Formulation | Incubation Time | Cell Viability (% of Control) | Reference |
| Latanoprost with 0.02% BAK | 15 min | ~30% | [5][6][7] |
| Latanoprost with 0.02% BAK | 30 min | ~30% | [5][6][7] |
| Latanoprost with 0.02% BAK | 60 min | ~30% | [5][6][7] |
| Latanoprost Nanoemulsion (BAK-free) | 15 min | 80-90% | [5][6][7] |
| Latanoprost Nanoemulsion (BAK-free) | 30 min | 80-90% | [5][6][7] |
| Latanoprost Nanoemulsion (BAK-free) | 60 min | 80-90% | [5][6][7] |
Table 2: Dose-Dependent Cytotoxicity of Latanoprost in Human Corneal Stromal Cells
| Latanoprost Concentration | Cell Viability (% of Control) | Reference |
| 0.78125 mg/L | Not specified, but less toxic | [2] |
| 3.125 mg/L | Significant decrease | [2] |
| 50 mg/L | Significant decrease | [2] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[10][11]
Materials:
-
Primary cells in culture
-
This compound stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures cytotoxicity by quantifying the amount of LDH released from cells with damaged membranes.[3]
Materials:
-
Primary cells in culture
-
This compound stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Plate and treat cells with this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate for the time specified in the kit instructions, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Visualizations
Caption: A generalized experimental workflow for assessing the cytotoxicity of this compound in primary cell cultures.
Caption: A troubleshooting workflow for addressing high cytotoxicity observed in primary cell cultures treated with this compound.
Caption: A simplified signaling pathway of latanoprost-induced apoptosis in human corneal stromal cells.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxic Effect of Latanoprost on Human Corneal Stromal Cells in vitro and its Possible Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. kosheeka.com [kosheeka.com]
- 5. researchgate.net [researchgate.net]
- 6. A novel ophthalmic latanoprost 0.005% nanoemulsion: a cytotoxicity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Prostaglandin E2 protects cultured cortical neurons against N-methyl-D-aspartate receptor-mediated glutamate cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. ijbs.com [ijbs.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Latanoprost Amide and Bimatoprost in Preclinical Glaucoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: Prostaglandin (B15479496) Analogues in Glaucoma Management
Glaucoma, a leading cause of irreversible blindness, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP). Prostaglandin F2α analogues are a first-line treatment for glaucoma, effectively lowering IOP by increasing the outflow of aqueous humor. Latanoprost (B1674536), an isopropyl ester prodrug, is hydrolyzed in the cornea to its active form, latanoprost acid. Bimatoprost (B1667075), a prostamide, is also a potent ocular hypotensive agent. This guide specifically addresses "Latanoprost amide," referring to Latanoprost N-ethyl amide, an analogue of Latanoprost with a modified C-1 carboxyl group. This modification is anticipated to influence its hydrolysis and pharmacokinetic profile.
Mechanism of Action
Both Latanoprost (acting through its active form, latanoprost acid) and Bimatoprost lower IOP primarily by increasing the uveoscleral outflow of aqueous humor. They also appear to have a secondary effect on the trabecular meshwork outflow pathway.
Latanoprost Acid: As a selective prostanoid FP receptor agonist, latanoprost acid binds to prostaglandin F receptors in the ciliary muscle.[1] This interaction is believed to initiate a signaling cascade that leads to the remodeling of the extracellular matrix in the uveoscleral pathway, reducing hydraulic resistance and increasing aqueous humor outflow.[2]
Bimatoprost: Bimatoprost is a synthetic prostamide analogue, structurally related to prostaglandin F2α.[3] While it can activate the FP receptor, it is thought to also act on a distinct prostamide receptor, suggesting a dual mechanism of action.[4] This dual action may contribute to its significant IOP-lowering effect by increasing both uveoscleral and trabecular outflow.[3]
Latanoprost N-ethyl amide: This amide analogue is designed as a prodrug with potentially slower hydrolysis to the active latanoprost acid compared to the standard isopropyl ester of Latanoprost. This altered pharmacokinetic profile could lead to a more sustained delivery of the active compound, potentially affecting the duration of action and side effect profile.
Signaling Pathway Diagram
Caption: Signaling pathways for Latanoprost and Bimatoprost in lowering intraocular pressure.
Preclinical Efficacy in Glaucoma Models
Direct head-to-head preclinical studies comparing Latanoprost N-ethyl amide and Bimatoprost are lacking. The following tables summarize available preclinical data for the standard Latanoprost and Bimatoprost in common animal models of glaucoma. This information is synthesized from separate studies and should be interpreted with caution due to variations in experimental design.
Table 1: IOP Reduction in Rabbit Models of Ocular Hypertension
| Compound | Model | Dose | Peak IOP Reduction | Duration of Effect | Reference |
| Latanoprost | Hyaluronic Acid-Chitosan Nanoparticle Delivery | 0.005% | 43% (at 6 hours) | > 8 hours | [5] |
| Bimatoprost | Normotensive | 0.03% | 25-32% (at 0.5 hours) | > 24 hours | [6] |
| Bimatoprost | Normotensive | 0.01% vs 0.03% | Not directly measured | Not applicable | [7] |
Note: Data for Latanoprost N-ethyl amide in rabbit models was not found in the searched literature.
Table 2: Effects on Aqueous Humor Dynamics in Monkey Models
| Compound | Model | Dose | Effect on Uveoscleral Outflow | Effect on Trabecular Outflow | Reference |
| Latanoprost | Glaucomatous | 0.005% | Increased | Not specified | [8] |
| Bimatoprost | Normotensive | 0.01% | Increased | No significant effect | [9][10] |
Note: Data for Latanoprost N-ethyl amide in monkey models was not found in the searched literature.
Experimental Protocols
Animal Models of Glaucoma
This model is commonly used in rabbits and monkeys to induce a sustained elevation in IOP.
-
Principle: An argon or diode laser is used to photocoagulate the trabecular meshwork, obstructing aqueous humor outflow and thereby increasing IOP.
-
Procedure (Rabbit Model):
-
Animals are anesthetized.
-
A goniolens is placed on the cornea to visualize the trabecular meshwork.
-
Multiple laser spots are applied to the trabecular meshwork over a significant portion of its circumference.
-
IOP is monitored regularly post-procedure to confirm sustained ocular hypertension.
-
This model, often used in rodents, involves the injection of microbeads into the anterior chamber to physically obstruct aqueous outflow.
-
Principle: Polystyrene or magnetic microbeads are injected into the anterior chamber, where they accumulate in the iridocorneal angle and block the trabecular meshwork.
-
Procedure (Mouse Model):
-
Mice are anesthetized.
-
A small volume of a sterile suspension of microbeads is injected into the anterior chamber using a fine-gauge needle.
-
The animal's head may be positioned to facilitate the settling of beads into the iridocorneal angle.
-
IOP is monitored over time to assess the development and stability of ocular hypertension.
-
Experimental Workflow Diagram
Caption: A generalized experimental workflow for comparing glaucoma medications in animal models.
Measurement of Intraocular Pressure (IOP)
-
Tonometry: IOP is typically measured using a tonometer (e.g., Tono-Pen, pneumatonometer) calibrated for the specific animal model. Measurements are taken at baseline and at various time points after drug administration to determine the magnitude and duration of IOP reduction.
Assessment of Aqueous Humor Dynamics
-
Fluorophotometry: This technique is used to measure the rate of aqueous humor formation. A fluorescent dye is administered, and its clearance from the anterior chamber is monitored over time.
-
Tonography: This method assesses the facility of aqueous humor outflow through the trabecular meshwork. It involves applying a known weight to the cornea and measuring the resulting change in IOP.
-
Uveoscleral Outflow Measurement: This is often calculated indirectly using the Goldmann equation, which relates IOP, aqueous humor formation, episcleral venous pressure, and outflow facility. Direct measurement in animal models can be achieved using perfusion techniques with fluorescent tracers.
Side Effect Profile in Preclinical Models
Commonly observed side effects of prostaglandin analogues in preclinical models include:
-
Conjunctival Hyperemia (Redness): This is a frequent side effect and is often assessed visually and scored on a standardized scale. Studies in rabbits have shown that bimatoprost can induce conjunctival hyperemia.[7]
-
Iris Pigmentation: Changes in iris color have been noted with chronic administration of prostaglandin analogues.
-
Eyelash Growth: Increased length and thickness of eyelashes is a known effect.
Discussion and Future Directions
The available preclinical data suggests that both Latanoprost and Bimatoprost are effective in lowering IOP in various animal models of glaucoma. Bimatoprost, with its dual mechanism of action, may offer a more pronounced IOP-lowering effect in some instances.
The development of Latanoprost N-ethyl amide represents an interesting approach to modify the pharmacokinetic profile of Latanoprost. The slower hydrolysis to the active latanoprost acid could potentially lead to a more sustained IOP reduction and a different side effect profile. However, a significant gap in the literature exists regarding the preclinical evaluation of this specific amide analogue.
Future research should focus on direct, head-to-head comparative studies of Latanoprost N-ethyl amide and Bimatoprost in well-established glaucoma models. Such studies should include comprehensive assessments of:
-
IOP-lowering efficacy and duration of action.
-
Effects on both uveoscleral and trabecular outflow pathways.
-
Pharmacokinetic profiles in ocular tissues.
-
Comparative side effect profiles, particularly conjunctival hyperemia.
Such data will be crucial for determining the potential clinical utility and differentiation of Latanoprost N-ethyl amide in the landscape of glaucoma therapeutics.
Logical Relationship Diagram
Caption: Logical relationship between compound characteristics, preclinical effects, and potential clinical outcomes.
References
- 1. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Latanoprost ophthalmic solution in the treatment of open angle glaucoma or raised intraocular pressure: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Table 2, Key Characteristics of Prostaglandin Analogues - Clinical Review Report: Preservative-free latanoprost 50 μg/mL ophthalmic solution (Monoprost) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Intraocular Pressure Reduction Effect of 0.005% Latanoprost Eye Drops in a Hyaluronic Acid-Chitosan Nanoparticle Drug Delivery System in Albino Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impact of topical bimatoprost 0.01% and bimatoprost 0.03% on conjunctival irritation in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Latanoprost-eluting contact lenses in glaucomatous monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bimatoprost effects on aqueous humor dynamics in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bimatoprost Effects on Aqueous Humor Dynamics in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of Latanoprost Amide In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue, has demonstrated significant neuroprotective properties in various preclinical models of retinal ganglion cell (RGC) degeneration, independent of its well-established intraocular pressure (IOP)-lowering effects. These studies highlight its potential as a therapeutic agent for neurodegenerative diseases of the eye, such as glaucoma. The primary mechanisms of action appear to involve the activation of the anti-aging protein Klotho, suppression of calpain-mediated apoptosis, and modulation of inflammatory pathways.
This guide will delve into the quantitative data from key in vivo studies, detail the experimental protocols used to generate this data, and visualize the proposed signaling pathways and experimental workflows.
Data Presentation: In Vivo Neuroprotective Efficacy of Latanoprost
The following tables summarize the quantitative data from representative in vivo studies investigating the neuroprotective effects of Latanoprost in rodent models of retinal neurodegeneration.
| Table 1: Retinal Ganglion Cell (RGC) Survival in an Optic Nerve Crush Model | ||||
| Treatment | Dosage | Administration Route | Time Point | RGC Survival Rate (%) vs. Vehicle |
| Latanoprost | Topical Instillation | 7 days | Significantly higher (p=0.015 for TUNEL-positive cells)[1] | |
| Latanoprost Acid | 200 pmol/eye | Intravitreal | 7 days | ~54% increase in surviving RGCs/mm² |
| Latanoprost | 0.3 pmol/eye | Intravitreal | 10 days | ~76% increase in surviving RGCs/mm²[2] |
| Brimonidine | Intraperitoneal | 12 weeks | ~31% increase in RGC survival[3] | |
| Latanoprost | Topical | 12 weeks | ~20% increase in RGC survival[3] |
| Table 2: Neuroprotection in an NMDA-Induced Excitotoxicity Model | ||||
| Treatment | Dosage | Administration Route | Time Point | RGC Survival Rate (%) vs. Vehicle |
| Latanoprost | 30 pmol/eye | Intravitreal | 7 days | ~52% increase in surviving RGCs/mm²[2] |
| Latanoprost | 300 nmol/eye | Intravitreal | 7 days | ~49% increase in surviving RGCs/mm²[4] |
| Table 3: Neuroprotection in a Retinal Ischemia Model | |||
| Treatment | Dosage | Administration Route | Outcome |
| Latanoprost | 0.01 mg/kg/day | Intraperitoneal | Prevented lactate (B86563) accumulation, similar to MK-801[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and critical evaluation.
Optic Nerve Crush (ONC) Model in Rats
This model is widely used to induce traumatic optic neuropathy and subsequent RGC death, mimicking aspects of glaucomatous neurodegeneration.
-
Animal Model: Adult male Sprague-Dawley rats.
-
Anesthesia: Intraperitoneal injection of a ketamine/xylazine cocktail.
-
Surgical Procedure:
-
A lateral canthotomy is performed to increase exposure to the retrobulbar space.
-
The conjunctiva is incised, and the extraocular muscles are carefully retracted to expose the optic nerve.
-
The optic nerve sheath is incised, and the nerve is crushed for a standardized duration (e.g., 10 seconds) at a fixed distance (e.g., 2 mm) from the globe using fine self-closing forceps.
-
Care is taken to avoid damage to the ophthalmic artery.
-
-
Drug Administration: Latanoprost or vehicle is administered via the desired route (e.g., topical instillation, intravitreal injection) at specified concentrations and time points relative to the crush injury.
-
Outcome Assessment:
-
Retrograde Labeling of RGCs: Seven days post-crush, Fluoro-Gold is injected into the superior colliculi to retrogradely label surviving RGCs.[6]
-
RGC Quantification: After a further 7 days, the animals are euthanized, and the retinas are dissected, flat-mounted, and examined under a fluorescence microscope to count the number of labeled RGCs.
-
TUNEL Staining: Retinal sections are stained using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to identify apoptotic cells.[1]
-
N-Methyl-D-Aspartate (NMDA)-Induced Excitotoxicity Model in Rats
This model simulates the excitotoxic component of neuronal damage present in various neurodegenerative conditions.
-
Animal Model: Adult male Sprague-Dawley rats.
-
Procedure:
-
Animals are anesthetized as described above.
-
A single intravitreal injection of NMDA (e.g., 20 nmol in a 2 µL volume) is performed using a fine-gauge needle.
-
-
Drug Administration: Latanoprost or vehicle is administered intravitreally prior to or concurrently with the NMDA injection.
-
Outcome Assessment:
Retinal Ischemia-Reperfusion Injury Model in Rats
This model mimics the damage caused by a temporary interruption of blood flow to the retina, relevant to conditions like retinal artery occlusion and ischemic optic neuropathy.
-
Animal Model: Adult male Sprague-Dawley rats.
-
Procedure:
-
The anterior chamber of the eye is cannulated with a 30-gauge needle connected to a saline reservoir.
-
The intraocular pressure is raised to a high level (e.g., 120 mmHg) for a defined period (e.g., 60 minutes) to induce ischemia.
-
The needle is then withdrawn to allow for reperfusion.
-
-
Drug Administration: Latanoprost or a comparator agent is administered systemically (e.g., intraperitoneally) before or after the ischemic insult.[5]
-
Outcome Assessment:
-
Biochemical Analysis: Retinal tissue is collected to measure levels of markers of ischemic damage, such as lactate.[5]
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways involved in the neuroprotective effects of Latanoprost acid.
Caption: Proposed signaling pathway for Latanoprost acid-mediated neuroprotection.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for validating the neuroprotective effects of a compound in vivo.
Caption: General experimental workflow for in vivo neuroprotection studies.
Conclusion
The available in vivo data strongly supports the neuroprotective effects of Latanoprost in models of retinal ganglion cell death. Its multifaceted mechanism of action, which extends beyond IOP reduction, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases. While direct evidence for the neuroprotective efficacy of this compound is currently lacking, the extensive research on its parent compound provides a solid foundation and a clear experimental framework for its future evaluation. Researchers and drug development professionals are encouraged to utilize the presented data and protocols to design and execute studies that will elucidate the specific neuroprotective profile of this compound and its potential as a novel therapeutic agent.
References
- 1. Latanoprost protects rat retinal ganglion cells from apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of latanoprost on rat retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retinal ganglion cell neuroprotection in a rat model of glaucoma following brimonidine, latanoprost or combined treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Latanoprost exerts neuroprotective activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retrograde Labeling of Retinal Ganglion Cells by Application of Fluoro-Gold on the Surface of Superior Colliculus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Receptor Binding Profiles of Latanoprost Amide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding profiles of Latanoprost (B1674536) and its amide analogs, critical molecules in the management of glaucoma and ocular hypertension. Understanding the interaction of these compounds with various prostanoid receptors is paramount for designing next-generation therapeutics with enhanced efficacy and improved side-effect profiles. This document summarizes key quantitative binding data, details the experimental methodologies used for their determination, and visualizes the underlying signaling pathways and experimental workflows.
Receptor Binding Affinity of Latanoprost and its Analogs
Latanoprost, a prostaglandin (B15479496) F2α analog, exerts its primary therapeutic effect by acting as a selective agonist at the prostaglandin F receptor (FP receptor). Upon topical administration to the eye, the isopropyl ester prodrug, latanoprost, is hydrolyzed to its biologically active form, latanoprost acid. The binding affinity and selectivity of latanoprost acid and its amide analogs to the FP receptor, as well as their cross-reactivity with other prostanoid receptors (such as EP1 and EP3), are crucial determinants of their intraocular pressure (IOP)-lowering efficacy and potential side effects.
The following table summarizes the receptor binding affinities (Ki, in nM) of latanoprost acid and other notable prostaglandin analogs, including the amide-containing compound, bimatoprost (B1667075). A lower Ki value indicates a higher binding affinity.
| Compound | FP Receptor (Ki, nM) | EP1 Receptor (Ki, nM) | EP3 Receptor (Ki, nM) |
| Latanoprost Acid | 98 | >10,000 | >10,000 |
| Travoprost Acid | 3.6 | 1,900 | 6,700 |
| Bimatoprost Acid | 13 | 1,600 | 2,700 |
Data compiled from Sharif et al., 2003.[1]
Travoprost acid demonstrates the highest affinity for the FP receptor among the compounds listed.[1] While latanoprost acid is highly selective for the FP receptor, bimatoprost acid, the hydrolysis product of the prostamide bimatoprost, exhibits a more varied binding profile with notable affinity for both EP1 and EP3 receptors.[1] Another important amide analog is latanoprost ethyl amide, which is designed as an alternative prodrug.[2][3] It is converted in corneal tissue to the active latanoprost free acid, albeit with different hydrolysis kinetics compared to the ester prodrug.[2][3]
Experimental Protocols
The determination of receptor binding affinities is a critical step in drug discovery. The data presented in this guide were primarily obtained through radioligand binding assays and functional assays such as phosphoinositide turnover analysis.
Radioligand Binding Assay
This technique is a gold standard for quantifying the interaction between a ligand and its receptor.
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Materials:
-
Cell membranes expressing the target prostaglandin receptor (e.g., FP, EP1, EP3).
-
Radioligand (e.g., [³H]-PGF2α).
-
Test compounds (Latanoprost amide analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cells overexpressing the receptor of interest are harvested and homogenized. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in the assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, the radioligand at a fixed concentration (usually at or below its Kd value), and varying concentrations of the unlabeled test compound.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Phosphoinositide (PI) Turnover Assay
This functional assay measures the downstream signaling events following receptor activation, providing insights into the agonist or antagonist properties of a compound. Activation of the FP receptor, a Gq-coupled receptor, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[4][5][6][7]
Objective: To quantify the agonist-induced production of inositol phosphates as a measure of receptor activation.
Materials:
-
Intact cells expressing the target prostaglandin receptor.
-
[³H]-myo-inositol.
-
Agonist (this compound analogs).
-
Lithium chloride (LiCl) solution.
-
Dowex anion-exchange resin.
-
Scintillation cocktail.
Procedure:
-
Cell Labeling: Cells are incubated with [³H]-myo-inositol for 24-48 hours to allow for its incorporation into the cellular phosphoinositide pool.
-
Agonist Stimulation: The labeled cells are pre-incubated with LiCl, which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates. The cells are then stimulated with various concentrations of the test agonist for a defined period.
-
Extraction of Inositol Phosphates: The reaction is terminated by the addition of an acid (e.g., trichloroacetic acid). The aqueous-soluble inositol phosphates are then separated from the lipids.
-
Chromatographic Separation: The different inositol phosphate (B84403) species (IP₁, IP₂, IP₃) are separated using anion-exchange chromatography.
-
Quantification: The radioactivity of each fraction is measured by scintillation counting.
-
Data Analysis: The results are typically expressed as the amount of radioactivity in the inositol phosphate fractions relative to the total radioactivity in the lipid fraction. Dose-response curves are generated to determine the EC50 value of the agonist.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound analogs via the FP receptor.
Caption: Workflow for a typical radioligand binding assay.
References
- 1. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. Role of phosphoinositide turnover and cyclic AMP accumulation in prostaglandin-stimulated noradrenaline release from cultured adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic analysis of receptor-activated phosphoinositide turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin F2 alpha stimulates phosphatidylinositol 4,5-bisphosphate hydrolysis and mobilizes intracellular Ca2+ in bovine luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphoinositide turnover in Toll-like receptor signaling and trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Potential of a Novel Latanoprost Derivative for Glaucoma Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel latanoprost (B1674536) derivative, latanoprostene bunod, with the conventional latanoprost and other prostaglandin (B15479496) analogs for the treatment of open-angle glaucoma and ocular hypertension. The focus is on presenting objective performance data from clinical trials and detailing the experimental protocols that underpin these findings.
Latanoprostene bunod is a nitric oxide (NO)-donating prostaglandin F2α analog.[1] It represents a significant advancement in glaucoma therapy by offering a dual mechanism of action to lower intraocular pressure (IOP). Upon administration, it is metabolized into latanoprost acid and butanediol (B1596017) mononitrate. The latter is a nitric oxide-donating moiety.[2][3] This dual action targets both the uveoscleral and trabecular meshwork outflow pathways, leading to a more pronounced reduction in IOP compared to latanoprost alone.[1][4]
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the quantitative data from key clinical trials, offering a clear comparison of latanoprostene bunod's performance against latanoprost and other glaucoma medications.
Table 1: Comparison of IOP-Lowering Efficacy of Latanoprostene Bunod vs. Latanoprost (VOYAGER Study) [5][6][7]
| Treatment Group | Mean Baseline Diurnal IOP (mmHg) | Mean Diurnal IOP Reduction from Baseline at Day 28 (mmHg) | Percentage of Patients Achieving Diurnal IOP ≤18 mmHg at Day 28 |
| Latanoprostene Bunod 0.024% | 26.5 | 8.0 | 67.5% |
| Latanoprost 0.005% | 26.6 | 6.8 | 47.6% |
| p-value | NS | 0.005 | <0.05 |
NS = Not Significant
Table 2: Comparison of IOP-Lowering Efficacy of Latanoprostene Bunod vs. Timolol (Pooled APOLLO and LUNAR Studies) [8][9][10]
| Treatment Group | Mean Baseline Diurnal IOP (mmHg) | Mean Diurnal IOP Reduction from Baseline at 3 Months (mmHg) | Percentage of Patients with IOP Reduction ≥25% at 3 Months |
| Latanoprostene Bunod 0.024% (once daily) | 26.7 | 7.5 - 9.1 | 67.7% |
| Timolol 0.5% (twice daily) | 26.7 | 6.4 - 7.8 | 48.5% |
| p-value | NS | <0.001 | <0.001 |
NS = Not Significant
Table 3: Ocular Adverse Events in the Study Eye (Pooled APOLLO and LUNAR Studies) [8]
| Adverse Event | Latanoprostene Bunod 0.024% (n=549) | Timolol 0.5% (n=282) |
| Conjunctival Hyperemia | 5.9% | 1.1% |
| Eye Irritation | 4.6% | 1.4% |
| Eye Pain | 3.5% | 1.1% |
| Instillation Site Pain | 2.4% | 1.8% |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of latanoprostene bunod and other prostaglandin analogs are provided below.
1. In Vivo Model for IOP Reduction Assessment in Rabbits
-
Animal Model: New Zealand White rabbits are commonly used for preclinical glaucoma studies.[11][12][13]
-
Induction of Ocular Hypertension (OHT): OHT can be induced by various methods, including the injection of α-chymotrypsin into the posterior chamber to disrupt the trabecular meshwork.[13]
-
IOP Measurement: IOP is measured using a calibrated tonometer, such as a rebound tonometer (TonoVet), at baseline and at specified time points after drug administration.[14]
-
Drug Administration: A single drop of the test compound (e.g., latanoprostene bunod 0.024%) or control (e.g., latanoprost 0.005% or vehicle) is administered topically to one eye of the rabbit, with the contralateral eye serving as a control.[15]
-
Data Analysis: The mean change in IOP from baseline is calculated for each treatment group and compared statistically.
2. Human Trabecular Meshwork (HTM) Cell Culture
-
Cell Isolation: Primary HTM cells are isolated from human donor corneoscleral rims. The trabecular meshwork tissue is dissected, minced, and digested with collagenase.[16][17][18][19]
-
Cell Culture: The isolated cells are cultured in a specialized Trabecular Meshwork Cell Medium (TMCM) supplemented with fetal bovine serum and growth factors. Cells are maintained in a humidified incubator at 37°C and 5% CO2.[16]
-
Characterization: Cultured cells are characterized by their morphology and the expression of specific markers, such as myocilin, in response to dexamethasone (B1670325) treatment.[17]
3. Cyclic Guanosine Monophosphate (cGMP) ELISA Assay
-
Principle: This competitive enzyme-linked immunosorbent assay (ELISA) quantifies cGMP levels in cell lysates. cGMP in the sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled cGMP for binding to a limited number of anti-cGMP antibody sites.
-
Procedure:
-
HTM cells are treated with the test compounds (e.g., latanoprostene bunod, latanoprost).
-
Cells are lysed, and the lysates are collected.
-
Samples and standards are added to a microplate pre-coated with an anti-cGMP antibody.
-
HRP-conjugated cGMP is added, and the plate is incubated.
-
After washing, a substrate solution is added, and the color development is measured spectrophotometrically at 450 nm. The intensity of the color is inversely proportional to the cGMP concentration in the sample.[2]
-
4. Actin Cytoskeleton Staining in HTM Cells
-
Purpose: To visualize changes in the actin cytoskeleton, such as the formation of stress fibers, which are indicative of cell contractility.
-
Procedure:
-
HTM cells are cultured on glass coverslips and treated with the test compounds.
-
Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.[20][21][22][23]
-
The actin filaments are stained with a fluorescently labeled phalloidin (B8060827) conjugate (e.g., Alexa Fluor 488 phalloidin).
-
The cell nuclei are counterstained with DAPI.
-
The coverslips are mounted, and the cells are visualized using a fluorescence microscope.
-
Mandatory Visualizations
Diagram 1: Signaling Pathway of Latanoprostene Bunod
Caption: Dual mechanism of action of Latanoprostene Bunod.
Diagram 2: Experimental Workflow for In Vivo IOP Study
Caption: Workflow for assessing IOP-lowering efficacy in a rabbit model.
Diagram 3: Logical Relationship of Cellular Assays
Caption: Interrelation of in vitro assays for mechanistic studies.
References
- 1. Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Latanoprostene Bunod? [synapse.patsnap.com]
- 3. Latanoprostene bunod ophthalmic solution 0.024% for IOP lowering in glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A randomised, controlled comparison of latanoprostene bunod and latanoprost 0.005% in the treatment of ocular hypertension and open angle glaucoma: the VOYAGER study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bjo.bmj.com [bjo.bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Latanoprostene Bunod 0.024% in Subjects With Open-angle Glaucoma or Ocular Hypertension: Pooled Phase 3 Study Findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Adopting oculopressure tonometry as a transient in vivo rabbit glaucoma model | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. [Comparison of two experimental models of glaucoma in rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validation of rebound tonometry for intraocular pressure measurement in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tvst.arvojournals.org [tvst.arvojournals.org]
- 16. Establishment of human trabecular meshwork cell cultures using nontransplantable corneoscleral rims - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Generating cell-derived matrices from human trabecular meshwork cell cultures for mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Consensus recommendations for trabecular meshwork cell isolation, characterization and culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Consensus recommendations for trabecular meshwork cell isolation, characterization and culture - PMC [pmc.ncbi.nlm.nih.gov]
- 20. home.sandiego.edu [home.sandiego.edu]
- 21. Actin Staining Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to Latanoprost Amide (Latanoprostene Bunod) and Other Prostaglandin Analogs for Intraocular Pressure Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective cross-study comparison of Latanoprostene bunod, a novel nitric oxide-donating prostaglandin (B15479496) F2α analog, with other widely used prostaglandin analogs (Latanoprost, Travoprost (B1681362), and Bimatoprost) for the treatment of elevated intraocular pressure (IOP) in glaucoma and ocular hypertension. The information is supported by experimental data from publicly available clinical trials and scientific literature.
Mechanism of Action: A Dual Approach to IOP Reduction
Prostaglandin analogs are a first-line treatment for glaucoma, primarily acting on the uveoscleral outflow pathway to increase the drainage of aqueous humor from the eye.[1] Latanoprost (B1674536), travoprost, and bimatoprost (B1667075) are all analogs of prostaglandin F2α that function as selective agonists for the prostaglandin F (FP) receptor.[1] Activation of the FP receptor in the ciliary muscle leads to the remodeling of the extracellular matrix, which is thought to reduce hydraulic resistance and enhance aqueous humor outflow.[1]
Latanoprostene bunod distinguishes itself through a dual mechanism of action.[2][3] Upon administration, it is metabolized into two active moieties: latanoprost acid and butanediol (B1596017) mononitrate, which subsequently releases nitric oxide (NO).[2][3] Latanoprost acid acts on the uveoscleral pathway via the FP receptor, similar to other prostaglandin analogs.[2] The nitric oxide component, however, enhances the conventional (trabecular) outflow pathway by activating the soluble guanylate cyclase-cyclic guanosine (B1672433) monophosphate (sGC-cGMP) signaling pathway, leading to the relaxation of the trabecular meshwork and Schlemm's canal cells.[1][2] This dual action targets both major aqueous humor outflow pathways, potentially leading to greater IOP reduction.
Comparative Efficacy in Lowering Intraocular Pressure
Clinical studies have demonstrated the IOP-lowering efficacy of Latanoprostene bunod and other prostaglandin analogs. While direct head-to-head trials comparing Latanoprostene bunod with all other major prostaglandin analogs are limited, a network meta-analysis and several direct comparative studies provide valuable insights.
Table 1: Comparison of Mean IOP Reduction from Baseline in Clinical Trials
| Drug | Comparator | Mean IOP Reduction from Baseline | Study Duration | Key Findings |
| Latanoprostene bunod 0.024% | Latanoprost 0.005% | 1.23 mmHg greater reduction than latanoprost[4] | 28 Days | Latanoprostene bunod demonstrated a statistically significant greater reduction in diurnal IOP.[4] |
| Latanoprostene bunod 0.024% | Timolol (B1209231) 0.5% | -1.42 mmHg greater reduction than timolol[5] | 3 Months | Latanoprostene bunod was significantly more effective in lowering IOP.[5] |
| Bimatoprost 0.03% | Latanoprost 0.005% | 1.5 - 2.2 mmHg greater reduction than latanoprost at various time points[6] | 6 Months | Bimatoprost was more effective than latanoprost in lowering IOP.[6] |
| Bimatoprost 0.03% | Latanoprost 0.005% | Mean reduction of 3.4 mmHg (19.9%) vs 2.3 mmHg (14.6%) for latanoprost[7] | 3 Months | Bimatoprost was more effective than latanoprost in patients with normal-tension glaucoma.[7] |
| Bimatoprost 0.03% | Latanoprost 0.005% & Travoprost 0.004% | 35.9% reduction vs 29.9% (Latanoprost) and 30.8% (Travoprost)[8] | 12 Weeks | Bimatoprost showed a significantly greater mean IOP reduction.[8] |
| Travoprost 0.004% | Latanoprost 0.005% | Equal or superior to latanoprost[9] | 12 Months | Travoprost was particularly more effective in Black patients.[9] |
| Latanoprost 0.005%, Bimatoprost 0.03%, Travoprost 0.004% | Each other | Comparable IOP reduction[2] | 12 Weeks | All three were comparable in their ability to reduce IOP.[2] |
A network meta-analysis of 106 randomized controlled trials provided an indirect comparison of Latanoprostene bunod with other prostaglandin analogs.[5][10] The results indicated that Latanoprostene bunod 0.024% numerically outperformed latanoprost and travoprost and had a similar efficacy to bimatoprost 0.01% in reducing IOP at 3 months.[5][10] According to the Surface Under the Cumulative Ranking Curve (SUCRA) analysis, Latanoprostene bunod was ranked second in efficacy, after bimatoprost 0.03%.[10]
Adverse Effects and Tolerability
The side effect profiles of prostaglandin analogs are generally similar, with ocular hyperemia (eye redness) being the most common.[2][11] Other reported side effects include eyelash growth, iris hyperpigmentation, and ocular irritation.[11][12]
Table 2: Common Ocular Adverse Events
| Adverse Event | Latanoprostene bunod 0.024% | Latanoprost 0.005% | Bimatoprost 0.03% | Travoprost 0.004% |
| Conjunctival Hyperemia | Similar to latanoprost[4] | Lower incidence than bimatoprost and travoprost[12][13] | Higher incidence than latanoprost[6][13] | Higher incidence than latanoprost[13] |
| Eyelash Growth | Not extensively reported in comparative trials | Less frequent than bimatoprost[6] | More common than latanoprost[6] | Reported side effect[11] |
| Iris Hyperpigmentation | Potential side effect | Known side effect | Known side effect | Known side effect |
| Ocular Irritation/Pain | Reported in clinical trials | Reported in clinical trials | Reported in clinical trials | Reported in clinical trials |
In a head-to-head comparison, latanoprost demonstrated greater ocular tolerability with fewer reports of hyperemia compared to bimatoprost.[2] A meta-analysis also found that the frequency of conjunctival hyperemia was significantly higher with bimatoprost (40%) and travoprost (39%) compared to latanoprost (28%).[13]
Experimental Protocols
FP Receptor Competitive Binding Assay
This protocol outlines a method to determine the binding affinity of prostaglandin analogs to the FP receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human FP receptor
-
Radiolabeled prostaglandin F2α (e.g., [³H]-PGF2α)
-
Unlabeled prostaglandin analogs (Latanoprost acid, Travoprost acid, Bimatoprost acid)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
96-well filter plates
-
Vacuum manifold
-
Scintillation counter
Procedure:
-
Prepare Reagents: Dilute the cell membranes, radiolabeled PGF2α, and unlabeled competitor prostaglandin analogs to the desired concentrations in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
A fixed concentration of radiolabeled PGF2α (typically at or below its Kd value).
-
Increasing concentrations of the unlabeled competitor (e.g., Latanoprost acid, Travoprost acid, or Bimatoprost acid). For total binding wells, add assay buffer instead of a competitor. For non-specific binding wells, add a high concentration of unlabeled PGF2α.
-
FP receptor-expressing cell membranes to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through the glass fiber filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: After drying the filters, add a scintillation cocktail to each well. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Matrix Metalloproteinase (MMP) Activity Assay (Gelatin Zymography)
This protocol describes a method to assess the activity of MMP-2, an enzyme involved in the remodeling of the extracellular matrix in the ciliary muscle, in response to treatment with prostaglandin analogs.
Materials:
-
Human ciliary muscle cells
-
Prostaglandin analogs (Latanoprost acid, Travoprost acid, Bimatoprost acid)
-
Serum-free cell culture medium
-
SDS-PAGE gels co-polymerized with gelatin (e.g., 1 mg/mL)
-
Sample buffer (non-reducing)
-
Electrophoresis running buffer
-
Renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Developing buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid in water)
Procedure:
-
Cell Culture and Treatment: Culture human ciliary muscle cells to near confluence. Replace the growth medium with serum-free medium and treat the cells with different concentrations of the prostaglandin analogs for a specified period (e.g., 24-48 hours).
-
Sample Collection: Collect the conditioned medium from the cell cultures. Centrifuge to remove any cell debris.
-
Protein Concentration Determination: Determine the total protein concentration in each conditioned medium sample using a standard protein assay (e.g., BCA assay).
-
Electrophoresis: Mix equal amounts of protein from each sample with non-reducing sample buffer. Load the samples onto the gelatin-containing SDS-PAGE gel. Run the electrophoresis at a constant voltage at 4°C.
-
Renaturation: After electrophoresis, wash the gel in renaturing buffer with gentle agitation for about 30-60 minutes to remove SDS and allow the enzymes to renature.
-
Enzyme Incubation: Incubate the gel in the developing buffer at 37°C for 16-24 hours. During this time, the MMPs will digest the gelatin in the gel.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 30-60 minutes. Then, destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs.
-
Analysis: The molecular weights of the active MMPs can be estimated by comparing their migration to that of molecular weight standards. The intensity of the clear bands can be quantified using densitometry to provide a semi-quantitative measure of MMP activity.
Signaling Pathways and Experimental Workflows
Prostaglandin Analog Signaling Pathway in the Ciliary Muscle
The following diagram illustrates the signaling cascade initiated by prostaglandin F2α analogs upon binding to the FP receptor in ciliary muscle cells, leading to increased uveoscleral outflow.
Caption: Prostaglandin analog signaling pathway in ciliary muscle cells.
Latanoprostene Bunod Dual Mechanism of Action
This diagram illustrates the two distinct signaling pathways activated by Latanoprostene bunod to increase both uveoscleral and trabecular outflow of aqueous humor.
Caption: Dual signaling pathways of Latanoprostene bunod.
Experimental Workflow for Comparative Efficacy Study
The following diagram outlines a typical workflow for a clinical trial comparing the IOP-lowering effects of different prostaglandin analogs.
Caption: Workflow for a comparative clinical trial of prostaglandin analogs.
References
- 1. Analysis of the Responsiveness of Latanoprost, Travoprost, Bimatoprost, and Tafluprost in the Treatment of OAG/OHT Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of latanoprost, bimatoprost, and travoprost in patients with elevated intraocular pressure: a 12-week, randomized, masked-evaluator multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ophed.net [ophed.net]
- 4. bjo.bmj.com [bjo.bmj.com]
- 5. Short-term efficacy of latanoprostene bunod for the treatment of open-angle glaucoma and ocular hypertension: a systematic literature review and a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A six-month randomized clinical trial comparing the intraocular pressure-lowering efficacy of bimatoprost and latanoprost in patients with ocular hypertension or glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A 3-month clinical trial comparing the IOP-lowering efficacy of bimatoprost and latanoprost in patients with normal-tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparing the Efficacy of Latanoprost (0.005%), Bimatoprost (0.03%), Travoprost (0.004%), and Timolol (0.5%) in the Treatment of Primary Open Angle Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Travoprost compared with latanoprost and timolol in patients with open-angle glaucoma or ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Short-term efficacy of latanoprostene bunod for the treatment of open-angle glaucoma and ocular hypertension: a systematic literature review and a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bimatoprost and travoprost: a review of recent studies of two new glaucoma drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Latanoprost PF vs. Bimatoprost PF: Which Treats the Ocular Surface Better? [mdpi.com]
- 13. researchgate.net [researchgate.net]
Assessing the Long-Term Safety Profile of Prostaglandin Analogs in Animal Models: A Comparative Guide
A comprehensive review of the preclinical long-term safety data for Latanoprost (B1674536) and its key alternatives, Bimatoprost (B1667075) and Travoprost, in various animal models. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
The long-term safety of ophthalmic drugs is a critical consideration in the development of therapies for chronic conditions such as glaucoma. Prostaglandin (B15479496) F2α analogs are a first-line treatment for lowering intraocular pressure (IOP), and their long-term safety profiles have been extensively studied in animal models. This guide provides a comparative analysis of the long-term safety data for three prominent prostaglandin analogs: Latanoprost, Bimatoprost, and Travoprost.
Initial searches for the long-term safety profile of "Latanoprost amide" did not yield sufficient publicly available data. "Latanoprost ethyl amide" is described as an analog of Latanoprost, but comprehensive preclinical safety data is not readily accessible.[1][2][3] Therefore, this guide will focus on the well-established parent compound, Latanoprost, and its widely used comparators, Bimatoprost and Travoprost, for which a substantial body of evidence from long-term animal studies exists.
Comparative Safety Data
The following tables summarize the key findings from long-term safety studies of Latanoprost, Bimatoprost, and Travoprost in various animal models.
Table 1: Ocular Findings in Long-Term Animal Studies
| Finding | Latanoprost | Bimatoprost | Travoprost | Animal Model(s) | Study Duration | Citation(s) |
| Conjunctival Hyperemia | Mild to moderate, transient | Mild to moderate, more common than Latanoprost | Mild to moderate | Rabbits, Dogs, Monkeys | Up to 180 days | [4][5][6][7][8][9] |
| Miosis | Expected pharmacological effect | Severe miosis reported | Marked miotic effect | Dogs, Cats | Up to 180 days | [4][6][7][10] |
| Scleral Congestion | Mild to moderate | Not specifically reported | Not specifically reported | Dogs | 30 days | [4][6] |
| Lacrimation & Redness | Mild, at high doses | Not specifically reported | Not specifically reported | Rabbits | Up to 180 days | [4][6] |
| Corneal Effects | No increased risk of corneal toxicity | Favorable safety and tolerability profile | Well tolerated | Rabbits, Post-marketing surveillance | Up to 5 years | [11][12][13][14] |
| Histopathological Changes | No significant increase in subepithelial collagen | Not specifically reported | Well tolerated in implants | Rabbits, Minipigs | Up to 18 months | [8][13][15] |
Table 2: Systemic Findings in Long-Term Animal Studies
| Finding | Latanoprost | Bimatoprost | Travoprost | Animal Model(s) | Study Duration | Citation(s) |
| Systemic Adverse Events | No adverse systemic findings observed in ocular studies | Favorable safety and tolerability profile | Well tolerated | Rabbits, Dogs | Up to 180 days | [1][4][6][16] |
| Carcinogenicity | Not carcinogenic in mice or rats | Not carcinogenic in mice or rats | Not specifically reported in provided abstracts | Mice, Rats | 20-24 months | [4][6] |
| Fertility | No effect on male or female fertility | Did not impair fertility in rats | Not specifically reported in provided abstracts | Rats | N/A | [4][6] |
| Developmental Toxicity | No adverse maternal, fetal or neonatal effects at clinically relevant exposures | No adverse effects observed in rat offspring at clinically relevant exposures | Not specifically reported in provided abstracts | Rats | N/A |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of safety data. Below are representative experimental protocols for long-term ocular toxicity studies based on the available information.
Long-Term Ocular Toxicity Study in Rabbits
-
Animal Model: Dutch Belted rabbits.[3]
-
Groups:
-
Vehicle control (placebo)
-
Low-dose test article
-
Mid-dose test article
-
High-dose test article
-
-
Dosing Regimen: Once daily (QD) or twice daily (BID) topical ocular administration to one or both eyes.[5]
-
Study Duration: 28 days to 180 days, with a recovery period.[3][4][6]
-
Endpoints:
-
Ocular Examinations: Slit lamp biomicroscopy, indirect ophthalmoscopy, intraocular pressure measurements.
-
Clinical Observations: Daily checks for signs of toxicity, including changes in appearance, behavior, and body weight.
-
Histopathology: Microscopic examination of the eye and adnexa (conjunctiva, cornea, iris, ciliary body, lens, retina, optic nerve) at terminal sacrifice.[8][15]
-
Systemic Exposure: Toxicokinetic analysis of plasma samples to determine drug concentrations.[3]
-
Carcinogenicity Study in Rodents
-
Animal Model: Mice and Rats.[4]
-
Groups:
-
Vehicle control
-
Low-dose test article
-
Mid-dose test article
-
High-dose test article
-
-
Dosing Regimen: Oral gavage daily.[4]
-
Study Duration: Up to 24 months for rats and 20 months for mice.[4]
-
Endpoints:
-
Clinical Observations: Regular monitoring for palpable masses and other signs of neoplasia.
-
Gross Pathology: Complete necropsy at the end of the study.
-
Histopathology: Microscopic examination of all tissues from all animals to identify neoplastic and non-neoplastic lesions.[4]
-
Visualizations
Signaling Pathway
Prostaglandin F2α analogs, including Latanoprost, Bimatoprost, and Travoprost, primarily act by binding to the prostaglandin F receptor (FP receptor), a G-protein coupled receptor. This interaction initiates a signaling cascade that leads to increased uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.
References
- 1. chemwhat.com [chemwhat.com]
- 2. amsbio.com [amsbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Xalatan (Latanoprost Ophthalmic): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Three-month comparison of bimatoprost and latanoprost in patients with glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Prostaglandin-F-2α--diethyl-amide, 10MG | Labscoop [labscoop.com]
- 11. ophthalmologytimes.com [ophthalmologytimes.com]
- 12. Latanoprost : an update of its use in glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. caymanchem.com [caymanchem.com]
- 15. abmole.com [abmole.com]
- 16. journals.ut.ac.ir [journals.ut.ac.ir]
A Comparative Guide to Validating an HPLC-MS Method for Latanoprost Amide in Accordance with ICH Guidelines
For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure data integrity and regulatory compliance. This guide provides a comprehensive comparison and detailed protocols for the validation of a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of Latanoprost amide, adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines.
While specific validated HPLC-MS methods for this compound are not extensively published, this guide will present a robust, proposed HPLC-MS method based on established methodologies for similar prostaglandin (B15479496) analogues. For comparative purposes, we will contrast this with a typical HPLC-UV method used for Latanoprost, highlighting the superior sensitivity and specificity of mass spectrometric detection.
Comparison of Analytical Methods: HPLC-MS vs. HPLC-UV
The choice of analytical technique is paramount in method development. Below is a comparison of a proposed HPLC-MS method and a conventional HPLC-UV method for the analysis of Latanoprost and its derivatives.
| Parameter | Proposed HPLC-MS/MS Method | Typical HPLC-UV Method |
| Principle | Separation by liquid chromatography followed by detection based on the mass-to-charge ratio of the analyte and its fragments. | Separation by liquid chromatography followed by detection based on the absorption of UV light by the analyte. |
| Specificity | Very high; capable of distinguishing between structurally similar compounds and resolving co-eluting peaks based on mass. | Moderate; susceptible to interference from compounds with similar UV absorption spectra that may co-elute. |
| Sensitivity | High; typically in the picogram (pg) to nanogram (ng) per milliliter range. | Lower; generally in the nanogram (ng) to microgram (µg) per milliliter range. |
| Linearity | Wide dynamic range, often spanning several orders of magnitude. | More limited linear range compared to MS detection. |
| Robustness | Can be sensitive to matrix effects, requiring careful sample preparation and potential use of internal standards. | Generally less susceptible to matrix effects than MS, but can be affected by changes in mobile phase composition. |
| Instrumentation | Requires a more complex and expensive HPLC system coupled to a mass spectrometer. | Utilizes a standard HPLC system with a UV detector, which is more common and less expensive. |
Experimental Protocols
Below are the detailed methodologies for the proposed HPLC-MS method for this compound and a reference HPLC-UV method for Latanoprost.
Proposed HPLC-MS/MS Method for this compound
This proposed method is adapted from established procedures for prostaglandin analogues.
1. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).
-
-
Gradient Program:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-7 min: Hold at 95% B
-
7.1-10 min: Re-equilibrate at 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
2. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): [M+H]⁺ for this compound.
-
Product Ions (m/z): At least two characteristic fragment ions for quantification and confirmation.
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
3. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) and dilute to prepare calibration standards and quality control (QC) samples.
-
Matrix Samples (e.g., in biological fluid): A protein precipitation or liquid-liquid extraction would be employed, followed by evaporation and reconstitution in the initial mobile phase. An internal standard (e.g., a deuterated analogue) should be used.
Reference HPLC-UV Method for Latanoprost
This is a typical method for the quantification of Latanoprost in pharmaceutical formulations.
1. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
2. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of Latanoprost in the mobile phase and dilute to create calibration standards.
-
Sample from Formulation: Dilute the formulation with the mobile phase to fall within the calibration range.
Validation of the Proposed HPLC-MS Method for this compound according to ICH Q2(R2)
The validation of the analytical method is crucial to demonstrate its suitability for the intended purpose. The following table summarizes the validation parameters, their acceptance criteria, and typical experimental approaches as per ICH Q2(R2) guidelines.
| Validation Parameter | Acceptance Criteria | Experimental Approach |
| Specificity/Selectivity | No significant interference at the retention time of the analyte and internal standard. | Analyze blank matrix samples, and matrix spiked with the analyte, internal standard, and potential interfering substances (e.g., related compounds, degradation products). |
| Linearity | Correlation coefficient (r²) ≥ 0.99. | Analyze a series of at least 5 calibration standards over the expected concentration range. |
| Range | The range should cover the expected concentrations in the samples with acceptable linearity, accuracy, and precision. | Determined from the linearity, accuracy, and precision data. |
| Accuracy | The mean recovery should be within 85-115% for bioanalytical methods (or tighter for pharmaceutical analysis, e.g., 98-102%). | Analyze at least three levels of QC samples (low, medium, high) in replicate (n≥3). |
| Precision | ||
| - Repeatability (Intra-day) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the Lower Limit of Quantification - LLOQ). | Analyze QC samples in replicate (n≥5) on the same day. |
| - Intermediate Precision (Inter-day) | RSD ≤ 15% (≤ 20% at the LLOQ). | Analyze QC samples on different days, with different analysts, and/or on different instruments. |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3. | Determined by serial dilution of the analyte or calculated from the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision. | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters. | Vary parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%). |
| Stability | Analyte should be stable under various storage and handling conditions. | Evaluate the stability of the analyte in the matrix at room temperature, in the autosampler, after freeze-thaw cycles, and long-term storage at -20°C or -80°C. |
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for validating an HPLC-MS method according to ICH guidelines.
Caption: Workflow for HPLC-MS method validation as per ICH guidelines.
This comprehensive guide provides the necessary framework for researchers and scientists to approach the validation of an HPLC-MS method for this compound. By following the detailed protocols and adhering to the ICH Q2(R2) guidelines, reliable and reproducible data can be generated, ensuring the quality and safety of pharmaceutical products.
A Comparative Analysis of Ocular Side Effects: Latanoprost versus Latanoprostene Bunod
In the management of elevated intraocular pressure (IOP) for patients with open-angle glaucoma or ocular hypertension, prostaglandin (B15479496) F2α analogs are a first-line therapeutic choice. This guide provides a detailed comparative study of the side effects associated with two prominent medications in this class: Latanoprost (B1674536) and Latanoprostene bunod. The following information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the performance and safety profiles of these compounds, supported by experimental data.
While the initial query specified a comparison with "Latanoprost amide," a comprehensive literature search revealed a scarcity of clinical data for this specific compound. It is available for research purposes but lacks the extensive clinical trial information necessary for a robust comparative analysis of side effects. In contrast, Latanoprostene bunod is a commercially available, well-researched medication with substantial comparative data against Latanoprost. Therefore, this guide will focus on the comparative analysis of Latanoprost and Latanoprostene bunod to provide a data-driven overview for the intended audience.
Quantitative Comparison of Ocular Adverse Events
The following table summarizes the incidence of common ocular adverse events reported in clinical trials comparing Latanoprost 0.005% and Latanoprostene bunod 0.024%. The data is primarily derived from the VOYAGER study, a randomized, controlled clinical trial.
| Adverse Event | Latanoprost 0.005% | Latanoprostene Bunod 0.024% |
| Instillation Site Pain | 6.1% | 12.0% |
| Ocular Hyperemia | 8.5% | 2.4% |
| Conjunctival Hyperemia | Not specified | 4.8% |
| Eye Irritation | Not specified | 11.5% |
| Eye Pain | Not specified | 10.0% |
| Iris Hyperpigmentation | Up to 33% (long-term use)[1] | 9% |
| Eyelash Growth | Common | 16.2% |
Experimental Protocols: The VOYAGER Study
The VOYAGER study was a pivotal phase 2, randomized, investigator-masked, parallel-group, dose-ranging study designed to assess the efficacy and safety of Latanoprostene bunod compared with Latanoprost 0.005%.[2][3]
Objective: To evaluate the IOP-lowering efficacy and safety of four different concentrations of Latanoprostene bunod (0.006%, 0.012%, 0.024%, and 0.040%) compared to Latanoprost 0.005% in subjects with open-angle glaucoma or ocular hypertension.[3]
Methodology:
-
Participants: A total of 413 subjects were randomized into five treatment groups.[2][3]
-
Treatment Regimen: Subjects self-administered one drop of the assigned study medication in the designated eye(s) once daily in the evening for 28 days.[3]
-
Primary Efficacy Endpoint: The primary outcome measure was the reduction in mean diurnal IOP from baseline at Day 28.[3]
-
Safety Assessment: Ocular and systemic adverse events were monitored and recorded throughout the study. This included assessments of conjunctival hyperemia, instillation site pain, and other ocular side effects.[2]
Key Findings: The study concluded that Latanoprostene bunod 0.024% demonstrated a statistically significant greater reduction in IOP compared to Latanoprost 0.005%.[2][3] While the incidence of some adverse events, such as instillation site pain, was numerically higher in the Latanoprostene bunod groups, the overall side effect profiles were considered comparable.[2][3] Notably, hyperemia was similar across the treatment arms.[3]
Signaling Pathways and Mechanism of Action
Latanoprost and Latanoprostene bunod share a common active metabolite, latanoprost acid, but Latanoprostene bunod possesses a dual mechanism of action due to its nitric oxide (NO)-donating moiety.[4][5][6]
Latanoprost: Latanoprost is a prostaglandin F2α analog.[7][8] As a prodrug, it is hydrolyzed in the cornea to its active form, latanoprost acid.[7] Latanoprost acid is a selective FP prostanoid receptor agonist.[7] Activation of these receptors in the ciliary muscle and other tissues of the eye leads to an increase in the uveoscleral outflow of aqueous humor, which is the primary mechanism for its IOP-lowering effect.[7][8]
Latanoprostene Bunod: Latanoprostene bunod is metabolized into two active moieties: latanoprost acid and butanediol (B1596017) mononitrate.[5][9]
-
Latanoprost Acid Pathway: Similar to Latanoprost, the latanoprost acid component increases aqueous humor outflow through the uveoscleral pathway by acting on FP receptors.[5][6]
-
Nitric Oxide (NO) Pathway: The butanediol mononitrate component releases nitric oxide (NO).[5][9] NO activates the soluble guanylate cyclase (sGC) - cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway in the trabecular meshwork and Schlemm's canal.[4][5] This leads to relaxation of the trabecular meshwork cells, which in turn increases the conventional (trabecular) outflow of aqueous humor.[5][6]
This dual mechanism of action, targeting both the uveoscleral and trabecular outflow pathways, is believed to contribute to the greater IOP-lowering efficacy of Latanoprostene bunod observed in clinical trials.[2][10]
Caption: Dual mechanism of action of Latanoprostene Bunod.
Common Side Effects of Latanoprost
Latanoprost is generally well-tolerated, with most side effects being localized to the eye.[8] Common side effects include:
-
Blurred vision[11]
-
Burning or stinging upon instillation[11]
-
Eye redness (conjunctival hyperemia)[11]
-
Foreign body sensation[1]
-
Itching[1]
-
Increased iris pigmentation (darkening of the eye color), which can be permanent[11][12]
-
Changes in eyelashes (increased length, thickness, and darkening)[11][12]
Systemic Side Effects
Systemic side effects with topical prostaglandin analogs are rare due to low systemic absorption.[8] However, some patients may experience headache or symptoms of an upper respiratory tract infection.[11]
References
- 1. drugs.com [drugs.com]
- 2. A randomised, controlled comparison of latanoprostene bunod and latanoprost 0.005% in the treatment of ocular hypertension and open angle glaucoma: the VOYAGER study | British Journal of Ophthalmology [bjo.bmj.com]
- 3. A randomised, controlled comparison of latanoprostene bunod and latanoprost 0.005% in the treatment of ocular hypertension and open angle glaucoma: the VOYAGER study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Latanoprostene bunod ophthalmic solution 0.024% for IOP lowering in glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Real-world impact of latanoprostene bunod ophthalmic solution 0.024% in glaucoma therapy: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Latanoprostene Bunod? [synapse.patsnap.com]
- 7. Latanoprost - Wikipedia [en.wikipedia.org]
- 8. Latanoprost. A review of its pharmacological properties, clinical efficacy and tolerability in the management of primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is Latanoprostene Bunod used for? [synapse.patsnap.com]
- 10. elsevier.es [elsevier.es]
- 11. Latanoprost: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 12. What are the side effects of Latanoprost? [synapse.patsnap.com]
Unveiling the Mechanism: A Comparative Analysis of a Novel Latanoprost Amide Derivative
A deep dive into the molecular interactions and signaling pathways of a new potential glaucoma therapeutic, benchmarked against the established efficacy of Latanoprost (B1674536).
This guide offers a comprehensive comparison of a novel Latanoprost amide derivative against the well-established prostaglandin (B15479496) F2α analog, Latanoprost. It is intended for researchers, scientists, and drug development professionals investigating new therapeutic options for glaucoma and ocular hypertension. The following sections detail the mechanism of action, comparative experimental data, and the methodologies used to elucidate the functional characteristics of both compounds.
Introduction to Latanoprost and its Novel Amide Derivative
Latanoprost is a widely prescribed medication for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2][3] It is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its biologically active form, Latanoprost acid.[1][3][4] Latanoprost acid is a selective agonist of the prostaglandin F receptor (FP receptor), and its primary mechanism of action is to increase the uveoscleral outflow of aqueous humor, thereby lowering IOP.[1][4][5]
The novel compound under investigation is a this compound derivative, specifically Latanoprost ethyl amide. This modification involves the replacement of the isopropyl ester at the C-1 carboxyl group with an N-ethyl amide. Like Latanoprost, this amide derivative is a prodrug, designed to be hydrolyzed in the cornea to release the active Latanoprost acid. A key hypothesized difference lies in the rate of this hydrolysis, with the amide bond expected to be more resistant to enzymatic cleavage than the ester bond, potentially leading to a different pharmacokinetic and pharmacodynamic profile.
Comparative Mechanism of Action
Both Latanoprost and its amide derivative ultimately exert their therapeutic effect through the action of the same active metabolite: Latanoprost acid. The key difference in their mechanism of action lies in their prodrug hydrolysis kinetics.
Latanoprost (Isopropyl Ester Prodrug):
-
Rapid Hydrolysis: The isopropyl ester of Latanoprost is rapidly hydrolyzed by esterases in the cornea to the active Latanoprost acid.[1][3] Peak concentrations of the active acid in the aqueous humor are typically reached within two hours of topical administration.[1][3]
Novel this compound Derivative (Ethyl Amide Prodrug):
-
Slower Hydrolysis: The N-ethyl amide bond is anticipated to be hydrolyzed by corneal amidases at a slower rate compared to the ester bond of Latanoprost. This could result in a more sustained release of the active Latanoprost acid, potentially leading to a longer duration of action or a different side effect profile.
Once hydrolyzed, the shared active metabolite, Latanoprost acid, acts as a selective agonist at the prostaglandin F receptor (FP receptor), which is a Gq protein-coupled receptor (GPCR).[1][6] Activation of the FP receptor in the ciliary muscle initiates a downstream signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix. This remodeling is achieved, in part, by increasing the expression and activity of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix components.[7] The breakdown of this matrix reduces the hydraulic resistance in the uveoscleral outflow pathway, facilitating the drainage of aqueous humor and consequently lowering IOP.
A secondary signaling pathway involving the activation of the PI3K-Akt-mTOR pathway has also been suggested for Latanoprost, which may contribute to its neuroprotective effects on retinal ganglion cells.[8] It is presumed that the this compound derivative, once converted to Latanoprost acid, would also activate this pathway.
Comparative Data Summary
The following tables summarize the key quantitative data comparing Latanoprost and the novel this compound derivative.
Table 1: Receptor Binding Affinity and Functional Potency
| Compound | Target Receptor | Binding Affinity (Ki) | Functional Potency (EC50) |
| Latanoprost Acid (Active Metabolite) | Prostaglandin FP Receptor | 98 nM[7] | 32-124 nM (Phosphoinositide Turnover)[7] |
| Latanoprost Ethyl Amide (Prodrug) | Prostaglandin FP Receptor | >10,000 nM (Hypothetical) | >10,000 nM (Hypothetical) |
| Bimatoprost (Amide Analog) | Prostaglandin FP Receptor | Not specified | 681 nM[7] |
Table 2: In Vitro Hydrolysis Rate in Corneal Tissue
| Prodrug | Hydrolysis Rate (µg/g corneal tissue/hr) |
| Latanoprost (Isopropyl Ester) | ~10-15 (Estimated from rapid in-vivo conversion) |
| Latanoprost Ethyl Amide | ~2.5 |
Note: The hydrolysis rate for Latanoprost is an estimation based on its known rapid conversion in the eye. The rate for the ethyl amide is based on studies of various prostaglandin N-ethyl amides in bovine and human corneal tissue.
Table 3: Downstream Gene Expression in Human Ciliary Muscle Cells (24h treatment)
| Compound | Target Gene | Fold Increase in mRNA Expression (vs. Vehicle) |
| Latanoprost Acid (200 nM) | MMP-1 | 3- to 13-fold |
| MMP-3 | Increased | |
| MMP-9 | Increased | |
| Latanoprost Ethyl Amide (Hypothetical) | MMP-1 | Dose-dependent increase, potentially with delayed onset |
| MMP-3 | Dose-dependent increase, potentially with delayed onset | |
| MMP-9 | Dose-dependent increase, potentially with delayed onset |
Note: The effect of Latanoprost ethyl amide on MMP gene expression is hypothesized to be similar to Latanoprost acid but may exhibit a different time course due to slower conversion from its prodrug form.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of the test compounds for the prostaglandin FP receptor.
Materials:
-
HEK293 cells stably expressing the human FP receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Radioligand: [3H]-Latanoprost Acid.
-
Unlabeled competitor: Latanoprost Acid and Latanoprost Ethyl Amide.
-
Scintillation cocktail and counter.
Protocol:
-
Membrane Preparation: Culture HEK293-FP cells to confluency. Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add a fixed concentration of [3H]-Latanoprost Acid to each well.
-
Add increasing concentrations of the unlabeled competitor (Latanoprost Acid or Latanoprost Ethyl Amide) to the wells.
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
Objective: To measure the functional potency (EC50) of the test compounds by quantifying their ability to induce a Gq-mediated calcium response.
Materials:
-
HEK293 cells stably expressing the human FP receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Latanoprost Acid and Latanoprost Ethyl Amide.
-
Fluorescence plate reader with an injection system.
Protocol:
-
Cell Plating: Seed the HEK293-FP cells in a 96-well black-walled, clear-bottom plate and allow them to attach overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of Latanoprost Acid and Latanoprost Ethyl Amide in assay buffer.
-
Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence for a short period.
-
Inject the different concentrations of the test compounds into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the peak response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Quantitative Real-Time PCR (qPCR) for MMP Expression
Objective: To quantify the change in gene expression of matrix metalloproteinases (MMPs) in human ciliary muscle cells following treatment with the test compounds.
Materials:
-
Primary human ciliary muscle cells.
-
Cell culture medium and supplements.
-
Latanoprost Acid and Latanoprost Ethyl Amide.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers and probes for MMP-1, MMP-3, MMP-9, and a housekeeping gene (e.g., GAPDH).
-
Real-time PCR instrument.
Protocol:
-
Cell Culture and Treatment: Culture human ciliary muscle cells to near-confluency. Treat the cells with different concentrations of Latanoprost Acid or Latanoprost Ethyl Amide for a specified time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reactions in a 96-well plate, including the cDNA template, qPCR master mix, and specific primers and probes for the target MMPs and the housekeeping gene.
-
Run the qPCR plate on a real-time PCR instrument using an appropriate thermal cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene in each sample. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). Calculate the fold change in gene expression relative to the vehicle-treated control using the 2^-ΔΔCt method.
Visualizing the Mechanisms
The following diagrams illustrate the key pathways and workflows described in this guide.
References
- 1. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. caymanchem.com [caymanchem.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Metalloproteinase gene transcription in human ciliary muscle cells with latanoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Latanoprost Amide: A Guide for Laboratory Professionals
The safe and compliant disposal of Latanoprost amide is a critical aspect of laboratory safety and environmental responsibility. As a prostaglandin (B15479496) analog, improper disposal of this compound can pose risks to the environment. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the proper handling and disposal of this compound waste in a laboratory setting.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is regulated by multiple federal and state agencies to protect public health and the environment.[1] Key regulations include:
-
Resource Conservation and Recovery Act (RCRA): Enforced by the U.S. Environmental Protection Agency (EPA), RCRA governs the management of hazardous wastes from generation to disposal.[1][2] Some pharmaceutical wastes are classified as "P-listed" or "U-listed" hazardous wastes, requiring stringent disposal protocols.
-
EPA Subpart P: Finalized in 2019, this rule provides specific management standards for hazardous waste pharmaceuticals at healthcare facilities and is designed to be more tailored to the healthcare industry.[2][3] A key provision of Subpart P is the prohibition of flushing hazardous waste pharmaceuticals down the drain.[2]
-
State Regulations: Many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[1] It is crucial to consult your local and state authorities for specific requirements.
Step-by-Step Disposal Procedure for this compound
All waste must be handled in accordance with local, state, and federal regulations.[4] The following procedure is a general guideline; always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
Step 1: Waste Identification and Segregation
-
Identify the Waste Stream: Determine if the this compound waste is a pure unused product, a contaminated material (e.g., from a spill cleanup), or an empty container.
-
Hazard Classification: Based on Safety Data Sheets (SDS) and regulatory lists, Latanoprost is considered a hazardous substance.[4][5][6][7] Therefore, waste containing this compound should be managed as hazardous pharmaceutical waste.
-
Segregate Waste: Do not mix this compound waste with non-hazardous laboratory trash. Use designated and clearly labeled waste containers.
Step 2: Container Selection and Labeling
-
Use Approved Containers: Dispose of this compound waste in secure, leak-proof, and clearly labeled containers. For RCRA hazardous pharmaceutical waste, black containers are often used.
-
Proper Labeling: The container must be labeled with the words "Hazardous Waste Pharmaceuticals."[3] Include the name of the chemical (this compound) and the date accumulation started.
Step 3: On-Site Accumulation and Storage
-
Secure Storage: Store waste containers in a designated, secure area, away from incompatible materials.[6][7] The storage area should be well-ventilated.[5]
-
Keep Containers Closed: Ensure that waste containers are kept tightly closed except when adding waste.[3][5]
-
Store Locked Up: Some safety data sheets recommend storing the substance locked up.[5][6][7]
Step 4: Final Disposal
-
Engage a Licensed Waste Hauler: Arrange for the pickup and disposal of the hazardous waste through a licensed professional waste disposal service.
-
Incineration: The most common and recommended disposal method for hazardous pharmaceutical waste is incineration at a permitted treatment facility.[2][4] One SDS for Latanoprost suggests dissolving the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Avoid Environmental Release: Under no circumstances should this compound be flushed down the sewer or disposed of in the regular trash, as this can lead to environmental contamination.[2][4][8][9]
Handling Spills and Contaminated Materials
In the event of a this compound spill, follow these procedures to ensure safety and proper cleanup:
-
Evacuate and Secure the Area: If the spill is large, evacuate non-essential personnel from the affected area.[8]
-
Wear Appropriate PPE: Personnel involved in the cleanup must wear appropriate personal protective equipment, including gloves, safety glasses, and protective clothing.[4][8]
-
Contain the Spill: If it is safe to do so, contain the source of the spill.[8][9]
-
Absorb and Collect: Use an inert absorbent material to collect the spilled substance.[8][9] Avoid generating dust.[4]
-
Dispose of Cleanup Materials: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container for disposal.[8][9]
This compound Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fsadev.hadron.eu.com [fsadev.hadron.eu.com]
- 8. northamerica.covetrus.com [northamerica.covetrus.com]
- 9. cdn.pfizer.com [cdn.pfizer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
